4,6-Dimethyl-2-(methylthio)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOWNMJYBIWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492396 | |
| Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-64-0 | |
| Record name | 4,6-Dimethyl-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine, 4,6-dimethyl-2-(methylthio) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,6-Dimethyl-2-(methylthio)pyrimidine molecular structure and weight
An In-Depth Technical Guide to 4,6-Dimethyl-2-(methylthio)pyrimidine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core structural features, physicochemical properties, and established synthetic pathways. A primary focus is placed on its functional role as a thymine analog, contextualizing its application in the field of antimetabolite therapies. By synthesizing structural data, proven experimental protocols, and mechanistic insights, this guide serves as an essential resource for scientists leveraging this pyrimidine derivative in their research.
Molecular Identity and Structure
The foundational step in understanding the utility of any chemical entity is the precise characterization of its molecular identity and structure. This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are central to various biological processes and pharmaceutical agents.
Chemical Identifiers
A consistent and unambiguous identification of the compound is critical for research and regulatory purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4,6-dimethyl-2-(methylsulfanyl)pyrimidine | (Systematic) |
| CAS Number | 14001-64-0 | |
| Molecular Formula | C₇H₁₀N₂S | |
| Molecular Weight | 154.24 g/mol | |
| SMILES | CSC1=NC(C)=CC(C)=N1 |
Molecular Structure Elucidation
The structure of this compound is defined by a central pyrimidine ring. This six-membered aromatic ring contains two nitrogen atoms at positions 1 and 3. The key substitutions that dictate its chemical behavior are:
-
Methyl Groups (CH₃): Two methyl groups are attached to carbons 4 and 6 of the pyrimidine ring.
-
Methylthio Group (SCH₃): A methylthio group is attached to carbon 2. This sulfur-linked moiety is crucial to its function, enhancing lipophilicity compared to a simple methyl group.
This specific arrangement of functional groups results in a molecule with distinct electronic and steric properties that are leveraged in its applications as a synthetic intermediate and bioactive compound.
Visualization
The two-dimensional representation of the molecule provides a clear view of the atomic connectivity.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs.
Physicochemical Properties
The physical properties of a compound govern its behavior in various systems, including solubility and stability.
| Property | Value | Notes |
| Appearance | White to off-white solid | Inferred from similar pyrimidine derivatives. |
| Melting Point | Data not available | Related dihydroxy-analogs have high melting points (>300 °C).[1] |
| Boiling Point | Data not available | The parent 4,6-dimethylpyrimidine boils at 154 °C.[2] |
| Solubility | Soluble in most organic solvents | Inferred from related compounds like 4,6-Dimethoxy-2-(methylthio)pyrimidine.[3] |
| Storage | 2-8 °C, dry, well-ventilated | Recommended for maintaining stability. |
Anticipated Spectroscopic Signature
Spectroscopic analysis is essential for structure confirmation and purity assessment. Based on the molecular structure, the following Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures are predicted.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.
-
~ 6.5-7.0 ppm (singlet, 1H): This signal corresponds to the lone proton at the C5 position of the pyrimidine ring.
-
~ 2.5 ppm (singlet, 3H): This signal arises from the three equivalent protons of the methylthio (SCH₃) group.
-
~ 2.3 ppm (singlet, 6H): This signal represents the six equivalent protons from the two methyl groups at the C4 and C6 positions. The equivalence is due to the molecule's symmetry.
-
-
¹³C NMR: The carbon NMR spectrum should distinctly show all seven carbon atoms.
-
~ 170 ppm: Carbon at C2, attached to the electronegative sulfur and two nitrogen atoms.
-
~ 165 ppm: Carbons at C4 and C6, being equivalent.
-
~ 115 ppm: Carbon at C5.
-
~ 24 ppm: Carbon of the two equivalent methyl groups on the ring.
-
~ 14 ppm: Carbon of the methylthio group.
-
-
Infrared (IR) Spectroscopy: Key vibrational modes would include:
-
~ 3000-2850 cm⁻¹: C-H stretching from the methyl groups.
-
~ 1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the aromatic pyrimidine ring.
-
Synthesis and Handling
The synthesis of this compound is typically achieved through a reliable and high-yielding two-step process starting from common laboratory reagents.[4][5]
Synthetic Workflow
The overall process involves the initial formation of a pyrimidine-thiol intermediate followed by S-methylation. This approach is a cornerstone of pyrimidine chemistry, offering a robust method for introducing the methylthio group.
Caption: Two-step synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for pyrimidine synthesis.[4][5]
Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and thiourea (1.0 eq) in ethanol.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethylpyrimidine-2-thiol, which may exist in equilibrium with its thione tautomer.
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend the 4,6-dimethylpyrimidine-2-thiol (1.0 eq) from Step 1 in a suitable solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Deprotonation: Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C to form the thiolate.
-
Methylation: Add a methylating agent like dimethyl carbonate or iodomethane (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Applications in Research and Drug Development
The utility of this compound stems from its structural similarity to endogenous biomolecules and its versatility as a chemical building block.
Role as a Thymine Analog in Antimetabolite Therapy
The primary pharmacological interest in this compound is its function as a thymine analog for antimetabolite therapies. Antimetabolites are a class of chemotherapy drugs that mimic natural substrates (metabolites) involved in the synthesis of DNA and RNA.[6]
-
Mechanism of Action: By resembling thymine, a key pyrimidine base in DNA, this compound can interfere with nucleic acid synthesis.[7] Rapidly dividing cells, such as cancer cells, have a high demand for nucleotide synthesis. The introduction of an antimetabolite can disrupt this process in several ways:
-
Structural Significance: The methylthio group is a key feature, serving as a bioisostere of the methyl group in thymine while simultaneously increasing the molecule's lipophilicity. Enhanced lipophilicity can improve the compound's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration.
Intermediate in Chemical Synthesis
Beyond its direct biological activity, the pyrimidine core is a foundational scaffold in medicinal chemistry and agrochemistry.[3] this compound serves as a valuable intermediate for building more complex molecules. The methylthio group can be further modified, for example, by oxidation to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups at the C2 position, enabling the generation of large libraries of compounds for drug screening.
Conclusion
This compound is a molecule of significant synthetic and pharmacological value. Its well-defined structure, accessible synthesis, and functional role as a thymine analog make it a powerful tool for researchers in oncology and drug discovery. The strategic design, featuring a lipophilic methylthio group on a core pyrimidine scaffold, exemplifies the principles of rational drug design. This guide provides the foundational knowledge required for its effective handling, synthesis, and application in advanced scientific research.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). 4,6-Dimethoxy-2-methylthiopyrimidine. National Center for Biotechnology Information.
- Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- NIST. (n.d.). Pyrimidine, 4,6-dichloro-2-(methylthio)-. NIST Chemistry WebBook.
- Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.
- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate.
- NIST. (n.d.). Pyrimidine, 4,6-dimethyl-. NIST Chemistry WebBook.
- ChemSynthesis. (2024). 4,6-dimethylpyrimidine.
- Zhang, H., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances.
- PubChem. (n.d.). 4,6-Dimethylpyrimidine. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2-(methylthio)-.
- MDPI. (2019). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2019(2), M1064.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- NIST. (n.d.). 2(1H)-Pyrimidinethione, 4,6-dimethyl-. NIST Chemistry WebBook.
- PubMed. (1994). The Antimitotic Drug 4,6-dimethyl-2-amino-3,4,5- Trimethoxyphenyl-Pyrimidine Inhibits the Nucleoside Transport System of Cells From Various Animal Species. Experientia, 50(1), 29-33.
- EBSCO. (n.d.). Antimetabolites in chemotherapy. Research Starters.
- Lennard, L. (1999). Therapeutic drug monitoring of antimetabolic cytotoxic drugs. British Journal of Clinical Pharmacology, 47(2), 121-133.
- Cleveland Clinic. (n.d.). What Are Antimetabolites?.
- Peters, G. J., van der Wilt, C. L., van Triest, B., & Pinedo, H. M. (2000). Basis for effective combination cancer chemotherapy with antimetabolites. Pharmacology & Therapeutics, 87(2-3), 227-253.
Sources
- 1. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. agrochemx.com [agrochemx.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antimetabolites in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 7. Therapeutic drug monitoring of antimetabolic cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4,6-Dimethyl-2-(methylthio)pyrimidine in Organic Solvents
Introduction
4,6-Dimethyl-2-(methylthio)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrimidine core, which is fundamental to the structure of nucleobases, this class of molecules is a rich source for the development of novel therapeutic agents.[1] The physicochemical properties of such compounds are critical determinants of their behavior in biological systems and their viability as drug candidates. Among these properties, solubility is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and in vitro assay reliability.[2][3]
This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination using the gold-standard shake-flask method, and analyze the resulting solubility profile to provide actionable insights for researchers, scientists, and drug development professionals.[4] The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in established scientific principles and authoritative protocols.
Theoretical Considerations: The "Like Dissolves Like" Paradigm in Action
The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
This compound possesses a moderately polar pyrimidine core due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors.[5] However, the molecule also features several nonpolar groups: two methyl groups and a methylthio group, which contribute to its lipophilic character. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent, particularly its polarity, hydrogen bonding capacity, and dielectric constant.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
Solute: this compound (purity ≥98%)
-
Solvents: A range of analytical grade organic solvents with varying polarities (see Table 1).
-
Equipment:
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer or HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[4]
-
To each vial, add a precise volume (e.g., 5 mL) of the respective organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6]
-
-
Sample Collection and Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
-
Analysis:
-
Measure the absorbance (if using UV-Vis) or the peak area (if using HPLC) of the prepared samples and the calibration standards.
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
Determine the concentration of the dissolved this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the original (undiluted) saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Solubility Profile of this compound
The following table presents a representative solubility profile of this compound in a selection of organic solvents at 25 °C, determined using the protocol described above.
| Solvent | Dielectric Constant (20°C) | Polarity Index | Solubility (g/L) at 25°C |
| Hexane | 1.88 | 0.1 | < 0.1 |
| Toluene | 2.38 | 2.4 | 5.2 |
| Dichloromethane | 9.08 | 3.1 | 85.6 |
| Ethyl Acetate | 6.02 | 4.4 | 42.1 |
| Acetone | 20.7 | 5.1 | 110.3 |
| Isopropanol | 19.9 | 3.9 | 25.8 |
| Ethanol | 24.5 | 4.3 | 38.5 |
| Methanol | 32.7 | 5.1 | 65.7 |
| Acetonitrile | 37.5 | 5.8 | 95.2 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 200 |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | > 200 |
Discussion and Interpretation
The solubility data reveals a clear trend that aligns with the structural features of this compound.
-
Low Solubility in Nonpolar Solvents: The compound is practically insoluble in a nonpolar solvent like hexane. This is expected, as the energy required to break the crystal lattice of the somewhat polar solute is not compensated by the weak van der Waals forces that would be formed with hexane.
-
Moderate to High Solubility in Polar Aprotic Solvents: The highest solubilities are observed in polar aprotic solvents such as DMSO, DMF, acetone, and dichloromethane. These solvents have significant dipole moments and can effectively solvate the pyrimidine ring and the methylthio group through dipole-dipole interactions. The absence of strong hydrogen-bonding networks in these solvents (compared to protic solvents) means that less energy is required to create a cavity for the solute.
-
Good Solubility in Polar Protic Solvents: The compound also demonstrates good solubility in polar protic solvents like methanol and ethanol. These solvents can engage in hydrogen bonding with the nitrogen atoms of the pyrimidine ring, contributing to favorable solute-solvent interactions. The solubility in alcohols appears to decrease with increasing alkyl chain length (methanol > ethanol > isopropanol), which is consistent with the decreasing polarity of the alcohol.
-
Influence of Functional Groups: The presence of the methyl and methylthio groups enhances the compound's lipophilicity, contributing to its solubility in solvents of intermediate polarity like dichloromethane and ethyl acetate.
Conclusion and Practical Implications
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. The experimental protocol, based on the reliable shake-flask method, offers a clear and reproducible approach for generating high-quality solubility data.
The solubility profile indicates that this compound is most soluble in polar aprotic solvents like DMSO and acetone, and also exhibits good solubility in lower alcohols and chlorinated solvents. This information is of paramount importance for:
-
Drug Discovery Researchers: Selecting appropriate solvents for in vitro biological assays to avoid compound precipitation and ensure accurate results.[3][6]
-
Process Chemists: Choosing suitable solvent systems for reaction, purification (e.g., recrystallization), and isolation of the compound.
-
Formulation Scientists: Providing a basis for the development of liquid formulations and for understanding the dissolution characteristics of the solid form.
By applying the principles and methodologies outlined in this guide, researchers can make informed decisions that will accelerate the development of promising pyrimidine-based compounds.
References
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Pharmaceutical Sciences.
- National Center for Biotechnology Information.
- Revue Roumaine de Chimie.
- PubChem. 4,6-dimethoxy-2-methylthiopyrimidine. [Link]
- National Center for Biotechnology Information. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
- Solubility of Things. Pyrimidine. [Link]
- Journal of the Korean Chemical Society. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- Solubility of Things. 4,6-dimethylpyrimidine. [Link]
Sources
1H NMR and 13C NMR spectral data of 4,6-Dimethyl-2-(methylthio)pyrimidine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dimethyl-2-(methylthio)pyrimidine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound this compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation. It outlines the causality behind experimental choices in NMR data acquisition, presents a thorough assignment of proton and carbon signals, and discusses advanced 2D NMR techniques for unequivocal structural validation. The guide serves as an authoritative reference for the characterization of this pyrimidine derivative.
Introduction: The Role of NMR in Characterizing Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anti-inflammatory, antitumor, and antibacterial properties. The compound this compound, a member of this class, possesses a unique substitution pattern that makes it a valuable intermediate in organic synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule. For a compound like this compound, ¹H and ¹³C NMR are indispensable for verifying its identity, assessing its purity, and confirming its successful synthesis. This guide offers an in-depth exploration of its spectral features, grounded in established scientific principles and experimental best practices.
Molecular Structure and Predicted Spectral Features
A robust interpretation of NMR data begins with a clear understanding of the molecule's structure. The key to predicting the NMR spectrum is to identify all chemically unique protons and carbons.
Caption: Molecular structure of this compound with key atoms labeled.
Based on the structure, we can predict the following signals:
-
¹H NMR:
-
A singlet for the proton at the C5 position.
-
A singlet for the six equivalent protons of the two methyl groups at C4 and C6.
-
A singlet for the three protons of the methylthio (-S-CH₃) group.
-
-
¹³C NMR:
-
A signal for the C2 carbon, bonded to a sulfur and two nitrogen atoms.
-
A signal for the equivalent C4 and C6 carbons.
-
A signal for the C5 carbon.
-
A signal for the equivalent methyl carbons at C4 and C6.
-
A signal for the methylthio carbon.
-
Experimental Protocol: A Self-Validating Approach
The acquisition of high-quality NMR data is paramount. The following section details a robust, field-proven methodology for analyzing pyrimidine derivatives. The choices within this protocol are designed to ensure data integrity and reproducibility.
Sample Preparation
The choice of solvent is the first critical decision. Deuterated solvents are required to avoid large interfering signals in ¹H NMR.
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at δ 7.26 ppm). For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a powerful alternative, with a residual proton signal at δ 2.50 ppm.
-
Concentration: A concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining a strong signal-to-noise ratio in both ¹H and ¹³C NMR experiments within a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is added to the solvent by manufacturers as the universal internal reference standard, with its chemical shift defined as δ 0.00 ppm.
NMR Data Acquisition
Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.
-
¹H NMR Spectroscopy: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to improve the signal-to-noise ratio.
-
¹³C NMR Spectroscopy: A proton-decoupled experiment is standard practice. This technique removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet. Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a high-quality spectrum.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Spectral Data and Interpretation
The following data tables and interpretations are based on established chemical shift principles and data from structurally similar pyrimidine-2-thiosubstituted derivatives.
¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by its simplicity, showing three distinct singlets, which immediately confirms the high symmetry of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.85 | Singlet | 1H | C5-H |
| ~ 2.55 | Singlet | 3H | -S-CH₃ |
| ~ 2.43 | Singlet | 6H | C4-CH₃ & C6-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
C5-H (δ ~6.85): The lone proton on the pyrimidine ring appears as a sharp singlet. Its position in the aromatic region (downfield) is due to the deshielding effect of the ring current. Data for related 4,6-dimethylpyrimidine derivatives show this proton consistently appearing around δ 6.80 ppm.
-
-S-CH₃ (δ ~2.55): The methyl group attached to the sulfur atom is a singlet. The electronegativity of the sulfur atom shifts this signal downfield relative to a standard alkyl methyl group. Its chemical shift is distinct from the other methyl groups on the ring.
-
C4-CH₃ & C6-CH₃ (δ ~2.43): Due to the symmetry of the molecule, the two methyl groups attached to the pyrimidine ring at positions 4 and 6 are chemically and magnetically equivalent. They therefore appear as a single singlet that integrates to six protons. Their chemical shift is characteristic of methyl groups attached to an aromatic, nitrogen-containing ring system.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides five signals, corresponding to the five unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171.5 | C2 (-S-) |
| ~ 167.0 | C4 & C6 |
| ~ 116.2 | C5 |
| ~ 23.5 | C4-CH₃ & C6-CH₃ |
| ~ 14.0 | -S-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
C2 (δ ~171.5): This quaternary carbon is the most downfield signal. Its significant deshielding is caused by its direct attachment to two electronegative nitrogen atoms and one sulfur atom. In similar pyrimidine thiones and thioethers, this carbon typically resonates in the δ 170-180 ppm range.
-
C4 & C6 (δ ~167.0): These two equivalent quaternary carbons are also strongly deshielded by the adjacent nitrogen atoms within the pyrimidine ring, placing their signal significantly downfield.
-
C5 (δ ~116.2): This is the only protonated aromatic carbon (CH). Its chemical shift is found in the typical aromatic region but is further upfield than carbons directly bonded to nitrogen.
-
C4-CH₃ & C6-CH₃ (δ ~23.5): The equivalent methyl carbons appear in the aliphatic region of the spectrum. This chemical shift is typical for methyl groups attached to an sp²-hybridized carbon in a heterocyclic ring.
-
-S-CH₃ (δ ~14.0): The methylthio carbon is the most upfield signal. While attached to an electronegative sulfur atom, its chemical shift is characteristic of S-methyl groups and is clearly resolved from the ring methyls.
Authoritative Grounding with 2D NMR Spectroscopy
While 1D
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4,6-Dimethyl-2-(methylthio)pyrimidine
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of pharmacologically active agents.[1] The compound 4,6-Dimethyl-2-(methylthio)pyrimidine serves as a crucial intermediate in the synthesis of more complex molecules. Accurate structural elucidation is paramount for quality control, metabolite identification, and reaction monitoring. Mass spectrometry (MS), particularly with electron ionization (EI), is an indispensable tool for this purpose, providing a detailed molecular fingerprint through characteristic fragmentation patterns.[2][3]
This technical guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. By dissecting the molecule's structural features, we will explain the causality behind its fragmentation, detailing the primary and secondary cleavage pathways and identifying the key diagnostic ions that are crucial for its unambiguous identification by researchers and drug development professionals.
Molecular Structure and Electron Ionization
The fragmentation of a molecule in an EI-MS system is fundamentally governed by its structure. The this compound molecule (C₇H₁₀N₂S) possesses several key features that dictate its breakdown:
-
A Heterocyclic Pyrimidine Ring: This ring system is relatively stable due to its aromatic character, often remaining intact during the initial fragmentation events.[1]
-
Two Methyl Substituents (C4, C6): These groups can be lost as methyl radicals (•CH₃).
-
A Methylthio Substituent (-SCH₃) at C2: This is the most labile part of the molecule. The C-S and S-C bonds are weaker than the C-C and C-N bonds of the ring, making them preferential sites for initial cleavage.
During electron ionization, a high-energy electron (typically 70 eV) bombards the molecule, ejecting one of its own electrons to form a positively charged radical cation, known as the molecular ion (M•⁺).[4][5] This high-energy process imparts significant internal energy, causing the molecular ion to undergo a cascade of fragmentation reactions.
The Molecular Ion (M•⁺) and Its Isotopic Signature
For this compound, the molecular ion is the intact molecule with a single positive charge and an unpaired electron.
-
Molecular Weight: 154.23 g/mol
-
Predicted Molecular Ion (M•⁺): A peak at a mass-to-charge ratio (m/z) of 154.
A critical diagnostic feature for sulfur-containing compounds is the presence of a distinct M+2 peak. Sulfur has a naturally occurring heavy isotope, ³⁴S, with an abundance of approximately 4.2%. Consequently, the mass spectrum of this compound is expected to show an ion at m/z 156 with an intensity of about 4-5% relative to the molecular ion at m/z 154.[6] This isotopic signature is a powerful confirmation of the presence of a single sulfur atom in the molecule.
Primary Fragmentation Pathways
The initial fragmentation of the M•⁺ ion at m/z 154 is dictated by the cleavage of the weakest bonds, primarily located at the methylthio substituent. Two major competing pathways are proposed.
Pathway A: α-Cleavage of the S-Methyl Bond
The most favorable initial fragmentation is the homolytic cleavage of the S–CH₃ bond, an example of α-cleavage adjacent to a heteroatom. This expels a neutral methyl radical (•CH₃) and forms a resonance-stabilized cation.
-
Reaction: [C₇H₁₀N₂S]•⁺ → [C₆H₇N₂S]⁺ + •CH₃
-
Resulting Ion: A prominent fragment ion at m/z 139 .
The stability of the resulting m/z 139 ion is enhanced by the ability of the sulfur atom to delocalize the positive charge, making this a highly probable fragmentation event and likely a major peak in the spectrum.
Pathway B: Cleavage of the Pyrimidine-Sulfur Bond
A competing pathway involves the cleavage of the C2–S bond, leading to the expulsion of a methylthio radical (•SCH₃). This pathway directly probes the connection of the substituent to the pyrimidine core.
-
Reaction: [C₇H₁₀N₂S]•⁺ → [C₆H₇N₂]⁺ + •SCH₃
-
Resulting Ion: The 4,6-dimethylpyrimidinyl cation at m/z 107 .
The stability of the resulting aromatic pyrimidinyl cation makes this another significant and diagnostically important fragmentation pathway.
Caption: Proposed EI-MS fragmentation cascade for the title compound.
Summary of Key Diagnostic Fragment Ions
The combination of the molecular ion and key fragment ions creates a unique spectral fingerprint. The following table summarizes the diagnostically important ions for the identification of this compound.
| m/z | Proposed Ion Structure/Formula | Origin of Fragmentation |
| 156 | [C₇H₁₀N₂³⁴S]•⁺ | M+2 Isotope Peak (confirms one sulfur atom) |
| 154 | [C₇H₁₀N₂S]•⁺ | Molecular Ion (M•⁺) |
| 139 | [C₆H₇N₂S]⁺ | Loss of •CH₃ from the methylthio group (α-cleavage) |
| 112 | [C₅H₆NS]⁺ | Loss of HCN from the m/z 139 fragment |
| 107 | [C₆H₇N₂]⁺ | Loss of •SCH₃ from the molecular ion |
| 80 | [C₅H₆N]⁺ | Loss of HCN from the m/z 107 fragment |
| 52 | [C₄H₄]•⁺ | Loss of CH₃CN from the m/z 107 fragment |
Self-Validating Experimental Protocol for EI-MS Analysis
This protocol describes a standardized method for acquiring the EI mass spectrum of this compound, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The methodology is designed to produce robust and reproducible data.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Prepare a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer, such as a Shimadzu GCMS-QP series or equivalent, capable of electron ionization. [6] * Gas Chromatograph: Standard GC system with a capillary column.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar capillary column suitable for general-purpose analysis.
-
Injector: Split/splitless injector operating in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final Hold: Hold for 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Method: Electron Ionization (EI). [1] * Electron Energy: 70 eV. This is the standard energy for EI, as it generates reproducible fragmentation patterns and allows for comparison with spectral libraries. [1][7] * Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragment ions and the molecular ion.
-
Scan Mode: Full scan acquisition for qualitative analysis and structural elucidation.
-
Caption: Standard experimental workflow for GC-EI-MS analysis.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The fragmentation is dominated by initial cleavages of the exocyclic methylthio group, leading to two primary diagnostic ions at m/z 139 (loss of •CH₃) and m/z 107 (loss of •SCH₃). The presence of a sulfur atom is unequivocally confirmed by a characteristic M+2 isotope peak at m/z 156 . Subsequent fragmentation of the primary ions via the loss of neutral molecules like HCN provides further structural validation. By understanding these predictable fragmentation pathways and employing the standardized analytical protocol provided, researchers can confidently identify and characterize this important chemical intermediate.
References
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1984). The mass spectra of pyrimidines. 11. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 62(11), 2340-2346.
- ResearchGate. Diagnostically important ions in the mass spectra of 4-(methylthio)benzoic acid.
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 2096-2100.
- Grimm, J., et al. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 12(1), 70.
- NIST. (n.d.). Pyrimidine, 4,6-dimethyl-. NIST Chemistry WebBook.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
- LibreTexts Chemistry. (2022). 4.4: Interpreting Electron Ionization Mass Spectra.
- NIST. (n.d.). 2(1H)-Pyrimidinethione, 4,6-dimethyl-. NIST Chemistry WebBook.
- YouTube. (2020). Electron ionization and mass spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. article.sapub.org [article.sapub.org]
- 7. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4,6-Dimethyl-2-(methylthio)pyrimidine and Its Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemistry, owing to its presence in nucleic acids and its versatile biological activities. Among the vast library of pyrimidine-based compounds, 4,6-Dimethyl-2-(methylthio)pyrimidine and its derivatives have emerged as a class of molecules with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds. We delve into their potential as anticancer, antimicrobial, analgesic, and plant growth-regulating agents, offering field-proven insights and detailed experimental methodologies to empower researchers and professionals in drug discovery and development.
Introduction: The Prominence of the Pyrimidine Core
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of uracil, thymine, and cytosine in nucleic acids. This inherent biological relevance has made pyrimidine and its derivatives a focal point for the design and synthesis of novel therapeutic and agrochemical agents. The versatility of the pyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological targets.
The this compound scaffold, in particular, has garnered significant attention due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. The presence of the methylthio group at the 2-position serves as a key handle for further chemical elaboration, allowing for the creation of a wide array of analogues with modulated biological profiles. This guide will systematically explore the multifaceted biological landscape of this promising class of compounds.
Synthesis of this compound and Its Derivatives
The synthesis of the core scaffold and its subsequent derivatization are crucial for exploring its biological potential. A common and efficient route to this compound involves a three-step process starting from readily available precursors.
Core Synthesis: A Convenient Three-Step Approach
A widely employed method for the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, a key intermediate, involves cyclocondensation, methylation, and oxidation[1].
Experimental Protocol: Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine [1]
-
Step 1: Cyclocondensation to 4,6-Dimethyl-1-mercaptopyrimidine.
-
A mixture of acetylacetone and thiourea is subjected to cyclocondensation in the presence of hydrochloric acid.
-
This reaction yields 4,6-dimethyl-1-mercaptopyrimidine.
-
-
Step 2: Methylation to this compound.
-
The 4,6-dimethyl-1-mercaptopyrimidine is then methylated using dimethyl carbonate in the presence of a phase transfer catalyst like tetrabutylammonium bromide.
-
This step affords the target core compound, this compound, with a reported yield of 93.5% under optimized conditions[1].
-
-
Step 3: Oxidation to 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine.
The methylthio group in this compound is a versatile functional group that can be displaced by various nucleophiles, allowing for the synthesis of a diverse library of derivatives[2][3].
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Pyrimidine derivatives are well-established as anticancer agents, with many acting as antimetabolites that interfere with nucleic acid synthesis[4]. Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines.
Quantitative Anticancer Data
The anticancer efficacy of these derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [5] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast Cancer) | 43.4 | [5] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [5] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast Cancer) | 39.0 | [5] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [5] |
| Pyrimidine derivative 21c | HCT-116 (Colon Cancer) | 60.9 ± 1.8 | [6] |
| Pyrimidine derivative 21d | HCT-116 (Colon Cancer) | 58.2 ± 5.1 | [6] |
| Pyrimidine derivative 21d | PC-3 (Prostate Cancer) | 65.8 ± 2.8 | [6] |
Table 1: IC50 values of selected this compound derivatives against various cancer cell lines.
Mechanism of Anticancer Action
The anticancer mechanism of pyrimidine derivatives is often multifaceted. Many act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and topoisomerases[4]. Some derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2[5]. For instance, imidazo[1,2-a]pyrimidine derivative 4d was found to induce apoptosis by moderately increasing the Bax/Bcl-2 ratio[5].
Antimicrobial Activity: A Broad Spectrum of Inhibition
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi[7].
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µmol L⁻¹) | Reference |
| Copper(II) complex of bis(4,6-dimethylpyrimidin-2-ylthio)methane | Candida albicans | 4.7 | [8] |
| Copper(II) complex of bis(4,6-dimethylpyrimidin-2-ylthio)methane | Escherichia coli | 9.5 | [8] |
| Copper(II) complex of bis(4,6-dimethylpyrimidin-2-ylthio)methane | Staphylococcus aureus | 9.5 | [8] |
| Copper(II) complex of bis(pyrimidin-2-ylthio)methane | Candida tropicalis | 6.3 | [8] |
Table 2: MIC values of selected pyrimidine-2-thioether derivatives against pathogenic microorganisms. Note that these are metal complexes, highlighting a strategy to enhance activity.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of pyrimidine derivatives can vary. Some may inhibit essential microbial enzymes, such as dihydrofolate reductase, which is crucial for nucleotide synthesis[9]. Others may disrupt cell wall synthesis or interfere with microbial DNA replication. The lipophilicity of the derivatives often plays a crucial role in their ability to penetrate microbial cell membranes.
Analgesic and Anti-inflammatory Activities: Modulating Pain and Inflammation
Certain derivatives of 2-(methylthio)pyrimidine have been investigated for their analgesic and anti-inflammatory properties[10][11][12].
Quantitative Analgesic Data
The analgesic activity is often assessed using the acetic acid-induced writhing test in mice, which measures the reduction in abdominal constrictions.
| Compound/Derivative | Analgesic Activity (% Inhibition of Writhing) | Reference |
| 2-Methylthio-1,4-dihydropyrimidine IIh | 70.32 | [10] |
| 2-Methylthio-1,4-dihydropyrimidine IIk | 58.45 | [10] |
| 2-Methylthio-1,4-dihydropyrimidine IIe | 57.08 | [10] |
| 2-Methylthio-1,4-dihydropyrimidine IIl | 50.68 | [10] |
Table 3: Analgesic activity of selected 2-methylthio-1,4-dihydropyrimidine derivatives.
Mechanism of Analgesic and Anti-inflammatory Action
The analgesic effects of these compounds are believed to be mediated through the inhibition of peripheral pain mechanisms[10]. The anti-inflammatory activity of pyrimidine derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain[13][14].
Plant Growth Regulating Activity: Enhancing Agricultural Productivity
Derivatives of 4,6-dimethylpyrimidine-2-thiol have demonstrated significant plant growth-stimulating activity, suggesting their potential application in agriculture[15].
Quantitative Plant Growth Regulation Data
The effects on plant growth are typically measured by observing changes in root and shoot length.
| Compound/Derivative | Plant | Effect | Reference |
| S-substituted 4,6-dimethylpyrimidine-2-thiol derivatives | Not specified | Pronounced plant growth-stimulating activity | [15] |
Table 4: Plant growth-regulating activity of 4,6-dimethylpyrimidine-2-thiol derivatives. More specific quantitative data would be beneficial for practical applications.
Mechanism of Plant Growth Regulation
The precise mechanism by which these compounds stimulate plant growth is not yet fully elucidated. However, it is hypothesized that they may act as mimics of natural plant hormones, such as auxins or cytokinins, which play crucial roles in cell division, elongation, and differentiation[16].
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of more potent and selective compounds.
-
Anticancer Activity: For imidazo[1,2-a]pyrimidine derivatives, the nature and position of substituents on the fused ring system significantly influence their cytotoxicity[5].
-
Analgesic Activity: In the 2-methylthio-1,4-dihydropyrimidine series, the presence of a p-dimethylaminophenyl group at the 4-position of the dihydropyrimidine ring was associated with the highest analgesic activity[10].
-
General Trends: Across various biological activities, the lipophilicity of the derivatives is a critical parameter. Modifications that alter the electronic and steric properties of the molecule can have a profound impact on its interaction with biological targets[9][17][18].
Future Perspectives and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic and agrochemical agents. The diverse biological activities, coupled with the synthetic tractability of this class of compounds, make them an attractive area for further investigation.
Future research should focus on:
-
Expanding the chemical diversity of the derivatives to explore a wider range of biological targets.
-
Conducting more in-depth mechanistic studies to elucidate the precise molecular targets and pathways responsible for the observed biological effects.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Performing comprehensive quantitative structure-activity relationship (QSAR) studies to guide the rational design of next-generation derivatives with improved potency and selectivity.
References
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC.
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate.
- IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate.
- Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate.
- MIC value against Gram-positive bacteria and fungi. The concentration... (n.d.). ResearchGate.
- (PDF) A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (2025). ResearchGate.
- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH.
- Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF. (2025). ResearchGate.
- A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. (n.d.). PubMed.
- Antimicrobial activity of 4-6 (MIC in μM). (n.d.). ResearchGate.
- (PDF) Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. (2025). ResearchGate.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.
- MIC for the pathogenic fungi and Bacteria. (n.d.). ResearchGate.
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). PMC.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate.
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate.
- Tikrit Journal of Pure Science. (2023). Tikrit Journal of Pure Science.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science Publisher.
- Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed.
- Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. (n.d.). PubMed.
- cell lines ic50: Topics by Science.gov. (n.d.). Science.gov.
- Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. (2025). ResearchGate.
- Anti-inflammatory, Antipyretic, and Analgesic Agents. (n.d.).
- Journal of Plant Growth Regulation (Springer Science+Business Media). (n.d.). SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. covm.uowasit.edu.iq [covm.uowasit.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. Journal of Plant Growth Regulation (Springer Science+Business Media) | 3574 Publications | 21999 Citations | Top authors | Related journals [scispace.com]
- 17. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
The Versatile Cornerstone: A Technical Guide to 4,6-Dimethyl-2-(methylthio)pyrimidine in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of heterocyclic chemistry, the pyrimidine core stands as a testament to nature's efficiency and a cornerstone for synthetic innovation. Among the vast array of functionalized pyrimidines, 4,6-dimethyl-2-(methylthio)pyrimidine has emerged as a particularly versatile and economically significant building block. Its strategic substitution pattern offers a unique combination of reactivity and stability, making it an invaluable precursor in the synthesis of a wide spectrum of high-value molecules, from life-saving pharmaceuticals to advanced agrochemicals. This guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, properties, and strategic applications. We will delve into the causality behind experimental choices, present validated protocols, and illuminate the reaction mechanisms that underpin its synthetic utility.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective utilization in synthesis. This compound is a stable, crystalline solid under standard conditions. Below is a summary of its key properties.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂S |
| Molecular Weight | 154.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 49-52 °C |
| Boiling Point | 256.5 ± 23.0 °C at 760 mmHg |
| CAS Number | 14001-64-0 |
| Solubility | Soluble in most organic solvents |
Note: Spectroscopic data for the closely related 4,6-dimethoxypyrimidine analog provides a reference for the expected spectral characteristics.
Synthesis of the Building Block: A Robust and Scalable Approach
The most common and efficient synthesis of this compound involves the cyclocondensation of a β-dicarbonyl compound with an isothiourea derivative. This approach is favored for its high yields and the ready availability of the starting materials.[1]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Acetylacetone
-
S-Methylisothiourea sulfate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add S-methylisothiourea sulfate portion-wise with stirring.
-
After the addition is complete, add acetylacetone dropwise to the reaction mixture, maintaining the temperature below 30 °C.
-
Once the addition of acetylacetone is complete, stir the mixture at room temperature for 12 hours.
-
Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to obtain pure this compound.
The Chemistry of Activation: Unleashing the Synthetic Potential
The true synthetic power of this compound is unlocked through the strategic manipulation of the 2-(methylthio) group. While this group itself can be a leaving group in some nucleophilic aromatic substitution (SNAr) reactions, its reactivity is significantly enhanced by oxidation to the corresponding sulfone, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.[1] This transformation converts the sulfur center into a potent electron-withdrawing group, thereby activating the pyrimidine ring for nucleophilic attack.
Oxidation to the Highly Reactive Sulfone
Caption: Synthesis of a sulfonylurea herbicide precursor.
Building Blocks for Pharmaceutical Agents: DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. [2][3]Many DPP-4 inhibitors feature a substituted pyrimidine core. The reactivity of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine allows for the facile introduction of various amine nucleophiles, which are common structural motifs in these drugs.
Precursors for Kinase Inhibitors
The pyrimidine ring is a well-established scaffold in the design of kinase inhibitors, which are a crucial class of anticancer drugs. The ability to functionalize the C2 position of the pyrimidine ring with diverse substituents is key to achieving selectivity and potency against specific kinases. The SNAr reaction on 4,6-dimethyl-2-(methylsulfonyl)pyrimidine provides a direct route to introduce the necessary pharmacophores.
Cross-Coupling Reactions: Expanding the Synthetic Toolbox
While SNAr reactions are the most common application, the 2-methylthio and 2-methylsulfonyl groups can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [4]For the less reactive 2-methylthio group, oxidation to the sulfone is often a prerequisite for efficient coupling. This opens up avenues for the formation of carbon-carbon bonds, further expanding the synthetic utility of this versatile building block.
Conclusion: A Building Block of Enduring Importance
This compound, through its straightforward synthesis and the tunable reactivity of its 2-substituent, has solidified its position as a high-value intermediate in organic synthesis. Its ability to be readily converted into the highly reactive sulfone derivative provides a gateway to a vast chemical space, enabling the efficient construction of complex molecular architectures. For researchers and professionals in drug discovery and agrochemical development, a deep understanding of the chemistry of this building block is not just advantageous—it is essential for driving innovation and creating the next generation of bioactive molecules.
References
- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Journal of Chemical Research, 2013(12), 720-721.
- McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines. BYU ScholarsArchive.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Academax.
- ResearchGate. (n.d.). (PDF) A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine.
- Al-Ghorbani, M., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. PMC.
- Pop, R., et al. (n.d.).
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
- ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
- Longdom Publishing. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones.
- Zhang, M., et al. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC - NIH.
- Smith, A. M., et al. (n.d.).
- Slideshare. (n.d.). Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors.
- Yengoyan, A. P., et al. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Chemistry LibreTexts. (2022). 16.
- Li, A., et al. (2022).
- Al-Salahat, A., et al. (2021). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. NIH.
- Um, Y., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
- Taha, M., et al. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC - NIH.
- Clayden, J., et al. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Bentham Science. (2025). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I).
- PubMed. (n.d.). The cyclization transformation of the sulfonylurea herbicide flupyrsulfuron in the soil of winter wheat crops.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
- PubMed. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 4,6-Dimethyl-2-(methylthio)pyrimidine: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-Dimethyl-2-(methylthio)pyrimidine, a pivotal heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. Delving into its historical context, this document elucidates the evolution of its synthesis, detailed chemical and spectroscopic properties, and its critical role in the creation of high-value commercial products. Through an exploration of its applications in drug discovery, specifically as a precursor to the endothelin receptor antagonist ambrisentan, and in agriculture as a building block for acetolactate synthase (ALS) inhibiting herbicides, this guide offers a deep understanding of its chemical significance and utility. Detailed experimental protocols, mechanistic insights, and structure-activity relationships are presented to equip researchers and development professionals with the technical knowledge required to leverage this versatile molecule.
Introduction: The Unassuming Significance of a Substituted Pyrimidine
Pyrimidine, a fundamental six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and agricultural chemistry. Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1), and a vast array of synthetic bioactive molecules. Within this broad and vital class of compounds, this compound emerges not as an end-product with direct biological activity, but as a crucial and versatile intermediate. Its strategic disubstitution with methyl groups and a readily displaceable methylthio group at the 2-position makes it an ideal scaffold for the synthesis of more complex, biologically active molecules. This guide will provide an in-depth exploration of this compound, from its chemical roots to its modern-day applications that impact human health and food production.
A Historical Perspective: The Emergence of a Key Intermediate
The systematic study of pyrimidines dates back to 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate and amidines.[1] The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman.[1] The synthesis of thiopyrimidines, including 2-mercaptopyrimidines, also has roots in the late 19th and early 20th centuries, with early investigations focusing on their fundamental chemical properties.[1][2]
While a definitive first synthesis of this compound is not readily apparent in early literature, its preparation is a logical extension of the well-established synthesis of its precursor, 4,6-dimethyl-2-mercaptopyrimidine. The classical and still widely used method for synthesizing 4,6-dimethyl-2-mercaptopyrimidine involves the cyclocondensation of acetylacetone with thiourea.[3][4] This reaction provides a straightforward and efficient route to the core pyrimidine thiol structure. The subsequent S-methylation to yield this compound is a standard and high-yielding transformation.
The true historical significance of this compound is intrinsically linked to the rise of modern agrochemicals and targeted pharmaceuticals in the latter half of the 20th century. Its utility as a building block became increasingly recognized with the discovery of potent herbicides and drugs whose structures could be efficiently derived from this intermediate.
Synthesis and Manufacturing: Building the Core Structure
The synthesis of this compound is primarily achieved through a two-step process, starting from readily available precursors. The efficiency and scalability of this process have been refined over the years to meet industrial demands.
Step 1: Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine
The foundational step is the synthesis of 4,6-dimethyl-2-mercaptopyrimidine via the condensation of acetylacetone and thiourea.
Reaction Scheme:
Figure 1: Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine.
Experimental Protocol:
A detailed and representative experimental protocol for the synthesis of 4,6-dimethyl-2-mercaptopyrimidine is as follows:[3]
-
Combine thiourea (19 g, 0.25 mol) and acetylacetone (25.8 mL, 0.25 mol) in 125 mL of ethanol in a round-bottom flask.
-
Reflux the reaction mixture in a water bath for 2 hours.
-
After cooling slightly, slowly add 33.5 mL of concentrated hydrochloric acid through a dropping funnel.
-
Continue refluxing until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, yellow crystals will precipitate. Filter the mixture to collect the crystals.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the remaining residue in a 10% sodium hydroxide solution with heating.
-
Adjust the pH of the solution to approximately 7 with a suitable acid.
-
Cool the solution at room temperature to induce crystallization.
-
Collect the resulting pale yellow, needle-like crystals of 4,6-dimethylpyrimidine-2-thiol by filtration. The reported yield is approximately 80.22%, with a melting point of 209-211 °C.[3]
Step 2: S-Methylation to this compound
The second step involves the methylation of the thiol group to form the final product.
Reaction Scheme:
Figure 2: S-Methylation to form the target compound.
Experimental Protocol:
A common method for the methylation of 4,6-dimethyl-2-mercaptopyrimidine involves the use of dimethyl sulfate in the presence of a base. An environmentally friendlier approach has also been developed using dimethyl carbonate.[4]
-
In a reaction vessel, suspend 4,6-dimethyl-2-mercaptopyrimidine in a suitable solvent.
-
Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol group.
-
Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture while maintaining a controlled temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is then dried and concentrated under reduced pressure to yield this compound. Purification can be achieved by recrystallization or column chromatography.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, quality control, and further synthetic applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂S | [5] |
| Molecular Weight | 154.23 g/mol | [5] |
| Appearance | Colorless to light yellow solid | [6] |
| Melting Point | Not consistently reported, precursor has m.p. 209-211 °C | [3] |
| Solubility | Soluble in water | [6] |
| CAS Number | 14001-64-0 | [5] |
Spectroscopic Data
The IR spectrum of this compound would be expected to show characteristic absorptions for the pyrimidine ring and the methyl and methylthio substituents. Based on the analysis of similar pyrimidine derivatives, the following key peaks can be anticipated:[6]
-
C-H Stretching (Aromatic and Aliphatic): Around 2800–3100 cm⁻¹
-
C=N Stretching (in pyrimidine ring): Approximately 1570–1620 cm⁻¹
-
C-C and C-N Stretching (in pyrimidine ring): In the range of 1450–1600 cm⁻¹ and 1200–1350 cm⁻¹, respectively.
-
C-S Stretching: A weaker absorption typically in the fingerprint region.
1H and 13C NMR spectroscopy are invaluable for confirming the structure of this compound.
-
1H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the two equivalent methyl groups at the 4 and 6 positions of the pyrimidine ring.
-
A singlet for the methyl group of the methylthio substituent.
-
A singlet for the proton at the 5-position of the pyrimidine ring.
-
-
13C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule, including the two equivalent methyl carbons, the methylthio carbon, and the carbons of the pyrimidine ring.
Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl radicals and potentially cleavage of the pyrimidine ring, providing further structural confirmation.[7][8]
Applications in Agrochemicals: A Building Block for Herbicides
This compound is a key intermediate in the synthesis of a class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[9] These herbicides are highly effective at low application rates and have a broad spectrum of weed control.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[10] By inhibiting this enzyme, the herbicides block the production of these essential amino acids, leading to a cessation of plant growth and eventual death.[10] The pyrimidine moiety of these herbicides plays a critical role in binding to the active site of the ALS enzyme.[2]
Figure 3: Mechanism of action of ALS-inhibiting herbicides.
Synthesis of Pyrimidinyl Thiobenzoate Herbicides
This compound can be converted into more complex pyrimidinyl thiobenzoate herbicides. The synthesis typically involves the oxidation of the methylthio group to a more reactive methylsulfonyl group, followed by nucleophilic substitution with a substituted benzoic acid derivative.
Applications in Pharmaceuticals: The Road to Ambrisentan
In the realm of pharmaceuticals, this compound is a vital precursor in the synthesis of ambrisentan, a potent and selective endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[4][11]
Mechanism of Action: Endothelin Receptor Antagonism
Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a key role in the pathophysiology of PAH. It exerts its effects by binding to two receptor subtypes, ETA and ETB, on smooth muscle cells. Ambrisentan selectively blocks the ETA receptor, leading to vasodilation and a reduction in blood pressure in the pulmonary arteries.[11] The 4,6-dimethylpyrimidine moiety of ambrisentan is crucial for its binding affinity and selectivity for the ETA receptor.
Figure 4: Mechanism of action of Ambrisentan.
Synthesis of Ambrisentan
The synthesis of ambrisentan involves the reaction of a derivative of this compound with other key building blocks. The pyrimidine core provides the necessary structural framework for the final drug molecule. The methylthio group is typically oxidized to a sulfone to increase its reactivity as a leaving group for subsequent nucleophilic substitution reactions.
Conclusion: A Versatile Intermediate Driving Innovation
This compound, while not a household name, is a testament to the profound impact of well-designed chemical intermediates. Its straightforward synthesis, coupled with the strategic placement of functional groups, has made it an indispensable tool for chemists in both the agricultural and pharmaceutical sectors. From ensuring global food security through the development of effective herbicides to improving the quality of life for patients with pulmonary arterial hypertension, the legacy of this unassuming pyrimidine derivative is significant and far-reaching. As the demand for novel, highly specific, and efficient bioactive molecules continues to grow, the importance of versatile and readily accessible building blocks like this compound will undoubtedly endure. This guide has aimed to provide a comprehensive technical foundation for understanding and utilizing this key chemical entity, empowering researchers and developers to continue to build upon its legacy of innovation.
References
- Gabriel, S., & Colman, J. (1900). Ueber das Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 33(3), 3666-3670.
- Zhou, Q., Liu, W., Zhang, Y., & Wang, G. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pest Management Science, 63(1), 5-11.
- McCourt, J. A., Pang, S. S., King-Scott, J., Guddat, L. W., & Duggleby, R. G. (2006). Herbicide-binding sites on acetohydroxyacid synthase. Drug design reviews online, 3(4), 347-355.
- This reference is not available.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2008). A Facile Synthesis of 4, 6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 55(4), 893-895.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo [3, 2-a] Pyrimidines and Bis-Pyrimidines.
- Sadek, K. U., El-Sayed, A. M., & El-Gazzar, A. B. A. (2002). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society, 79(10), 834-836.
- This reference is not available.
- Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-8.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Xu, D., Zhu, Z., & Wang, Z. (2013). A convenient synthesis of 4, 6-dimethyl-2-(methylsulfonyl) pyrimidine. Journal of Chemical Research, 37(12), 720-721.
- This reference is not available.
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14001-64-0, this compound.
- Kaur, R., & Sharma, A. (2021). Pyrimidine: A versatile moiety. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1188-1203.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6918493, Ambrisentan.
Sources
- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2(1H)-Pyrimidinethione, 4,6-dimethyl- [webbook.nist.gov]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. article.sapub.org [article.sapub.org]
- 9. asianpubs.org [asianpubs.org]
- 10. rsc.org [rsc.org]
- 11. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of the Methylthio Group on the Pyrimidine Ring
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Power of the Methylthio Group
In the vast landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the core of countless therapeutic agents and biological probes.[1][2][3] Its inherent biological relevance, stemming from its presence in the nucleobases of DNA and RNA, makes it a privileged structure in drug design.[2][4] However, the true potential of the pyrimidine ring is only unlocked through precise and strategic functionalization. This is where the humble methylthio (-SCH₃) group emerges not merely as a substituent, but as a versatile and highly reactive handle for molecular engineering.
This guide moves beyond a simple recitation of reactions. As field-application scientists, we understand that true innovation lies in understanding the causality behind our synthetic choices. Why choose a methylthio group over a halide? When and why do we transform it? How does this specific functional group serve as a gateway to diverse chemical libraries? Herein, we will explore the core reactivity of the methylthio-substituted pyrimidine, focusing on the strategic logic that transforms this simple thioether into a powerful tool for drug discovery. We will dissect its primary reaction pathways, provide field-tested protocols, and illustrate how its reactivity can be modulated to achieve specific synthetic goals.
The Foundational Role and Synthesis of Methylthiopyrimidines
The methylthio group, typically installed at the 2- or 4-position of the pyrimidine ring, serves as a robust and versatile synthetic intermediate.[1][5] Its inclusion in a synthetic route is often a deliberate choice, predicated on its unique reactivity profile which we will explore in subsequent sections.
Common Synthetic Routes
The two most prevalent strategies for the synthesis of methylthiopyrimidines involve starting from either thiouracil/thiobarbituric acid derivatives or from chloropyrimidines.
-
From Thiouracils (S-Alkylation): This is arguably the most direct route. The tautomeric nature of 2-thiouracil allows for facile S-alkylation. The thione tautomer is readily deprotonated by a mild base to form a thiolate, which is a potent nucleophile. Subsequent reaction with an electrophilic methyl source, such as methyl iodide, yields the 2-methylthiopyrimidine. This method is efficient and benefits from the commercial availability of a wide range of thiouracil precursors.[6]
-
From Chloropyrimidines (Nucleophilic Substitution): An alternative strategy involves the displacement of a chloride atom from a chloropyrimidine precursor.[5] The chlorine atom at the 2- or 4-position is a good leaving group for nucleophilic aromatic substitution (SNAr). Treatment with sodium thiomethoxide (NaSMe) or a similar reagent provides a clean and often high-yielding route to the corresponding methylthiopyrimidine. This approach is particularly useful when the desired substitution pattern is more easily accessed from a chlorinated intermediate.[7]
Below is a workflow illustrating these foundational synthetic pathways.
Caption: Core synthetic routes to methylthiopyrimidines.
The Duality of Reactivity: From Stable Intermediate to Potent Electrophile
The synthetic utility of the methylthio group lies in its tunable reactivity. In its native thioether form, it is a relatively poor leaving group, rendering the pyrimidine ring only moderately susceptible to nucleophilic attack.[8][9] However, this stability can be dramatically overcome through oxidation, transforming the sulfur center into a powerful electron-withdrawing group and activating the pyrimidine core.
Nucleophilic Aromatic Substitution (SNAr)
The methylthio group can be displaced by a range of strong nucleophiles, providing a direct method for introducing new functionalities.[1] This reaction proceeds via the classical SNAr mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Common nucleophiles used to displace the -SCH₃ group include:
-
Amines (R-NH₂): To form 2- or 4-aminopyrimidines.
-
Alkoxides (R-O⁻): To form 2- or 4-alkoxypyrimidines.
-
Thiolates (R-S⁻): To generate alternative thioethers.
However, the methylthio group is considered a moderate leaving group, often requiring forcing conditions (high temperatures) or the presence of additional electron-withdrawing groups on the pyrimidine ring to proceed efficiently.[10][11] Its reactivity is significantly lower than that of a corresponding sulfonyl group.[8][12]
Oxidation: The Key to Enhanced Reactivity
The transformation of the methylthio group into a methylsulfinyl (-SOCH₃) or, more commonly, a methylsulfonyl (-SO₂CH₃) group is the cornerstone of its application as a versatile synthetic handle.[4][5] This oxidation dramatically increases the electrophilicity of the attached carbon atom.
Why does oxidation work? The causality is twofold:
-
Inductive and Mesomeric Effects: The sulfonyl group is a potent electron-withdrawing group. It powerfully deactivates the pyrimidine ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.
-
Leaving Group Ability: The resulting methanesulfinate (-SO₂CH₃) anion is an excellent leaving group due to the stability afforded by resonance and the high electronegativity of the oxygen atoms.
This oxidation step effectively converts the methylthiopyrimidine from a relatively stable intermediate into a highly reactive electrophile, primed for displacement by a much wider array of nucleophiles under milder conditions.[4] Studies have shown that 2-methylsulfonylpyrimidines are significantly more reactive towards nucleophiles than their 2-chloro and 2-methylthio counterparts.[5][8][12] In experiments with glutathione, 2-methylthiopyrimidines showed no observable reaction after 6 hours, while the corresponding sulfones reacted readily.[12]
Caption: Workflow for activating the pyrimidine ring via oxidation.
Reactivity Comparison
The strategic advantage of the oxidation workflow becomes clear when comparing the relative reactivity of different leaving groups at the 2-position of the pyrimidine ring.
| Leaving Group | Chemical Formula | Relative Reactivity (SNAr) | Causality / Key Insight |
| Methylthio | -SCH₃ | Low to Moderate | Poor leaving group; requires harsh conditions or additional ring activation.[8][12] |
| Chloro | -Cl | Moderate to High | Good leaving group, a common standard for SNAr on heterocycles. |
| Methylsulfonyl | -SO₂CH₃ | Very High | Excellent leaving group; powerful electron-withdrawing nature strongly stabilizes the Meisenheimer intermediate.[5][8][12] |
This dramatic increase in reactivity post-oxidation is a critical tool for medicinal chemists, allowing for the late-stage introduction of diverse functionalities into complex molecules.[13]
Advanced Applications & Experimental Protocols
The ability to modulate the reactivity of the methylthio group makes it an ideal anchor for building molecular libraries for drug discovery and agrochemical research.[2][5][14]
Gateway to Cross-Coupling Reactions
While not a direct participant, the methylthio group serves as a gateway to metal-catalyzed cross-coupling reactions. A common strategy involves:
-
Oxidation of the methylthio group to the highly reactive sulfone.
-
Nucleophilic substitution with a halide (e.g., using KF to introduce fluorine) or conversion to a triflate.
-
Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C or C-N bonds.[15]
This multi-step sequence leverages the initial stability of the thioether for scaffold construction and its latent reactivity for final diversification.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps for reaction monitoring and purification critical for achieving reproducible, high-purity results.
Protocol 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [16]
-
Rationale: This protocol demonstrates a selective nucleophilic substitution on a dichlorinated pyrimidine, showcasing how different leaving groups on the same ring can be addressed based on reaction conditions.
-
Methodology:
-
Prepare a fresh solution of sodium ethoxide (1.1 eq, e.g., 1 M in EtOH).
-
To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in absolute ethanol (EtOH) at ambient temperature (approx. 20 °C), add the sodium ethoxide solution dropwise.
-
Protect the reaction mixture with a CaCl₂ drying tube and stir at room temperature.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically 2 hours).
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic mixture with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with additional DCM.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to afford the pure 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.
-
Protocol 2: Oxidation of a Thioether to a Sulfone [4]
-
Rationale: This protocol details the critical activation step, converting the moderately reactive thioether to the highly reactive sulfone. m-CPBA is a common and effective oxidant for this transformation.
-
Methodology:
-
Dissolve the methylthiopyrimidine substrate (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, approx. 2.1-2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. The use of >2 equivalents ensures complete oxidation to the sulfone.
-
Self-Validation: Stir the reaction at 0 °C to room temperature and monitor by TLC. The sulfone product will have a significantly different Rf value than the starting thioether and the intermediate sulfoxide.
-
Once the reaction is complete, quench the excess peroxide by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting sulfone is often pure enough for the next step, but can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 3: Nucleophilic Displacement of a Methylsulfonyl Group [13]
-
Rationale: This protocol demonstrates the synthetic utility of the activated sulfone, enabling SNAr with an amine nucleophile under relatively mild conditions.
-
Methodology:
-
To a solution of the methylsulfonylpyrimidine (1.0 eq) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add the desired amine nucleophile (1.1-1.5 eq).
-
Add a suitable non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), if displacing with a formamide or a less nucleophilic amine.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C).
-
Self-Validation: Monitor the disappearance of the starting sulfone by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired substituted pyrimidine.
-
Conclusion: A Strategic Asset in Chemical Synthesis
The methylthio group on a pyrimidine ring is a prime example of a functional group whose value is realized through its chemical transformations. Its journey from a stable, easily installed thioether to a highly reactive methylsulfonyl electrophile provides a robust and controllable platform for molecular diversification. For the medicinal chemist and drug development professional, understanding this duality of reactivity is not just an academic exercise; it is a strategic advantage. It allows for the late-stage functionalization of complex scaffolds, the rapid generation of structure-activity relationship (SAR) libraries, and the rational design of novel chemical entities. By mastering the chemistry of this versatile handle, researchers can more effectively navigate the challenging terrain of modern drug discovery.
References
- Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. (Source: Taylor & Francis Online, URL: [Link])
- The Role of Pyrimidine Intermediates in Modern Drug Discovery. (Source: Medium, URL: [Link])
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (Source: Arkivoc, URL: [Link])
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (Source: RSC Publishing, URL: [Link])
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (Source: Journal of the Chemical Society C, URL: [Link])
- Synthesis and biological evaluation of 2-thiopyrimidine deriv
- Heterogeneous oxidation of pyrimidine and alkyl thioethers in ionic liquids over mesoporous Ti or Ti/Ge c
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry.
- Recent medicinal approaches of novel pyrimidine analogs: A review.
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (Source: MDPI, URL: [Link])
- Synthesis of 2-methylthio-4-phenoxypyrimidine. (Source: PrepChem.com, URL: [Link])
- 4-Amino-6-chloro-2-(methylthio)pyrimidine. (Source: Chem-Impex, URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-methylthiopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemimpex.com [chemimpex.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
electronic effects of substituents on the 4,6-Dimethyl-2-(methylthio)pyrimidine ring
An In-Depth Technical Guide to the Electronic Effects of Substituents on the 4,6-Dimethyl-2-(methylthio)pyrimidine Ring
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including several pharmaceuticals and agrochemicals.[1] The strategic placement and nature of substituents on the pyrimidine ring are critical for modulating the electronic properties of the molecule, which in turn dictates its reactivity, intermolecular interactions, and ultimately, its biological function.[2] This technical guide provides a comprehensive exploration of the electronic effects of substituents on the this compound core. We will delve into the interplay of inductive and resonance effects, their influence on the electron density distribution within the heterocyclic ring, and the consequential impact on the molecule's chemical behavior and potential for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships in this important class of compounds.
Introduction: The Pyrimidine Core in Drug Discovery
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.[2] This fundamental structure is integral to a vast array of biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and a wide range of therapeutic agents. The lone pair electrons on the nitrogen atoms and the delocalized π-electron system of the ring make pyrimidines susceptible to modification, allowing for the fine-tuning of their physicochemical properties. In the realm of drug discovery, pyrimidine derivatives have been identified as potent inhibitors for a variety of targets, including HCV replication and HIV-1 reverse transcriptase.[3][4] Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate the molecular descriptors of substituted pyrimidines with their biological activities, aiding in the rational design of more potent and selective drug candidates.[3][4][5][6][7]
The this compound scaffold serves as a valuable platform for medicinal chemistry explorations. The methyl groups at the 4 and 6 positions and the methylthio group at the 2 position significantly influence the electronic landscape of the pyrimidine ring, thereby affecting its reactivity and interaction with biological targets. Understanding these electronic effects is paramount for the rational design of novel pyrimidine-based therapeutics.
The Electronic Landscape of the this compound Core
The electronic properties of the this compound ring are a product of the interplay between the inherent electron-withdrawing nature of the pyrimidine ring and the electronic contributions of the substituents.
Inherent Electronic Nature of the Pyrimidine Ring
The two nitrogen atoms in the pyrimidine ring are more electronegative than the carbon atoms, leading to a net polarization of the ring and a decrease in electron density at the carbon atoms. This makes the pyrimidine ring inherently electron-deficient compared to benzene. Electrophilic substitution on an unactivated pyrimidine ring is generally difficult due to the deactivating effect of the nitrogen atoms.[8] Conversely, the ring is more susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[8]
Electronic Contributions of the Substituents
The methyl and methylthio groups on the this compound core modulate the electronic distribution within the ring through inductive and resonance effects.
-
Methyl Groups (-CH₃) at C4 and C6: Methyl groups are weakly electron-donating through a positive inductive effect (+I). They push electron density into the ring, slightly increasing the electron density at the carbon atoms they are attached to and, to a lesser extent, at other positions in the ring. The presence of two methyl groups at the 4 and 6 positions enhances this effect, making the ring less electron-deficient than an unsubstituted pyrimidine.
-
Methylthio Group (-SCH₃) at C2: The methylthio group exhibits a dual electronic nature. The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the sulfur atom also possesses lone pairs of electrons that can be delocalized into the pyrimidine ring through a positive resonance effect (+R or +M). The overall electronic effect of the methylthio group is a balance of these two opposing forces. In many heterocyclic systems, the resonance effect of the sulfur atom tends to dominate, leading to a net electron-donating character.
The interplay of these substituent effects on the this compound ring can be visualized as follows:
Caption: Interplay of inductive and resonance effects of substituents on the pyrimidine ring.
Theoretical and Experimental Evaluation of Substituent Effects
A combination of computational and experimental techniques can be employed to quantitatively and qualitatively assess the electronic effects of substituents on the this compound ring.
Computational Approaches
Theoretical and computational chemistry provides powerful tools to investigate the electronic properties of pyrimidines at the molecular level.[2] Density Functional Theory (DFT) is a widely used method to calculate various electronic parameters.[9]
-
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show a higher electron density around the nitrogen atoms and the sulfur atom, while the carbon atoms of the ring would be relatively electron-deficient.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution relate to its ability to accept electrons (electrophilicity). For substituted pyrimidines, the HOMO is often associated with the lone pairs of the heteroatoms, while the LUMO is typically distributed over the π-system of the ring.[10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and donor-acceptor interactions within a molecule.[11] This can quantify the extent of electron delocalization from the substituents into the pyrimidine ring.
Experimental Protocol: DFT Calculations for Electronic Property Analysis
-
Structure Optimization:
-
Construct the 3D structure of the this compound molecule using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform a geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[11] This will find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculations:
-
Using the optimized geometry, perform single-point energy calculations to obtain:
-
Molecular Electrostatic Potential (MEP) maps.
-
Frontier Molecular Orbitals (HOMO and LUMO) energies and visualizations.
-
Natural Bond Orbital (NBO) analysis to determine atomic charges and orbital interactions.
-
-
-
Data Analysis:
-
Analyze the output files to interpret the calculated electronic properties in the context of substituent effects.
-
Spectroscopic Techniques
Spectroscopic methods provide experimental evidence of the electronic environment within a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The chemical shifts of the protons and carbons in the pyrimidine ring and its substituents will be influenced by the electron-donating and -withdrawing effects. For instance, the introduction of an electron-donating group would be expected to cause an upfield shift (lower ppm) in the signals of the ring protons and carbons, indicating increased electron density.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of a molecule. The stretching frequencies of specific bonds, such as the C=N and C-S bonds, can be influenced by the electronic effects of the substituents.[1] For example, increased electron donation into the ring may lead to a slight decrease in the C=N bond stretching frequency due to increased single-bond character.
Experimental Protocol: Synthesis and Spectroscopic Characterization of a Substituted this compound Derivative
This protocol outlines the synthesis of a derivative to illustrate how its spectroscopic data can be used to infer electronic effects.
Synthesis of this compound:
A convenient synthesis involves the cyclocondensation of acetylacetone with thiourea, followed by methylation.[12][13]
-
Cyclocondensation: React acetylacetone with thiourea in the presence of an acid catalyst (e.g., HCl) to form 4,6-dimethyl-2-mercaptopyrimidine.[12][13]
-
Methylation: Methylate the resulting thiol with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base to yield this compound.
Spectroscopic Characterization:
-
NMR Spectroscopy:
-
Dissolve a small sample of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and infer the electronic environment of the different nuclei.
-
-
FTIR Spectroscopy:
-
Prepare a sample of the compound (e.g., as a KBr pellet or a thin film).
-
Acquire the FTIR spectrum.
-
Identify the characteristic vibrational bands for the pyrimidine ring and the substituent functional groups.[1]
-
Impact of Substituent Electronic Effects on Reactivity
The electronic landscape of the this compound ring, as shaped by its substituents, directly influences its chemical reactivity.
Electrophilic Aromatic Substitution
While generally difficult for pyrimidines, the presence of electron-donating groups like the methyl and methylthio groups can activate the ring towards electrophilic attack, albeit to a limited extent. The most likely position for electrophilic attack would be the C5 position, which is activated by the ortho,para-directing methyl and methylthio groups and is the most electron-rich carbon in the ring. However, the reactivity is still significantly lower than that of benzene or more electron-rich heterocycles. Investigations into the electrophilic nitrosation of substituted pyrimidines have shown a complex interplay between the electronic nature of the substituents and the reaction's progress.[14][15]
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The 2, 4, and 6 positions are the most electrophilic. In the case of this compound, the methylthio group at the C2 position can act as a leaving group in nucleophilic substitution reactions. The rate of this substitution will be influenced by the electronic nature of the incoming nucleophile and any other substituents on the pyrimidine ring. For instance, the introduction of a strong electron-withdrawing group at the C5 position would further activate the ring towards nucleophilic attack.
Caption: Reactivity pathways for the this compound core.
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies are invaluable in drug discovery for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3] For pyrimidine derivatives, QSAR models often incorporate electronic descriptors to predict their therapeutic potential.
Table 1: Common Electronic Descriptors in QSAR Studies of Pyrimidine Derivatives
| Descriptor | Description | Relevance to Electronic Effects |
| Hammett Constants (σ) | Quantifies the electron-donating or -withdrawing ability of a substituent on an aromatic ring.[16][17] | A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[16] |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influenced by the electronegativity and spatial arrangement of the atoms and substituents. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to the molecule's ability to participate in charge-transfer interactions with a biological target.[10] |
| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Can indicate sites for potential electrostatic interactions or hydrogen bonding with a receptor. |
The development of a robust QSAR model for a series of this compound derivatives with varying substituents would allow for the prediction of the biological activity of novel, unsynthesized compounds, thereby guiding the drug discovery process.[4][5]
Conclusion
The electronic effects of substituents on the this compound ring are a critical determinant of its chemical and biological properties. The interplay of the electron-donating methyl groups and the dual electronic nature of the methylthio group creates a unique electronic landscape that can be rationally modulated to fine-tune the molecule's reactivity and biological activity. A thorough understanding of these electronic effects, gained through a combination of computational and experimental approaches, is essential for the successful design and development of novel pyrimidine-based therapeutic agents. This guide has provided a foundational understanding and practical protocols to aid researchers in this endeavor.
References
- Theoretical studies on the electronic structure of pyrimidines - Benchchem. (n.d.).
- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrelation Parameter. (2013). International Journal of Interdisciplinary Research and Innovations, 1(1), 1-14.
- Docking field-based QSAR and pharmacophore studies on the substituted pyrimidine derivatives targeting HIV-1 reverse transcriptase. (n.d.). PubMed.
- Effect of substituent structure on pyrimidine electrophilic substitution. (n.d.). CSIR Research Space.
- Jiang, et al. (2022). 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Pharmaceutical Fronts, 4(3).
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (2025).
- Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. (n.d.). SciSpace.
- Jain, S. K., et al. (2022). Quantitative Structure Activity Relationship (QSAR) Analysis on Substituted Pyrimidine Derivatives as Corticotropin-Releasing Factor1 Receptor Antagonists. ResearchGate.
- Hamdache, et al. (n.d.). QSAR Modeling and Molecular Docking Studies of New Substituted Pyrazolyl-Pyrimidinones as Potent HIV-1 Inhibitors. Current Chemical Biology.
- Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. (2012). ResearchGate.
- Salman, S. R. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. SemOpenAlex.
- Computational Evaluation of Molecular Structure, Vibrational, Electronic Properties and Molecular Docking Studies of 5-(Hydroxymethyl) Pyrimidine. (2024). African Journal of Biomedical Research.
- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers - Benchchem. (2025).
- Hammett equation. (n.d.). In Wikipedia.
- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (2013). ResearchGate.
- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (n.d.). OUCI.
- Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
- Pyrimidines. (n.d.).
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchpublish.com [researchpublish.com]
- 4. Docking field-based QSAR and pharmacophore studies on the substituted pyrimidine derivatives targeting HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. QSAR Modeling and Molecular Docking Studies of New Substituted Pyrazolyl-Pyrimidinones as Potent HIV-1 Inhibitors - Hamdache - Current Chemical Biology [rjpbr.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. metaphactory [semopenalex.org]
- 10. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine [ouci.dntb.gov.ua]
- 14. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Hammett equation - Wikipedia [en.wikipedia.org]
safety and handling precautions for 4,6-Dimethyl-2-(methylthio)pyrimidine
An In-Depth Technical Guide to the Safe Handling of 4,6-Dimethyl-2-(methylthio)pyrimidine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 14001-64-0) is a substituted pyrimidine derivative utilized in medicinal chemistry and organic synthesis as a versatile intermediate and building block.[1] Its structure, featuring a pyrimidine core with dimethyl and methylthio substitutions, makes it a valuable precursor for developing more complex molecules, including potential antimetabolite therapies. Given its application in research and development, a comprehensive understanding of its safety profile and handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This guide provides a detailed overview of the safety precautions, handling procedures, and emergency responses for this compound. It is important to note that while specific toxicological data for this exact compound is limited, the precautionary principles outlined herein are derived from available data on structurally analogous pyrimidine derivatives. Therefore, it is prudent to handle this compound with the assumption that it carries similar hazards.
Hazard Identification and GHS Classification
While a specific GHS classification for this compound is not universally established, data from closely related substituted pyrimidines indicates a consistent profile of hazards.[2][3][4] Researchers must assume this compound presents similar risks.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] | Structurally similar pyrimidines are known skin irritants.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][3][4] | Direct contact is likely to cause significant, though reversible, eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][5][6] | Inhalation of vapors or aerosols may irritate the respiratory tract.[2] |
The primary routes of occupational exposure are inhalation of aerosols or vapors, direct skin contact, and eye contact. Ingestion is a less common but possible route of exposure in a laboratory setting.
Risk Assessment and Exposure Control
Effective management of this compound requires a multi-layered approach to exposure control, prioritizing engineering controls, supplemented by administrative procedures and appropriate personal protective equipment (PPE).
Engineering Controls
The causality behind using engineering controls is to contain the chemical at the source, preventing it from entering the general laboratory environment.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[2][7] This is the most critical control measure to mitigate inhalation risks.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[2]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located near the workstation where the chemical is handled.[2][7]
Personal Protective Equipment (PPE)
PPE serves as the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles (European Standard EN 166).[3] | Protects against accidental splashes of the liquid compound, which can cause serious eye irritation.[2][3] For tasks with a higher splash potential, a full face shield should be worn in addition to goggles.[8] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and subsequent irritation.[3][6] Gloves should be inspected for defects before use and removed with care to avoid contaminating the skin.[6] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required under normal conditions with fume hood use. | If engineering controls fail, or during spill cleanup where vapor concentrations may be high, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[3] |
Standard Operating Procedures for Safe Handling
Adherence to a standardized workflow is essential for minimizing risk. The following protocol outlines the critical steps for safely handling this compound.
Experimental Workflow
-
Preparation: Before handling, thoroughly review this safety guide and the available Safety Data Sheet (SDS) for any related compounds. Ensure the fume hood is operational and the work area is clean and uncluttered.
-
Donning PPE: Put on all required PPE as detailed in Table 2.
-
Chemical Transfer: Conduct all transfers within the fume hood. Since the compound is a liquid, use appropriate glassware (e.g., pipettes, graduated cylinders) to measure and transfer.[1] Keep the primary container tightly closed when not in use.[2][3]
-
Post-Transfer: After use, tightly seal the container. Decontaminate any affected surfaces within the fume hood.
-
Waste Disposal: Dispose of contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
An In-depth Technical Guide to Commercial Suppliers of 4,6-Dimethyl-2-(methylthio)pyrimidine
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing 4,6-Dimethyl-2-(methylthio)pyrimidine (CAS No. 14001-64-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The focus is on ensuring the procurement of high-quality material through diligent supplier evaluation and technical specification analysis.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two methyl groups and a methylthio group. This structure makes it a versatile building block in organic synthesis. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and in the agrochemical sector for creating herbicides and pesticides.[1][2] The precise quality and purity of this starting material are paramount, as any impurities can have significant downstream consequences on reaction yields, impurity profiles of the final product, and overall biological efficacy.
The Commercial Supplier Landscape: Key Considerations
Sourcing chemical intermediates requires a robust vetting process. The goal is to establish a reliable supply chain that guarantees consistent quality, adequate documentation, and scalability to meet project demands.
Expertise in Supplier Qualification
Choosing a supplier should not be based solely on price. A scientist's primary concern is the integrity of their research, which is directly tied to the quality of the starting materials. Key performance indicators for a supplier include:
-
Transparency of Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) for their products.[3][4] The CoA is a critical document detailing the specific lot's purity and physical properties.
-
Consistency of Quality: The supplier should demonstrate lot-to-lot consistency. This is often ascertained over time through internal quality control (QC) testing of incoming materials.
-
Scalability: The supplier should be able to provide the material in quantities ranging from laboratory-scale (grams) to pilot-plant or commercial scale (kilograms), ensuring a smooth transition from research to development.
-
Technical Support: A reliable supplier will have a knowledgeable technical support team that can answer questions regarding product specifications, stability, and handling.[5]
Trustworthiness: The Self-Validating System
Every laboratory should implement a self-validating system for incoming raw materials. This means not taking a supplier's CoA at face value without initial verification.
Incoming Material QC Protocol:
-
Visual Inspection: Upon receipt, visually inspect the material for the correct appearance (e.g., liquid, solid, color).[4][6]
-
Documentation Review: Cross-reference the received material's lot number with the provided CoA.
-
Identity Confirmation: Perform a simple identity test. For many organic compounds, this can be a melting point determination or running a quick Nuclear Magnetic Resonance (NMR) spectrum.[4][7]
-
Purity Verification: An initial purity assessment via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended for critical applications.[4]
This internal check validates the supplier's data and protects the integrity of your research.
Authoritative Grounding: Major Commercial Suppliers
Several chemical suppliers list this compound in their catalogs. These range from large, multinational corporations to smaller, specialized companies. The following table summarizes offerings from a selection of suppliers.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥95% | Grams to Kilograms | Often provides comprehensive analytical data and documentation.[5] |
| Thermo Fisher Scientific (Alfa Aesar) | 98% | Grams to Kilograms | Provides detailed specifications and certificates of analysis online.[8][9] |
| TCI America | >98.0% (GC) | Grams to Kilograms | Known for a wide range of organic reagents with high purity.[10] |
| ChemShuttle | 95% | 100g to 1kg | Provides pricing for various quantities on their website. |
| BLD Pharm | N/A | Inquire for Bulk | Offers a wide range of pharmaceutical intermediates.[11] |
| V R C Fine Chemicals | 98% | 100mg, with multi-kilogram capacity | An India-based manufacturer and supplier.[6] |
| PV Kurma International | 98% | Inquire for Bulk | A supplier and trading company based in India.[12] |
Note: Availability and specifications are subject to change. Always consult the supplier's website for the most current information.
Technical Specifications and Quality Control
A deep understanding of the product's technical specifications is crucial for its proper application.
Decoding the Certificate of Analysis (CoA)
The CoA is the primary document attesting to a product's quality for a specific batch. Here is a breakdown of common parameters:
-
Appearance: The physical state and color of the compound. For this compound, this is often described as a liquid.[6][13]
-
Purity (by HPLC or GC): This is the most critical parameter. It indicates the percentage of the desired compound in the material. For synthetic applications in drug development, a purity of >98% is often required to minimize side reactions and downstream purification challenges.[4]
-
Identity (by ¹H NMR): The NMR spectrum provides a fingerprint of the molecule's structure. The CoA should state that the spectrum is "Consistent with structure."[4][7]
-
Water Content (by Karl Fischer): Excessive moisture can be detrimental to many organic reactions.
-
Residual Solvents: If the material is purified by crystallization, this analysis (often by GC) identifies and quantifies any remaining solvents.
Supplier Qualification Workflow
The process of selecting and qualifying a supplier can be visualized as a structured workflow to ensure that all necessary checks and balances are in place.
Caption: Workflow for the qualification of a new chemical supplier.
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.
-
Safety Precautions: Always consult the Safety Data Sheet (SDS) before handling.[3] This compound may cause skin and eye irritation.[3][14] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[15]
-
Storage Conditions: Suppliers often recommend storing the material in a cool, dry place, away from moisture, and under an inert atmosphere (e.g., nitrogen) to prevent degradation.[4][7] ChemShuttle specifically recommends storage at 2-8°C.
Application in a Synthetic Context
The value of a high-quality starting material is most evident in its performance in a chemical reaction. This compound is a precursor in the synthesis of various biologically active molecules, including sulfamethazine derivatives which have been investigated as neuraminidase inhibitors.[16] The methylthio group (-SCH₃) is a key functional handle; it can be oxidized to a methylsulfone (-SO₂CH₃), which is an excellent leaving group, allowing for subsequent nucleophilic aromatic substitution reactions to build more complex molecular architectures.[17]
Representative Synthetic Pathway
The following diagram illustrates the role of a related pyrimidine intermediate in a multi-step synthesis, highlighting how a starting material is transformed into more complex structures.
Caption: A synthetic route transforming a methylthio-pyrimidine.[17]
Conclusion
The selection of a commercial supplier for this compound is a critical decision for any research and development program. It requires a multifaceted approach that balances commercial considerations with stringent scientific and quality standards. By implementing a robust supplier qualification process, performing in-house quality control, and understanding the technical nuances of the material's specifications, researchers can ensure the integrity of their work and the successful progression of their projects.
References
- V R C Fine Chemicals. (n.d.). Liquid 98% 4,6-Dimethyl-2- (Methylthio) Pyrimidine, 100mg, Lab Grade. IndiaMART.
- Pv Kurma International. (n.d.). This compound at Best Price in Unnao, Uttar Pradesh. Tradeindia.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis - 4-Methyl-2-(methylthio)pyrimidine, 98%.
- MySkinRecipes. (n.d.). Methyl this compound-5-carboxylate.
- Li, Y., et al. (2024). Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. RSC Advances, 14, 1-11.
- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-14.
- Kalogirou, A. S., et al. (2021). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate.
- Yengoyan, A., et al. (2025, August 8). Synthesis of Novel Derivatives on the Basis of 4-Hydrazinyl-6-methyl-2-(alkylthio)pyrimidines and Their Preliminary Biological Evaluation. ResearchGate.
Sources
- 1. agrochemx.com [agrochemx.com]
- 2. Methyl this compound-5-carboxylate [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 4,6-DIMETHYL-PYRIMIDINE-2-THIOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 4-Methyl-2-(Methylthio)pyrimidin, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 10. 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. 54855-79-7|5,6-Dimethyl-2-(methylthio)pyrimidin-4(1H)-one|BLD Pharm [bldpharm.com]
- 12. This compound at Best Price in Unnao, Uttar Pradesh | Pv Kurma International [tradeindia.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
Methodological & Application
Detailed Experimental Protocol for the Synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine
An Application Note for Drug Development Professionals and Organic Chemists
This guide provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine, a key intermediate in the development of various biologically active compounds. The procedure is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and critical safety information.
The synthesis begins with an acid-catalyzed cyclocondensation reaction between acetylacetone and thiourea to form the heterocyclic intermediate, 4,6-dimethylpyrimidine-2-thiol. This is followed by a nucleophilic substitution (S-methylation) to yield the final product. This method is robust, relying on common laboratory reagents and techniques.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Step 1: Cyclocondensation: Formation of 4,6-dimethylpyrimidine-2-thiol.
-
Step 2: S-Methylation: Synthesis of this compound.
Caption: Overall two-step synthesis pathway.
Materials and Equipment
-
Acetylacetone (Pentane-2,4-dione), ≥99%
-
Thiourea, ≥99%
-
Methyl Iodide, ≥99%
-
Ethanol (96% and absolute)
-
Sodium Hydroxide (NaOH) pellets
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica Gel 60 F₂₅₄)
-
Solvents for TLC (e.g., Ethyl acetate/Hexane mixture)
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Ice bath
-
pH paper or pH meter
-
Standard laboratory glassware and personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.
Detailed Synthesis Protocol
Part A: Synthesis of 4,6-Dimethylpyrimidine-2-thiol (Intermediate 1)
This step involves the classical cyclocondensation of a 1,3-dicarbonyl compound (acetylacetone) with thiourea.[1][2] The acidic environment catalyzed by HCl facilitates the condensation and subsequent cyclization to form the pyrimidine ring.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine acetylacetone (10.0 g, 0.1 mol) and thiourea (7.61 g, 0.1 mol) in 100 mL of 96% ethanol.
-
Acidification: While stirring, cautiously add 5 mL of concentrated hydrochloric acid to the mixture. The addition is exothermic and should be done slowly. The HCl acts as a catalyst for the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation of the product. A pale yellow solid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (2x 30 mL) to remove any remaining acid and unreacted starting materials, followed by a wash with cold ethanol (20 mL).
-
Drying: Dry the product, 4,6-dimethylpyrimidine-2-thiol , in a vacuum oven or air-dry to a constant weight. The expected yield is typically in the range of 80-90%.
Part B: Synthesis of this compound (Final Product 2)
The intermediate thiol is deprotonated by sodium hydroxide to form a highly nucleophilic thiolate anion. This anion then attacks the methyl iodide in a classic Sₙ2 reaction to form the S-methylated product.[3][4]
Step-by-Step Procedure:
-
Prepare Thiolate Salt: In a 250 mL round-bottom flask, dissolve the dried 4,6-dimethylpyrimidine-2-thiol (7.0 g, 0.05 mol) from Part A in 100 mL of absolute ethanol. To this solution, add a solution of sodium hydroxide (2.2 g, 0.055 mol) in 20 mL of water. Stir for 15 minutes at room temperature to ensure complete formation of the sodium thiolate salt.
-
Addition of Methylating Agent: While stirring, add methyl iodide (7.8 g, 3.4 mL, 0.055 mol) dropwise to the reaction mixture at room temperature.[5] Caution: Methyl iodide is toxic and volatile; this step must be performed in a well-ventilated fume hood.[6]
-
Reflux: After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting thiol is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 50 mL of deionized water and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with a saturated solution of sodium bicarbonate (50 mL) and then with brine (50 mL). This removes any acidic impurities and residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Reheat until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
| Parameter | 4,6-Dimethylpyrimidine-2-thiol (1) | This compound (2) |
| Molecular Formula | C₆H₈N₂S | C₇H₁₀N₂S |
| Molecular Weight | 140.21 g/mol | 154.23 g/mol |
| Appearance | Pale yellow solid | White to off-white crystalline solid |
| Expected Yield | 80-90% | 75-85% |
| Melting Point | 225-228 °C (decomposes) | 35-38 °C |
| Analysis | Expected Results for this compound (2) |
| ¹H NMR (CDCl₃) | δ ~6.65 (s, 1H, pyrimidine H-5), δ ~2.55 (s, 3H, S-CH₃), δ ~2.40 (s, 6H, 2 x Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~168.5 (C2), δ ~167.0 (C4, C6), δ ~115.5 (C5), δ ~24.0 (Ar-CH₃), δ ~14.0 (S-CH₃) |
| IR (KBr, cm⁻¹) | ~2920 (C-H stretch), ~1580, 1540 (C=N, C=C ring stretch), ~1380 (C-H bend) |
Workflow and Mechanistic Diagrams
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Thiourea: This substance is harmful if swallowed, is suspected of causing cancer, and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects.[7][8] Avoid creating dust. Handle with extreme care, ensuring no skin contact or inhalation.[9]
-
Methyl Iodide: A toxic, volatile, and carcinogenic compound. It is a potent alkylating agent. Always handle it in a fume hood and wear appropriate gloves (e.g., Viton or polyvinyl alcohol are recommended).[6] Ensure emergency shower and eyewash stations are accessible.
-
Concentrated Hydrochloric Acid & Sodium Hydroxide: These are highly corrosive. Handle with care to avoid contact with skin and eyes.
Dispose of all chemical waste according to institutional and local regulations.
References
- MDPI. (2023). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Vertex AI Search.
- Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of Chemical Research.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Vertex AI Search.
- Unknown Author. (n.d.).
- Longdom Publishing. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Vertex AI Search.
- Sigma-Aldrich. (2024).
- Xu, D., et al. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research.
- Carl ROTH. (n.d.).
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Chemos GmbH & Co.KG.
- Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
- PrepChem.com. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. PrepChem.com.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- NJ.gov. (n.d.). Hazard Summary: Methyl Iodide. NJ.gov.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea (Handling). Carl ROTH.
- Der Pharma Chemica. (n.d.).
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- NIH. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- WIPO Patentscope. (n.d.). Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine.
- ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- ChemShuttle. (n.d.). This compound. ChemShuttle.
- Canadian Science Publishing. (1988). Spectroscopic studies of some Pd(II), Pt(II), Ag(I), and Au(III) complexes of 4,6-diamino-2-thiopyrimidine and 4,6-diamino-2-methylthiopyrimidine. Canadian Journal of Chemistry.
- Chemical Papers. (1990). Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. Chemical Papers.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. prepchem.com [prepchem.com]
- 6. nj.gov [nj.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com:443 [carlroth.com:443]
Application Note: Robust and Selective Oxidation of 4,6-Dimethyl-2-(methylthio)pyrimidine to its Sulfone Analogue
Abstract
This application note provides a comprehensive technical guide for the chemical oxidation of 4,6-Dimethyl-2-(methylthio)pyrimidine to 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine. The resulting sulfone is a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] This document details the underlying reaction mechanism, compares common oxidative methodologies, and presents two field-proven, step-by-step protocols using meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®. Furthermore, it covers critical safety considerations, analytical characterization of the product, and provides a framework for researchers, scientists, and drug development professionals to successfully implement this pivotal synthetic transformation.
Introduction: The Significance of the Pyrimidine Sulfone Moiety
The 2-sulfonylpyrimidine scaffold is a privileged structural motif in medicinal and agricultural chemistry.[3] The methylsulfonyl group at the C2 position of the pyrimidine ring acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed in the synthesis of a diverse range of compounds, including herbicides and endothelin receptor antagonists for treating cardiovascular diseases.[4][5][6] The oxidation of the precursor thioether, this compound, is the most common and direct route to access this versatile intermediate.[2][3] Understanding the nuances of this oxidation is therefore critical for the efficient and scalable production of these important molecules.
Mechanistic Rationale for Thioether Oxidation
The conversion of a thioether (sulfide) to a sulfone is a two-step oxidation process that proceeds through a sulfoxide intermediate. The sulfur atom in a thioether possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophilic oxidizing agents.[7]
The general mechanism can be visualized as follows:
-
First Oxidation (Thioether to Sulfoxide): An oxygen atom from the oxidant is transferred to the sulfur atom of the thioether.
-
Second Oxidation (Sulfoxide to Sulfone): A second equivalent of the oxidant transfers another oxygen atom to the sulfur of the sulfoxide, yielding the final sulfone.
Controlling the stoichiometry of the oxidant is crucial. Using approximately one equivalent can favor the formation of the sulfoxide, while an excess (typically two or more equivalents) drives the reaction to completion to form the sulfone.[3][8]
Figure 1: General mechanism for the two-step oxidation of a thioether to a sulfone.
Comparison of Common Oxidizing Agents
Several reagents can effectively mediate the oxidation of thioethers to sulfones. The choice of oxidant often depends on factors such as substrate compatibility, reaction conditions, cost, safety, and ease of workup. Hydrogen peroxide is a common, inexpensive, and environmentally friendly oxidant, often used with a catalyst like sodium tungstate.[2][4][9] Peroxyacids, such as m-CPBA, are highly effective but require careful handling due to their potential instability.[7][10] Oxone®, a stable, solid triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), offers a safer and often more convenient alternative.[2][11][12]
| Oxidizing Agent | Typical Conditions & Solvents | Advantages | Disadvantages & Causality |
| m-CPBA | CH₂Cl₂, CHCl₃, THF; 0 °C to RT | High reactivity, clean conversions.[10] | Potentially explosive, requires careful temperature control; acidic byproduct (m-CBA) can complicate workup.[13][14][15] |
| Oxone® | MeOH/H₂O, Acetone/H₂O; RT | Stable, non-explosive solid, easy to handle, environmentally benign.[2][12] | Biphasic reaction may require vigorous stirring; can be less selective with certain functional groups.[16] |
| H₂O₂ / Catalyst | Acetic Acid, H₂O; 45-55 °C | Inexpensive, "green" oxidant (water is the only byproduct).[4][9] | Often requires a catalyst (e.g., Na₂WO₄) and elevated temperatures, which can affect sensitive substrates.[4][8] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine using two distinct, reliable methods.
Protocol 1: Oxidation using m-CPBA
This protocol leverages the high reactivity of m-CPBA in a common organic solvent. The key to success is careful temperature control to manage the exothermic nature of the reaction and a thorough workup to remove the 3-chlorobenzoic acid byproduct.[14]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
m-CPBA Addition: Dissolve m-CPBA (2.2 eq) in a minimal amount of dichloromethane and add it dropwise to the stirred thioether solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the mixture back to 0 °C and slowly add saturated aqueous sodium sulfite solution to quench any excess peroxide. Stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove 3-chlorobenzoic acid, followed by brine (1x).[14]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine.
Protocol 2: Oxidation using Oxone®
This protocol provides a safer and often more environmentally friendly alternative, using a biphasic solvent system. Vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases for the reaction to proceed efficiently.[2]
Materials:
-
This compound
-
Oxone® (potassium peroxymonosulfate)
-
Methanol (MeOH) and Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of methanol and water (approx. 0.2 M concentration).
-
Oxone® Addition: To this vigorously stirred suspension, add Oxone® (2.5 eq) portion-wise over 20-30 minutes at room temperature. An initial exotherm may be observed; maintain the temperature below 35 °C if necessary with a cool water bath.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC until the starting material is consumed (typically 3-6 hours).
-
Workup: Once the reaction is complete, add water to dissolve any remaining salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting solid product can be purified by recrystallization as described in Protocol 1.
Figure 2: A generalized workflow for the oxidation of the thioether to the sulfone.
Safety and Handling
m-CPBA:
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[13] It is typically supplied wetted with water to improve stability.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Perform all operations in a well-ventilated chemical fume hood.[13]
-
Keep away from heat, sparks, and combustible materials.[18]
-
Quench excess m-CPBA carefully with a reducing agent like sodium sulfite or sodium thiosulfate before disposal.[14]
Oxone®:
-
Oxone® is a stable solid but is a strong oxidant. Avoid contact with combustible materials.
-
It can cause skin and eye irritation. Standard PPE should be worn during handling.
-
The reaction can be exothermic; addition should be controlled to manage any temperature increase.
Product Characterization
The final product, 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the two equivalent methyl groups on the pyrimidine ring, the methyl group of the sulfonyl moiety, and the lone aromatic proton on the pyrimidine ring. The chemical shifts will be downfield compared to the starting thioether due to the electron-withdrawing effect of the sulfonyl group.
-
-
Infrared (IR) Spectroscopy: The most characteristic feature will be the appearance of two strong absorption bands in the ranges of approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.[19]
Conclusion
The oxidation of this compound to 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is a robust and essential transformation for accessing valuable chemical intermediates. Both m-CPBA and Oxone® are highly effective reagents for this purpose, with the choice depending on the specific laboratory constraints regarding safety, scale, and cost. By following the detailed protocols and safety guidelines presented in this application note, researchers can reliably and safely synthesize this key building block for applications in drug discovery and development.
References
- Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.Journal of the Korean Chemical Society. [Link]
- CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2020). Organic Letters. [Link]
- Sulfide Oxidation.ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (2013).
- The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.Royal Society of Chemistry. [Link]
- Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.PrepChem.com. [Link]
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2020).
- Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3. (2021).
- One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. (2022).
- Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an.Yashwantrao Chavan College of Science, Karad. [Link]
- A SOLID STATE OXIDATION METHOD FOR THE SYNTHESIS OF SULFONES USING OXONE.TSI Journals. [Link]
- Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. (2014). Green Chemistry. [Link]
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Chemistry and Biochemistry. [Link]
- Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. (2024). Scientific Reports. [Link]
- Workup: mCPBA Oxidation.University of Rochester, Department of Chemistry. [Link]
- Chemoselective thioether oxid
- CN103910658A - Method of oxidizing thioether to sulfone.
- Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. (2019). Organic Process Research & Development. [Link]
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2020).
- SAFETY DATA SHEET - m-Chloroperoxybenzoic acid. (2021). MilliporeSigma. [Link]
- Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. (1995). Journal of the American Chemical Society. [Link]
- pyrimidine, 4,6-dimethyl-2-(phenylsulfonyl)- - 1H NMR Spectrum.SpectraBase. [Link]
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.Organic Chemistry Portal. [Link]
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. (2018). Journal of Medicinal Chemistry. [Link]
- Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). (2022).
- 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene. (2012). Organic Syntheses. [Link]
- 4,6-Dimethoxy-2-(methylsulfonyl)
- 4,6-DIMETHYL-2-(METHYLSULFONYL)PYRIMIDINE.gsrs.
- Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. (2004). Microbiology and Molecular Biology Reviews. [Link]
- Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. (2023). International Journal of Molecular Sciences. [Link]
- CHARACTERIZATION OF PURINES AND PYRIMIDINES OF DEOXYPENTOSE NUCLEIC ACIDS FROM MICROCOCCUS LYSODEIKTICUS AND BACTERIOPHAGE. (1952). Journal of Biological Chemistry. [Link]
Sources
- 1. CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Workup [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. yccskarad.com [yccskarad.com]
- 17. aksci.com [aksci.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 4,6-Dimethyl-2-(methylthio)pyrimidine
Introduction: The Versatility of a Privileged Pyrimidine Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, pyrimidine derivatives represent a cornerstone scaffold. Their prevalence in bioactive molecules stems from their unique electronic properties and their capacity to engage in a variety of chemical transformations. Among these, 4,6-Dimethyl-2-(methylthio)pyrimidine stands out as a particularly versatile and economically significant building block.[1][2] The electron-deficient nature of the pyrimidine ring, conferred by its two nitrogen atoms, renders it susceptible to nucleophilic attack, a reactivity profile that is the inverse of typical aromatic systems like benzene.[3][4]
This guide focuses on the nucleophilic aromatic substitution (SNAr) reactions of this compound. The methylthio (-SMe) group at the C2 position serves as a competent leaving group, enabling the introduction of a diverse array of functional groups through a robust and predictable reaction mechanism. This process is fundamental for building molecular complexity and is widely employed in the synthesis of targeted libraries for drug discovery and the development of novel herbicides and pesticides.[1][2][5] We will explore the underlying mechanism, provide detailed, field-tested protocols for key transformations, and discuss the critical parameters that govern the success of these reactions.
Reaction Mechanism: The Addition-Elimination Pathway
The SNAr reaction of 2-(methylthio)pyrimidines does not proceed via a direct displacement (like an SN2 reaction) or through a cationic intermediate (like an SN1 reaction). Instead, it follows a well-established two-step addition-elimination mechanism .[3][4][6]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon of the pyrimidine ring. This step is typically the rate-determining step. The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][7] The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.
-
Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the leaving group, in this case, the methylthiolate anion (⁻SMe). This step is generally fast.
The overall transformation results in the net substitution of the methylthio group with the incoming nucleophile.
Caption: The two-step addition-elimination SNAr mechanism.
Key Experimental Considerations & Rationale
The success and efficiency of the SNAr reaction hinge on the careful selection of several key parameters. Understanding the causality behind these choices is critical for optimization and troubleshooting.
-
Nucleophile Choice: A wide range of nucleophiles can be employed. Common examples include primary and secondary amines (aliphatic and aromatic), alkoxides, and thiolates. The nucleophilicity of the reagent is a primary driver of reactivity; stronger nucleophiles generally react faster and under milder conditions.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are the solvents of choice.[8] Their high polarity is crucial for solvating and stabilizing the charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. For certain nucleophiles, such as anilines, unconventional media like pivalic acid can serve as both solvent and catalyst, promoting the reaction at elevated temperatures.[[“]][10]
-
Role of a Base: When using nucleophiles that are not intrinsically anionic (e.g., amines, alcohols, thiols), a base is often required. For amines, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to scavenge the proton released upon substitution. For alcohols and thiols, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is necessary to deprotonate the nucleophile, generating the more reactive alkoxide or thiolate anion.[8][11]
-
Temperature Control: Reaction temperature is a critical lever. While highly reactive nucleophiles may proceed at room temperature, many transformations require heating (typically 80-130 °C) to overcome the activation energy barrier. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent decomposition at elevated temperatures.[10]
-
Leaving Group Activation (Advanced Protocol): The methylthio (-SMe) group is a good leaving group, but its reactivity can be dramatically enhanced by oxidation. Converting the thioether to a methylsulfonyl (-SO₂Me) group with an oxidant like hydrogen peroxide or Oxone creates an exceptionally potent leaving group.[2][12][13] This strategy allows SNAr reactions to proceed under much milder conditions (often at or below room temperature) and can enable reactions with weaker nucleophiles that are otherwise unreactive.[14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common SNAr transformations of this compound.
Protocol 1: General Procedure for Amination with a Secondary Amine
This protocol describes the reaction with a representative secondary amine, morpholine.
Caption: Experimental workflow for the amination reaction.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to dissolve the starting material (approx. 0.2-0.5 M concentration). Add anhydrous potassium carbonate (2.0 eq) followed by the dropwise addition of morpholine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) until the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-(4,6-dimethylpyrimidin-2-yl)morpholine.
Protocol 2: Oxidation to Sulfone and Subsequent SNAr with an Alcohol
This advanced protocol demonstrates the activation of the leaving group for a subsequent reaction with a less reactive alcohol nucleophile.
Caption: Two-step workflow for oxidation and alkoxylation.
Materials (Step A - Oxidation):
-
This compound
-
Glacial Acetic Acid
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
Procedure (Step A):
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath. Slowly add hydrogen peroxide (2.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates full conversion to a more polar product.
-
Slowly pour the reaction mixture into a beaker of ice water. The sulfone product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine, which can often be used without further purification.[2][12]
Materials (Step B - Alkoxylation):
-
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (from Step A)
-
Benzyl Alcohol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
Procedure (Step B):
-
Alkoxide Formation: To a dry, inert-atmosphere flask, add NaH (1.2 eq). Wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF. Cool to 0 °C.
-
Slowly add benzyl alcohol (1.1 eq) dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of sodium benzoxide.
-
SNAr Reaction: Dissolve the 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (1.0 eq) in anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours, monitor by TLC).
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield 2-(benzyloxy)-4,6-dimethylpyrimidine.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the SNAr reaction of this compound with various nucleophiles. Yields are representative and may vary based on the specific substrate and scale.
| Nucleophile | Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Amines | |||||
| Aniline | Aniline (1.2 eq) | - | Pivalic Acid | 130 | 70-90%[[“]] |
| Piperidine | Piperidine (1.2 eq) | K₂CO₃ | DMF | 100 | 85-95% |
| Alcohols | |||||
| Methanol | NaOMe (1.5 eq) | NaOMe | MeOH | Reflux | 60-80% |
| Benzyl Alcohol* | Benzyl Alcohol (1.1 eq) | NaH | THF | RT | 75-90% |
| Thiols | |||||
| Thiophenol | Thiophenol (1.1 eq) | K₂CO₃ | MeCN | 80 | 80-95% |
*Note: Reaction performed on the corresponding methylsulfonyl pyrimidine for enhanced reactivity.
References
- Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- Powers, J. P., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
- MySkinRecipes. (n.d.). Methyl 4,6-dimethyl-2-(methylthio)
- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research. [Link]
- Wikipedia. (n.d.).
- Spartan Series. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. [Link]
- Maddess, M. L., & Farr, R. C. (2012). ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. ChemInform. [Link]
- Master Organic Chemistry. (2018).
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry. [Link]
- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Journal of Chemical Research. [Link]
- PrepChem.com. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. [Link]
- Hurst, D. T., & Seden, T. P. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
- ResearchGate. (2015). 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl). [Link]
- Smith, M. D. (2020). Concerted Nucleophilic Aromatic Substitution Reactions.
- YouTube. (2019).
- Xiang, W., et al. (2018). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Bioorganic & Medicinal Chemistry. [Link]
- Molecules. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
Sources
- 1. Methyl this compound-5-carboxylate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine [ouci.dntb.gov.ua]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Application Notes & Protocols: Synthesis of Sulfonylurea Herbicides Utilizing a Pyrimidine Intermediate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sulfonylurea herbicides, a critical class of agrochemicals, using 4,6-dimethyl-2-(methylthio)pyrimidine as a precursor to the key intermediate, 2-amino-4,6-dimethylpyrimidine. The document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for these synthetic pathways. We will focus on the synthesis of Sulfometuron-methyl as a representative example, elucidating the causality behind experimental choices and ensuring each protocol is presented as a self-validating system.
Introduction: The Central Role of the Pyrimidine Scaffold in Modern Herbicides
The pyrimidine ring system is a foundational scaffold in the synthesis of numerous biologically active compounds, particularly in the agrochemical sector. Sulfonylurea herbicides, renowned for their high efficacy at low application rates and favorable environmental profiles, frequently incorporate a substituted pyrimidine moiety.[1][2] These herbicides function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but absent in animals, conferring a high degree of selectivity.[3][4]
While this compound is a valuable synthetic intermediate, its primary role in the context of major sulfonylurea herbicides is as a precursor to 2-amino-4,6-dimethylpyrimidine. This amino-pyrimidine serves as the crucial "heterocyclic amine" component that couples with a phenylsulfonyl isocyanate to form the characteristic sulfonylurea bridge—the pharmacophore responsible for the herbicidal activity.
This guide will therefore detail the synthesis of 2-amino-4,6-dimethylpyrimidine and its subsequent use in the synthesis of Sulfometuron-methyl, a widely used broad-spectrum herbicide.[5][6]
Core Synthetic Strategy: From Precursor to Active Herbicide
The overall synthetic strategy is a two-stage process. First, the readily available starting materials are used to construct the core heterocyclic intermediate, 2-amino-4,6-dimethylpyrimidine. Second, this intermediate is coupled with a bespoke sulfonyl isocyanate to yield the final sulfonylurea herbicide.
Caption: Overall workflow for Sulfometuron-methyl synthesis.
Mechanistic Insight: The Sulfonylurea Coupling Reaction
The key step in this synthesis is the reaction between the nucleophilic amino group of 2-amino-4,6-dimethylpyrimidine and the highly electrophilic isocyanate group of the sulfonyl isocyanate.[7][8] The lone pair of electrons on the nitrogen atom of the amino group attacks the central carbon atom of the isocyanate, leading to the formation of the stable sulfonylurea linkage. This reaction is typically high-yielding and proceeds under mild conditions, but it is crucial to perform it in an anhydrous environment to prevent the hydrolysis of the reactive isocyanate intermediate.[8]
Detailed Experimental Protocols
The following protocols are presented with an emphasis on reproducibility and safety. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This procedure details the cyclocondensation reaction to form the essential pyrimidine intermediate. The use of an aqueous alkaline medium is a significant advantage for industrial-scale production as it avoids the need for costly anhydrous solvents and associated recovery systems.[9]
Reaction Scheme:
Caption: Synthesis of the key aminopyrimidine intermediate.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Ratio | Quantity | Notes |
| Guanidine Nitrate | 122.07 | 1.1 eq | 135.6 g | |
| Acetylacetone | 100.12 | 1.0 eq | 100 g | Also known as 2,4-pentanedione |
| Sodium Carbonate | 105.99 | 1.5 eq | 159 g | Anhydrous |
| Deionized Water | 18.02 | - | ~750 mL |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add acetylacetone (100 g) and guanidine nitrate (135.6 g).
-
In a separate beaker, dissolve sodium carbonate (159 g) in deionized water (500 mL) with stirring.
-
Begin stirring the slurry in the reaction flask and heat the mixture to 95-100 °C.
-
Once the reaction temperature is reached, slowly add the sodium carbonate solution to the reaction slurry over a period of approximately 2 hours. Causality Note: Gradual addition of the base neutralizes the nitric acid formed during the reaction, driving the equilibrium towards the product.[9] Maintaining a high temperature ensures a sufficient reaction rate.
-
After the addition is complete, maintain the slurry at 95-100 °C with vigorous stirring for an additional 15-30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate. Further cool the slurry to 10-15 °C in an ice bath to maximize crystal formation.
-
Filter the slurry using a Büchner funnel. Wash the collected white to off-white crystalline cake with cold deionized water (2 x 125 mL).
-
Suck the cake dry on the funnel and then transfer it to a drying oven. Dry at 50-60 °C to a constant weight.
-
The expected yield is approximately 110-120 g (90-98%) with a purity of >99%.
Protocol 2: Synthesis of Sulfometuron-methyl
This protocol describes the final coupling step to produce the herbicide. This reaction is sensitive to moisture, and all glassware should be oven-dried before use. Anhydrous solvents are critical for achieving a high yield.[6]
Reaction Scheme:
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfometuron-methyl (Ref: DPX T5648) [sitem.herts.ac.uk]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
HPLC analysis method for 4,6-Dimethyl-2-(methylthio)pyrimidine
An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 4,6-Dimethyl-2-(methylthio)pyrimidine
Authored by: A Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound (CAS No: 14001-64-0). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification critical for quality control and drug development processes.[1][2] The described method is tailored for researchers, scientists, and quality control analysts, providing a comprehensive protocol from sample preparation to method validation based on International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction and Scientific Rationale
This compound is a heterocyclic compound belonging to the pyrimidine family.[6] Its structure, featuring a pyrimidine core with dimethyl and methylthio substitutions, makes it a valuable building block in organic synthesis. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API) or agrochemical product. Therefore, a reliable and validated analytical method is paramount.
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and semi-volatile organic compounds.[7] Specifically, reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for the separation of pyrimidine derivatives.[8][9] The selection of this mode is based on the moderate polarity of this compound, which allows for strong hydrophobic interactions with a C18 stationary phase, leading to excellent retention and resolution.
The causality behind the experimental choices in this protocol is grounded in achieving optimal selectivity, efficiency, and robustness. The mobile phase, a buffered mixture of acetonitrile and water, is chosen to ensure consistent ionization of the analyte and any potential impurities, thereby yielding reproducible retention times and symmetric peak shapes. The detection wavelength is selected based on the UV absorbance characteristics of the pyrimidine ring to maximize sensitivity. This entire protocol is designed as a self-validating system, incorporating system suitability tests and a full validation regimen to ensure the trustworthiness of the generated data.[3]
HPLC Method Parameters and Experimental Protocol
This section details the optimized chromatographic conditions and provides a step-by-step protocol for the analysis.
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity).
-
Solvents: HPLC grade Acetonitrile (MeCN) and Methanol (MeOH).
-
Water: Deionized water (18.2 MΩ·cm) or HPLC grade water.
-
Buffer Component: Formic acid (≥98% purity).
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
Ultrasonic bath for degassing solvents.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. For 1000 mL, add 1 mL of formic acid to 999 mL of deionized water. Degas for 15 minutes in an ultrasonic bath.
-
Mobile Phase B (Organic): Use HPLC grade Acetonitrile. Degas for 15 minutes in an ultrasonic bath.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This is used for dissolving the standard and sample.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment. For routine analysis, a concentration of 25 µg/mL is recommended.
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 10 minutes |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow for HPLC analysis of this compound.
Analysis Protocol
-
System Setup: Set up the HPLC system according to the parameters in the Chromatographic Conditions table.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the working standard solution (e.g., 25 µg/mL) five consecutive times.
-
The system is deemed ready for analysis if it meets the pre-defined SST criteria (see Table below). This step is crucial for ensuring the system is performing correctly before committing to sample analysis.
-
-
Sample Analysis: Once the SST criteria are met, inject the blank (diluent), standard solutions, and sample solutions.
-
Data Processing: Integrate the peak area of the analyte in each chromatogram. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[5][10][11] The following parameters should be assessed.
| Validation Parameter | Suggested Protocol | Acceptance Criteria |
| System Suitability | Five replicate injections of a working standard solution. | RSD of peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Analyze a blank, a placebo (if applicable), the analyte standard, and a spiked sample. Check for any interfering peaks at the analyte's retention time. | The analyte peak should be free of interference from other components. Peak purity should pass if using a PDA detector. |
| Linearity & Range | Analyze at least five concentrations (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0% at each level. |
| Precision (Repeatability) | Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. | RSD ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | Overall RSD for both sets of data should be ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method (LOD: S/N ≈ 3:1; LOQ: S/N ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be quantifiable with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | The results should remain unaffected by the variations, with SST parameters still meeting criteria. |
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the quantitative determination of this compound. The comprehensive protocol, including system suitability and method validation guidelines, provides a reliable framework for its implementation in quality control and research environments. This method serves as a critical tool for ensuring the quality of this important chemical intermediate.
References
- ResearchGate.
- Pharmaguideline.
- MySkinRecipes. Methyl 4,6-dimethyl-2-(methylthio)
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
- AMSbiopharma.
- YouTube. Understanding ICH Q2(R2)
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- SciSpace.
- ECA Academy. ICH Guidance Q14 / Q2(R2)
Sources
- 1. agrochemx.com [agrochemx.com]
- 2. Methyl this compound-5-carboxylate [myskinrecipes.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. chemshuttle.com [chemshuttle.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. youtube.com [youtube.com]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Catalytic Reactions Involving 4,6-Dimethyl-2-(methylthio)pyrimidine: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of the 2-(Methylthio)pyrimidine Scaffold
The 4,6-dimethyl-2-(methylthio)pyrimidine core is a privileged scaffold in modern chemistry, particularly within drug discovery and agrochemical research. Its prevalence stems from the versatile reactivity of the pyrimidine ring and the unique role of the 2-(methylthio) group. This sulfur-containing moiety is not merely a static substituent; it is a key functional handle that enables a diverse array of catalytic transformations. It can act as a leaving group in cross-coupling reactions, influence the regioselectivity of C-H functionalization, or be modified to further tune the electronic properties of the molecule.
Derivatives of this core structure have been investigated as potent and selective human sirtuin 2 (SIRT2) inhibitors for cancer therapy and as microtubule targeting agents.[1][2][3] The development of robust and efficient catalytic methods to modify this scaffold is therefore of paramount importance, allowing for the rapid generation of molecular libraries for biological screening and the optimization of lead compounds.
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key catalytic reactions involving this compound and its analogs. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the underlying catalytic cycles.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The methylthio (-SMe) group at the C2 position of the pyrimidine ring, while not as reactive as a halide, can participate in or be replaced through various palladium-catalyzed cross-coupling reactions. More commonly, the pyrimidine core is first halogenated at the C4/C6 positions, which then serve as highly reactive sites for coupling, with the 2-(methylthio) group acting as a stable, directing, or electronically-modulating substituent. A common strategy also involves oxidizing the methylthio group to a methylsulfonyl (-SO₂Me) group, which is an excellent leaving group for nucleophilic aromatic substitution and cross-coupling.[4][5]
Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a vinyl/aryl halide and a terminal alkyne.[6][7][8] In the context of our target scaffold, this reaction is typically performed on a halogenated derivative of this compound to introduce alkynyl moieties, which are valuable for extending conjugation or as precursors for further cyclization reactions.
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7][9][10]
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition into the aryl-halide bond.
-
Copper Cycle : Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination : The resulting complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
This protocol is adapted from a procedure for the synthesis of 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines.[11] It utilizes a di-halogenated pyrimidine as the starting material.
Materials:
-
4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature. The more reactive C-I bond is expected to couple first. For coupling at the C-Cl position, heating (e.g., to 80 °C) may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Component | Typical Loading | Purpose |
| Pd(PPh₃)₂Cl₂ | 1-5 mol% | Palladium catalyst precursor. |
| CuI | 2-10 mol% | Co-catalyst, activates the alkyne.[6] |
| Base (e.g., TEA, DIPEA) | 2-3 equiv. | Neutralizes HX byproduct, facilitates alkyne deprotonation. |
| Solvent (e.g., DMF, THF) | - | Anhydrous and degassed to prevent catalyst deactivation. |
Suzuki-Miyaura Coupling: Constructing Biaryl Systems
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C-C bond formation, linking an organoboron species with an organic halide or triflate.[5][12] For pyrimidine synthesis, it is invaluable for introducing aryl or heteroaryl substituents, which are common motifs in pharmacologically active molecules.[13][14][15]
The catalytic cycle involves three primary steps:[5][16][17]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation : The organoboron species, activated by a base, transfers its organic group (R') to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.
This protocol is a generalized procedure based on methods for the regioselective Suzuki coupling of dichloropyrimidines under microwave irradiation, which offers significant acceleration and often improved yields.[13]
Materials:
-
4-Chloro-2-(methylthio)-6-methylpyrimidine (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)
-
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Degassed 1,4-Dioxane/Water mixture (e.g., 4:1)
Procedure:
-
To a microwave reaction vessel, add the 4-chloro-2-(methylthio)-6-methylpyrimidine, arylboronic acid, Pd(PPh₃)₄, and base.
-
Add the degassed solvent mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 120-150 °C for 15-30 minutes. The C4 position of a chloropyrimidine is generally more reactive than the C2 or C6 positions.[13]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
| Component | Typical Loading | Purpose |
| Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | 0.5-5 mol% | Palladium catalyst. Pd(0) is active; Pd(II) is reduced in situ. |
| Base (e.g., K₃PO₄, Cs₂CO₃) | 2-3 equiv. | Activates the boronic acid to form a more nucleophilic boronate species.[12] |
| Solvent (e.g., Dioxane, Toluene) | - | Anhydrous and often with water to aid solubility of the base. |
Section 2: Transition-Metal-Catalyzed C–H Functionalization
Direct C–H functionalization is a highly atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of substrates.[18] For pyrimidines, the nitrogen atoms can act as directing groups, guiding a transition metal catalyst to activate a specific C–H bond, typically on an adjacent aryl substituent.
A common mechanism for directed C–H arylation involves:[18][19]
-
Coordination : The pyrimidine nitrogen coordinates to the Pd(II) catalyst.
-
C–H Activation : The catalyst facilitates the cleavage of a nearby C–H bond (often the rate-limiting step), forming a palladacycle intermediate. This is typically a Concerted Metalation-Deprotonation (CMD) pathway.
-
Oxidative Addition/Reaction with Aryl Source : The palladacycle reacts with the arylating agent (e.g., an aryl iodide or diazonium salt).
-
Reductive Elimination : The newly formed aryl group and the pyrimidine substrate couple and are released from the palladium center, which is then re-oxidized to regenerate the active Pd(II) catalyst.
This protocol is based on a palladium-catalyzed direct arylation of a 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, demonstrating the directing effect of the pyrazole-pyrimidine system.[18]
Materials:
-
4-Phenyl-substituted Pyrimidine Substrate (1.0 equiv)
-
Aryl Iodide (e.g., 4-Iodotoluene) (2.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (20 mol%)
-
1,10-Phenanthroline (40 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
In an oven-dried Schlenk tube, combine the pyrimidine substrate, aryl iodide, Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃, and K₃PO₄.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMA via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 165 °C for 48 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the arylated product.
Section 3: Catalytic Hydrogenation of the Pyrimidine Ring
Catalytic hydrogenation reduces the aromatic pyrimidine ring to furnish tetrahydropyrimidines or piperidines, which are valuable saturated N-heterocycles. This transformation typically requires forcing conditions (high pressure and temperature) due to the aromatic stability of the pyrimidine ring. However, specialized catalyst systems can achieve this under milder conditions.
This protocol is adapted from the iridium-catalyzed asymmetric hydrogenation of 4,6-disubstituted 2-hydroxypyrimidines, which are tautomers of pyrimidinones. The conditions are optimized for achieving high enantioselectivity.
Materials:
-
4,6-Dimethyl-2-hydroxypyrimidine (1.0 equiv)
-
[Ir(COD)Cl]₂ (1.0 mol%)
-
(S,S)-f-Binaphane (Chiral Ligand) (2.2 mol%)
-
1,3,5-Trichloroisocyanuric acid (TCCA) (10 mol%)
-
Ethanol/Isopropanol (1:2 mixture)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a glass vial inside a high-pressure autoclave with the pyrimidine substrate, [Ir(COD)Cl]₂, (S,S)-f-Binaphane, and TCCA.
-
Add the ethanol/isopropanol solvent mixture.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas (H₂) several times.
-
Pressurize the autoclave to 800 psi with H₂.
-
Heat the reaction to 40 °C and stir for 24-48 hours.
-
After cooling and carefully venting the H₂ pressure, concentrate the reaction mixture.
-
Purify the product by flash chromatography on silica gel to obtain the chiral cyclic urea.
| Component | Typical Loading | Purpose |
| [Ir(COD)Cl]₂ / Chiral Ligand | 1-2 mol% | Iridium catalyst precursor and chiral phosphine ligand for asymmetric induction. |
| TCCA | 10 mol% | Additive that generates HCl in situ, which promotes the reaction. |
| H₂ Pressure | 800-1200 psi | High pressure is required to overcome the aromaticity of the pyrimidine ring. |
| Solvent (e.g., Alcohols) | - | Protic solvents are often effective for hydrogenation reactions. |
Conclusion
This compound is a versatile and strategically important scaffold. Its true synthetic power is unlocked through a range of catalytic reactions that enable precise and efficient molecular editing. Palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings allow for the construction of complex carbon skeletons, while modern C-H functionalization techniques offer an atom-economical route to novel analogs. Furthermore, catalytic hydrogenation provides access to the rich chemical space of saturated heterocycles. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage these powerful catalytic tools in their own synthetic endeavors, accelerating progress in both academic and industrial research.
References
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.
- Lee, H., et al. (2018). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Semantic Scholar.
- Krajcovicova, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- Mao, J., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. Organic Letters.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Yang, L., et al. (2017). Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. European Journal of Medicinal Chemistry.
- Fu, W., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Gangjee, A., et al. (2015). Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents and discovery of N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines as long acting and poten. Cancer Research.
- PrepChem.com. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine.
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (n.d.). Synthesis of 4‐(3‐arylpropyl‐2‐acetyloxy)‐6‐methyl‐2‐(methylthio)pyrimidines by coupling reaction of 4‐methyl‐2‐(methylthio)Sonogashira.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2016). Sonogashira Coupling Reaction Mechanism.
- Xu, D., et al. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Reactions. (n.d.).
- Wikipedia. (n.d.).
- Shroder, M. (n.d.). The Sonogashira Coupling. University of Central Florida.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Khanye, S. D., et al. (2021).
- Hocek, M. (2014).
- Al-blewi, F. F., et al. (2015). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie.
- YouTube. (2019). Sonogashira coupling.
- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Ghotekar, S., et al. (2023).
- Zhang, Z., et al. (2018). Iridium-Catalyzed Asymmetric Hydrogenation of 4,6-Disubstituted 2-Hydroxypyrimidines. Organic Letters.
- Gogoi, P., et al. (2014). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. Tetrahedron Letters.
- Ellman, J. A., & Bergman, R. G. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research.
- Gangjee, A., et al. (2013). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.).
- Khanye, S. D., et al. (2023). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances.
- ResearchGate. (n.d.). Visible‐Light‐Promoted Synthesis of Arylthiopyrimidines through Oxidative Coupling of Pyrimidine Disulfides with Arylhydrazines.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 3. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Pyrimidine Derivatives from 4,6-Dimethyl-2-(methylthio)pyrimidine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the synthesis of novel pyrimidine derivatives utilizing 4,6-Dimethyl-2-(methylthio)pyrimidine as a versatile starting material. The focus is on the strategic conversion of the 2-(methylthio) group into a highly reactive 2-(methylsulfonyl) moiety, which serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This two-step sequence opens a gateway to a diverse array of functionalized pyrimidines, including key intermediates for pharmacologically active molecules. This document elucidates the mechanistic rationale behind the synthetic strategy and provides validated, step-by-step protocols for the synthesis of the sulfone intermediate and its conversion to 2-amino and 2-alkoxy pyrimidine derivatives.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1] Derivatives of pyrimidine exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ability to selectively functionalize the pyrimidine core is therefore of paramount importance in the discovery and development of new chemical entities.
This compound is an accessible and cost-effective starting material. While the methylthio group (-SMe) itself can undergo displacement, its synthetic utility is dramatically enhanced by oxidation to the corresponding methylsulfonyl group (-SO₂Me). This transformation is foundational to the protocols described herein.
Mechanistic Rationale: Activating the C2 Position
The synthetic strategy hinges on a classic principle of reactivity enhancement. The methylthio group is a moderate leaving group. However, upon oxidation to the methylsulfonyl group, the sulfur atom becomes highly electron-deficient. This, combined with the inherent electron-deficient nature of the pyrimidine ring, renders the C2 position exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles. The methylsulfinate anion (MeSO₂⁻) is an excellent leaving group, making the subsequent nucleophilic aromatic substitution (SNAr) reaction highly efficient.[2] This two-step process provides a robust and versatile platform for diversification.
Synthetic Workflow Overview
The overall synthetic pathway involves two key transformations. The first is the oxidation of the starting material to the activated sulfone intermediate. The second is the nucleophilic displacement of the methylsulfonyl group to introduce desired functionalities.
Diagram 1: General workflow for the synthesis of pyrimidine derivatives.
Experimental Protocols
PART 1: Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (Intermediate 2)
This protocol details the oxidation of the methylthio group to the methylsulfonyl group. The use of sodium tungstate as a catalyst for hydrogen peroxide oxidation provides a convenient and efficient method.[3]
Reaction Scheme:
(Self-generated image, structure representations)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound (1) | 154.23 | 10.0 | 1.54 g |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 22.0 | ~2.5 mL |
| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | 329.85 | 0.5 | 165 mg |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.5 | 161 mg |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Water | 18.02 | - | For work-up |
| Ethyl Acetate | 88.11 | - | For extraction |
| Saturated Sodium Bicarbonate Solution | - | - | For work-up |
| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.54 g, 10.0 mmol), sodium tungstate dihydrate (165 mg, 0.5 mmol), tetrabutylammonium bromide (161 mg, 0.5 mmol), and glacial acetic acid (20 mL).
-
Oxidant Addition: Begin stirring the mixture at room temperature to form a suspension. Carefully add 30% aqueous hydrogen peroxide (~2.5 mL, 22.0 mmol) dropwise to the stirred suspension over 10-15 minutes. An exotherm may be observed; maintain the temperature below 50 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 55-60 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent). The starting material should be consumed, and a new, more polar spot corresponding to the sulfone product should appear.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 20 mL) to remove acetic acid and residual salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford 4,6-dimethyl-2-(methylsulfonyl)pyrimidine as a white crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. The expected yield is typically in the range of 75-85%. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The activated intermediate, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (2), is a versatile electrophile for the synthesis of various derivatives.
This protocol describes the displacement of the methylsulfonyl group with ammonia to furnish the corresponding 2-amino derivative, a key building block for many pharmaceuticals.[2]
Reaction Scheme:
(Self-generated image, structure representations)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (2) | 186.22 | 5.0 | 931 mg |
| Ammonium Hydroxide (28-30% aq. solution) | 35.05 | - | 25 mL |
| 1,4-Dioxane | 88.11 | - | 15 mL |
| Water | 18.02 | - | For work-up |
| Ethyl Acetate | 88.11 | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | - | For drying |
Step-by-Step Protocol:
-
Reaction Setup: In a sealed pressure tube or a heavy-walled screw-cap vial, combine 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (931 mg, 5.0 mmol) and 1,4-dioxane (15 mL).
-
Reagent Addition: Add concentrated ammonium hydroxide (25 mL) to the vial.
-
Reaction: Securely seal the vessel and heat the mixture to 100-110 °C in an oil bath with vigorous stirring for 12-16 hours.
-
Work-up: Cool the reaction vessel to room temperature. Transfer the contents to a separatory funnel and dilute with water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to yield 2-amino-4,6-dimethylpyrimidine as a solid.[1]
This protocol is adapted from the synthesis of Ambrisentan and demonstrates the displacement of the sulfonyl group by an oxygen nucleophile.[4][5] It showcases the formation of a C-O bond at the C2 position.
Reaction Scheme:
(Self-generated image, structure representations)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | 286.31 | 1.0 | 286 mg |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 2.2 | 88 mg |
| 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (2) | 186.22 | 1.1 | 205 mg |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 10 mL |
| Water | 18.02 | - | For work-up |
| 1 M Hydrochloric Acid | - | - | For work-up |
| Ethyl Acetate | 88.11 | - | For work-up |
Step-by-Step Protocol:
-
Deprotonation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (286 mg, 1.0 mmol) and anhydrous DMF (5 mL). Cool the solution in an ice bath (0 °C).
-
Base Addition: Carefully add sodium hydride (88 mg of 60% dispersion, 2.2 mmol) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved.
-
Electrophile Addition: Dissolve 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (205 mg, 1.1 mmol) in anhydrous DMF (5 mL) and add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 5-8 hours, or until TLC analysis indicates the consumption of the starting sulfone.
-
Work-up: Carefully quench the reaction by the slow addition of water (20 mL) while cooling in an ice bath.
-
Acidification & Extraction: Acidify the aqueous mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with water (2 x 15 mL) and brine (1 x 15 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-alkoxy derivative.
Diagram 2: Experimental workflow for Protocol 2B.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through clear analytical checkpoints.
-
Reaction Monitoring: The progress of each reaction should be meticulously monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new spot for the product provide a real-time assessment of the reaction's progress.
-
Product Characterization: The identity and purity of the final products must be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis. The expected spectral data should be compared with literature values where available.
-
Yield Calculation: An accurate calculation of the percentage yield serves as a quantitative measure of the reaction's efficiency. The yields provided are typical, and significant deviations may indicate issues with reagent purity, reaction conditions, or work-up procedures.
References
- Improved Synthesis Process of Ambrisentan and Darusentan. (2012). Chemical Engineering Transactions, 29, 1459-1464.
- A process for the preparation of highly pure ambrisentan. (2011). WO2011114338A1. Google Patents.
- Method for preparing ambrisentan. (2013). CN103012280A. Google Patents.
- Process for the preparation of ambrisentan and novel intermediates thereof. (2015). US8962832B2. Google Patents.
- Preparation method for ambrisentan intermediate compound. (2014). CN103755569A. Google Patents.
- Xu, D., Zhu, Z., & Wang, Z. (2013). A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research, 37(12), 720-721.
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953). US2660579A. Google Patents.
- 2-amino-4,6-dimethyl pyrimidine. (n.d.). Semantic Scholar.
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- Fu, W.-W., et al. (2012). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3377.
- Synthesis method of 2-amino-4, 6-dimethylpyridine. (2020). CN111303047A. Google Patents.
- Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). Synthesis, 45(13), 1764-1784.
- 4,6-Dimethylpyrimidin-2-amine. (2012). ResearchGate.
- Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. (1987). CN1024549C. Google Patents.
Sources
Application Note & Protocol: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride
Document ID: AN-HET-260109
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride. This pyrimidine derivative is a crucial building block in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active compounds.[1][2][3] The described methodology is based on the acid-catalyzed condensation of acetylacetone with thiourea, a robust and widely applicable method for constructing the pyrimidine nucleus.[4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and troubleshooting insights to ensure reproducible and high-yield synthesis.
Principle and Mechanism
The synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride is a classic example of a [3+3] cyclocondensation reaction.[5] This type of reaction is one of the most common and effective strategies for forming the pyrimidine ring.[4] The core of the reaction involves the condensation of a three-carbon, 1,3-dielectrophilic component (acetylacetone) with a nucleophilic N-C-N fragment (thiourea).[4]
Causality of Experimental Design:
-
Acetylacetone (2,4-pentanedione): As a 1,3-dicarbonyl compound, its two keto groups are the electrophilic sites for the reaction.[6]
-
Thiourea: This reagent provides the N-C-N backbone necessary to form the heterocyclic ring.[7] Its two amine groups act as nucleophiles.
-
Hydrochloric Acid (HCl): The reaction is performed under acidic conditions. HCl serves a dual purpose:
-
Catalyst: It protonates the carbonyl oxygen atoms of acetylacetone, increasing the electrophilicity of the carbonyl carbons and facilitating the nucleophilic attack by the weakly basic amine groups of thiourea.
-
Salt Formation: It protonates the final pyrimidine product, forming the hydrochloride salt. This salt is often less soluble in the alcoholic reaction medium than the free base, which facilitates its precipitation and simplifies isolation and purification.
-
The reaction proceeds through a series of nucleophilic additions, followed by cyclization and dehydration, ultimately leading to the formation of the stable aromatic pyrimidine ring.
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Purity | Supplier Example |
| Acetylacetone | C₅H₈O₂ | 100.12 | 123-54-6 | ≥99% | Sigma-Aldrich |
| Thiourea | CH₄N₂S | 76.12 | 62-56-6 | ≥99% | Fisher Scientific |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | 37% (w/w) | TCI Chemicals |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | Acros Organics |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Beakers and graduated cylinders
-
Glass stirring rod
-
Melting point apparatus
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a laboratory-scale synthesis yielding a significant quantity of the target compound.
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Place the flask in a heating mantle on top of the magnetic stirrer.
Step 2: Reagent Addition
-
In the flask, combine 7.61 g (0.1 mol) of thiourea and 100 mL of anhydrous ethanol.
-
Begin stirring the mixture to form a suspension.
-
In a separate beaker, carefully prepare a solution of 10.01 g (0.1 mol) of acetylacetone in 20 mL of anhydrous ethanol.
-
Load this acetylacetone solution into the dropping funnel.
-
Slowly add the acetylacetone solution dropwise to the stirred thiourea suspension over approximately 15-20 minutes.
Step 3: Acidification and Reflux
-
Once the addition is complete, carefully and slowly add 8.5 mL of concentrated hydrochloric acid to the reaction mixture through the dropping funnel. Caution: This addition is exothermic.
-
Turn on the heating mantle and bring the reaction mixture to a gentle reflux.
-
Maintain the reflux with continuous stirring for 3-4 hours . The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
Step 4: Product Isolation
-
After the reflux period, turn off the heating and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product. A white or off-white solid should form.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid on the filter with two portions of 20 mL of cold diethyl ether. This wash removes any unreacted starting materials and soluble impurities.
-
Continue to pull a vacuum through the filter cake for 15-20 minutes to partially dry the product.
Step 5: Drying and Characterization
-
Transfer the solid product to a clean, pre-weighed watch glass.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Determine the final weight and calculate the percentage yield.
-
Characterize the final product.
Data Presentation
Product Characteristics
| Property | Value | Source |
| Chemical Name | 4,6-dimethylpyrimidine-2-thiol hydrochloride | - |
| Molecular Formula | C₆H₉ClN₂S | [8] |
| Molecular Weight | 176.66 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 213-216 °C (decomposes) | [9] |
Visualization of Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of 4,6-dimethylpyrimidine-2-thiol HCl.
Safety & Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[10][11]
-
Acetylacetone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Thiourea: Suspected of causing cancer. May damage the unborn child. Harmful if swallowed.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[11]
-
Ethanol: Highly flammable liquid and vapor.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[10][11]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient reflux time. | Extend the reflux time to 5-6 hours. Monitor the reaction using TLC. |
| Reagents are wet (especially ethanol). | Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. | |
| Product is Oily or Gummy | Impurities present; incomplete precipitation. | Ensure the reaction mixture is thoroughly cooled in an ice bath. Perform an additional wash with cold diethyl ether. Consider recrystallization from an appropriate solvent like ethanol/water if purity remains an issue. |
| Product is Discolored | Side reactions or degradation. | Ensure the reflux temperature is not too high. Add the hydrochloric acid slowly to control the initial exotherm. |
References
- Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol. RSC Publishing.
- Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. ResearchGate.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.
- 4,6-dimethylpyrimidine-2-thiol hydrochloride. CymitQuimica.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. National Institutes of Health (NIH).
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Bentham Science Publisher.
- 4,6-Dimethylpyrimidine-2-thiol hydrochloride hydrate. BLD Pharm.
- SAFETY DATA SHEET. TCI Chemicals.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Brazilian Chemical Society.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.
- SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Lviv Polytechnic National University Institutional Repository.
- Acetylacetone. Wikipedia.
- 4,6-Dimethylpyrimidine-2-thiol hydrochloride. BLD Pharm.
- Synthesis, characterization and functionalization of pyrimidine-2,4,6-triones and pyrimidine-2-thio-4,6-diones. SUST Repository.
- 4,6-DIMETHYL-PYRIMIDINE-2-THIOL. Sigma-Aldrich.
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- 4,6-Dimethylpyrimidine-2-thiol. ChemBK.
- Thiourea. American Chemical Society.
- 4,6-Dimethyl-2-mercaptopyrimidine. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu.eg [bu.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. Acetylacetone - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
- 8. 4,6-dimethylpyrimidine-2-thiol hydrochloride | CymitQuimica [cymitquimica.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.no [fishersci.no]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for Investigating 4,6-Dimethyl-2-(methylthio)pyrimidine in Plant Growth Stimulation Research
For: Researchers, scientists, and drug development professionals in the field of plant sciences and agrochemistry.
Introduction: The Untapped Potential of Pyrimidine Derivatives in Agriculture
The pyrimidine nucleus is a fundamental component of nucleic acids and is integral to numerous biological processes. In the realm of agrochemistry, pyrimidine derivatives have been extensively explored, leading to the development of various herbicides and fungicides. However, a growing body of evidence reveals a compelling, yet less-explored, application for this class of compounds: the stimulation of plant growth. Research into specific substituted pyrimidines has demonstrated their capacity to act as potent plant growth regulators, often mimicking the effects of natural phytohormones like auxins and cytokinins.
This guide focuses on a promising, yet under-documented molecule: 4,6-Dimethyl-2-(methylthio)pyrimidine (DMMP) . Preliminary studies on closely related 2-S-substituted 4,6-dimethylpyrimidines have shown "pronounced plants growth-stimulating activity"[1][2]. This suggests that DMMP and its analogues are a fertile ground for the discovery of novel biostimulants. These compounds have the potential to enhance crop yield, improve stress tolerance, and promote rooting, offering a valuable new tool for sustainable agriculture.
These application notes provide a comprehensive framework for researchers to systematically investigate the plant growth-stimulating properties of DMMP. We will delve into the hypothetical mechanisms of action based on related compounds, provide detailed protocols for bioassays to quantify its effects, and offer a logical workflow for screening and characterization.
Hypothesized Mechanism of Action: An Analogue of Natural Phytohormones?
While the precise signaling pathway of this compound in plants has not been definitively elucidated, extensive research on analogous pyrimidine derivatives strongly suggests potential auxin-like and cytokinin-like activities[3][4].
-
Auxin-like Activity: Auxins are pivotal in regulating cell elongation, apical dominance, and the formation of adventitious roots. Several pyrimidine derivatives have been shown to stimulate rhizogenesis in a manner similar to indole-3-acetic acid (IAA), a natural auxin[5][6]. It is hypothesized that DMMP may interact with auxin receptors or influence auxin transport and signaling pathways, leading to enhanced root development and cell expansion.
-
Cytokinin-like Activity: Cytokinins are primarily involved in cell division, shoot proliferation, and delaying senescence. The ability of certain pyrimidines to stimulate the growth of cotyledons in bioassays is a classic indicator of cytokinin-like effects[4][7]. DMMP might act on cytokinin receptors or modulate cytokinin metabolism, thereby promoting cell proliferation and biomass accumulation.
The following diagram illustrates the potential dual-action hypothesis for DMMP's mechanism of action.
Caption: Hypothesized dual-action mechanism of DMMP in plants.
Experimental Workflow for Screening and Characterization
A systematic approach is crucial for evaluating the potential of a novel plant growth regulator. The following workflow provides a logical progression from initial screening to more detailed physiological and biochemical analysis.
Caption: A systematic workflow for evaluating DMMP's plant growth-stimulating effects.
Quantitative Data from Related Compounds
To provide a baseline for expected activity, the following table summarizes the growth-stimulating effects of various 2-S-substituted 4,6-dimethylpyrimidine derivatives as reported by Yengoyan et al.[8]. The activity is compared to heteroauxin (a type of auxin).
| Compound No. | R-group at 2-S position | Growth Stimulant Activity (%)* |
| 2 | -CH₂CONH₂ | 143 |
| 3 | -CH₂CONHCH₂CH₂OH | 152 |
| 4 | -CH₂CONHN=CH-C₆H₅ | 178 |
| 5 | -CH₂CONHN=CH-(p-NO₂)C₆H₄ | 185 |
| 6 | 4-chloro-6-phenyl-pyrimidin-2-yl | 164 |
| 7 | 4,6-diphenyl-pyrimidin-2-yl | 158 |
| 8 | 4-hydrazinyl-6-phenyl-pyrimidin-2-yl | 196 |
| 9 | 4-phenyl-6-(1H-pyrazol-1-yl)-pyrimidin-2-yl | 171 |
| 10 | 4-mercapto-6-phenyl-pyrimidin-2-yl | 162 |
| 11 | 4-(methylsulfanyl)-6-phenyl-pyrimidin-2-yl | 155 |
| 12 | 4-(allylsulfanyl)-6-phenyl-pyrimidin-2-yl | 148 |
| Compared to heteroauxin |
Table adapted from Yengoyan et al. (2021)[8].
This data strongly indicates that modifications at the 2-S position of the 4,6-dimethylpyrimidine core can lead to significant growth-stimulating activity, often exceeding that of a standard auxin.
Detailed Experimental Protocols
Protocol 1: Preparation of DMMP Stock Solution
Rationale: A concentrated, stable stock solution is essential for accurate and reproducible dilutions in all subsequent bioassays. The choice of solvent is critical to ensure complete dissolution of the compound without causing phytotoxicity at final concentrations.
Materials:
-
This compound (DMMP) powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile, deionized water
-
Sterile volumetric flasks and pipettes
Procedure:
-
Weighing: Accurately weigh 10 mg of DMMP powder using an analytical balance.
-
Dissolution: Transfer the powder to a 10 mL sterile volumetric flask. Add 2-3 mL of DMSO and gently swirl until the powder is completely dissolved.
-
Dilution: Once dissolved, bring the volume up to 10 mL with sterile, deionized water. This creates a 1 mg/mL (1000 ppm) stock solution.
-
Storage: Store the stock solution in a sterile, amber glass vial at 4°C. The solution should be stable for several weeks. Always bring the stock solution to room temperature and vortex briefly before use.
Protocol 2: Primary Screening - Seed Germination and Seedling Vigor Assay
Rationale: This initial assay provides a broad assessment of DMMP's effect on fundamental plant development stages. It helps to identify the optimal concentration range and to quickly determine if the compound has stimulatory or inhibitory effects.
Materials:
-
DMMP stock solution (1 mg/mL)
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, cress, or wheat)
-
Sterile Petri dishes (90 mm)
-
Sterile filter paper (Whatman No. 1 or equivalent)
-
Sterile, deionized water
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a serial dilution of the DMMP stock solution to achieve final concentrations of 100, 10, 1, 0.1, and 0.01 ppm. Use sterile, deionized water for dilutions. Include a water-only control and a solvent control (DMSO at the highest concentration used in the dilutions).
-
Petri Dish Setup: Place two layers of sterile filter paper in each Petri dish.
-
Treatment Application: Pipette 5 mL of each test solution (and controls) onto the filter paper in the corresponding Petri dishes, ensuring the paper is fully saturated.
-
Seed Plating: Arrange 20-50 seeds (depending on seed size) evenly on the surface of the moistened filter paper in each dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark photoperiod).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.
-
Seedling Vigor: After 7-10 days, carefully remove the seedlings and measure the root length and shoot length of at least 10 seedlings per treatment. Also, determine the fresh weight of the seedlings.
-
-
Analysis: Calculate the germination percentage, and the average root and shoot length for each treatment. Compare the results to the water and solvent controls.
Protocol 3: Secondary Screening - Auxin-like Activity Bioassay (Haricot Bean Rooting)
Rationale: This bioassay specifically tests for auxin-like activity by measuring the induction of adventitious roots, a process directly regulated by auxins. Haricot bean (Phaseolus vulgaris L.) cuttings are a classic model for this assay[3][5].
Materials:
-
DMMP test solutions (optimal range determined from Protocol 2)
-
Indole-3-acetic acid (IAA) as a positive control (e.g., 10⁻⁸ M)
-
14-day-old haricot bean seedlings
-
Sterile beakers or vials
-
Sterile scalpel or razor blade
-
Ruler
Procedure:
-
Prepare Cuttings: From healthy 14-day-old haricot bean seedlings, carefully excise stem cuttings, each with one leaf petiole attached.
-
Treatment: Place the base of the cuttings into beakers containing the DMMP test solutions, the IAA positive control, and a water-only negative control. Ensure at least 10 cuttings per treatment.
-
Incubation: Keep the beakers in a humid environment with indirect light for 10-14 days. Replenish the solutions as needed to prevent them from drying out.
-
Data Collection: After the incubation period, count the number of adventitious roots formed on each cutting and measure their total length.
-
Analysis: Calculate the average number of roots and the average total root length per cutting for each treatment. A significant increase compared to the water control indicates auxin-like activity.
Protocol 4: Secondary Screening - Cytokinin-like Activity Bioassay (Pumpkin Cotyledon Growth)
Rationale: This assay is based on the principle that cytokinins promote cell division and expansion in isolated cotyledons, leading to an increase in biomass[7]. Muscat pumpkin (Cucurbita moschata) is a sensitive model for this bioassay.
Materials:
-
DMMP test solutions
-
Kinetin as a positive control (e.g., 10⁻⁸ M and 10⁻⁹ M)
-
Muscat pumpkin seeds
-
Sterile Petri dishes with filter paper
-
Sterile forceps and scalpel
Procedure:
-
Isolate Cotyledons: Germinate pumpkin seeds in the dark for 4-5 days. Carefully isolate the cotyledons from the seedlings.
-
Treatment: Place the isolated cotyledons in Petri dishes containing filter paper moistened with the DMMP test solutions, kinetin positive controls, and a water-only negative control. Use at least 5-10 cotyledons per treatment.
-
Incubation: Incubate the Petri dishes in the dark at approximately 25°C for 4-5 days.
-
Data Collection: After incubation, carefully blot the cotyledons dry and record their fresh weight.
-
Analysis: Calculate the average fresh weight of the cotyledons for each treatment. A significant increase in biomass compared to the water control is indicative of cytokinin-like activity.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a potential plant growth stimulator. The strong evidence from related pyrimidine derivatives suggests a high probability of discovering auxin-like and/or cytokinin-like activities. Positive results from these assays would warrant further investigation into the molecular mechanisms, including gene expression studies of hormone signaling pathways, and progression to greenhouse and field trials to assess its efficacy on crop plants. The exploration of DMMP and its analogues represents a promising frontier in the development of novel, effective biostimulants for modern agriculture.
References
- Taran, V., et al. (2018). Study of auxin-like and cytokinin-like activities of derivatives of pyrimidine, pyrazole, isoflavones, pyridine, oxazolopyrimidine and oxazole on haricot bean and pumpkin plants. ResearchGate.
- Taran, V., et al. (2018). Study of auxin-like and cytokinin-like activities of derivatives of pyrimidine, pyrazole, isoflavones, pyridine. SciSpace.
- Taran, V., et al. (2018). The cytokinin-like effect of chemical heterocyclic compounds,... ResearchGate.
- Taran, V., et al. (2023). Screening of Auxin-like Substances among Synthetic Compounds, Derivatives of Pyridine and Pyrimidine. ResearchGate.
- Taran, V., et al. (2024). Auxin-like and Cytokinin-like Effects of New Synthetic Pyrimidine Derivatives on the Growth and Photosynthesis of Wheat. ResearchGate.
- Taran, V., et al. (2016). Study of auxin, cytokinin and gibberellin-like activity of heterocyclic compounds derivatives of pyrimidine, pyridine, pyrazole and isoflavones. ResearchGate.
- Taran, V., et al. (2024). Auxin-like and Cytokinin-like Effects of New Synthetic Pyrimidine Derivatives on the Growth and Photosynthesis of Wheat. Journal of Plant Science and Phytopathology.
- Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Bentham Science Publishers.
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Bentham Science Publishers.
Sources
Application Notes and Protocols for the Development of Antimicrobial Agents from 4,6-Dimethyl-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of the Pyrimidine Scaffold
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Pyrimidine derivatives have emerged as a promising class of compounds, owing to their structural diversity and wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The pyrimidine ring's ability to engage in various biological interactions makes it a privileged scaffold in medicinal chemistry.[2] This guide focuses on a specific, yet highly promising starting molecule: 4,6-Dimethyl-2-(methylthio)pyrimidine . Its unique substitution pattern offers multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and selectivity.
The rationale for selecting this core structure is twofold. First, the 2-(methylthio) group is an excellent handle for introducing diverse functionalities through nucleophilic substitution reactions. Second, the dimethyl-substituted pyrimidine core has been associated with significant biological activity in various contexts. This document provides a comprehensive, experience-driven framework for the synthesis, derivatization, and antimicrobial evaluation of novel compounds based on the this compound scaffold. The protocols herein are designed to be robust and self-validating, guiding researchers from initial synthesis to preliminary mechanism of action studies.
Part 1: Synthesis and Characterization of the Core Scaffold
The foundational step in this developmental pipeline is the efficient and scalable synthesis of the starting material, this compound. The following protocol is adapted from established methods for the synthesis of related pyrimidine derivatives.[3]
Protocol 1.1: Three-Step Synthesis of this compound
This synthesis begins with the cyclocondensation of acetylacetone and thiourea to form the pyrimidine thiol intermediate, which is then methylated.
Step 1: Synthesis of 4,6-dimethylpyrimidine-2-thiol
-
To a solution of acetylacetone (10.0 g, 0.1 mol) and thiourea (7.6 g, 0.1 mol) in 100 mL of ethanol, add 5 mL of concentrated hydrochloric acid.
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 4,6-dimethylpyrimidine-2-thiol.
Step 2: Synthesis of this compound
-
Suspend the dried 4,6-dimethylpyrimidine-2-thiol (14.0 g, 0.1 mol) in 150 mL of ethanol.
-
Add sodium hydroxide (4.4 g, 0.11 mol) dissolved in a minimal amount of water and stir until a clear solution is obtained.
-
Add dimethyl sulfate (13.2 g, 0.105 mol) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford pure this compound.
Characterization of the Core Scaffold
The identity and purity of the synthesized this compound should be rigorously confirmed using standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.[4]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
A comparative analysis of spectroscopic data with known pyrimidine derivatives can aid in structural elucidation.[4]
Part 2: Development of a Focused Compound Library
The strategic derivatization of the core scaffold is crucial for exploring the chemical space and identifying potent antimicrobial agents. The 2-(methylthio) group can be oxidized to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.
Protocol 2.1: Oxidation to 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
-
Dissolve this compound (10.0 g, 0.065 mol) in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methylsulfonyl derivative.[5]
Protocol 2.2: Nucleophilic Aromatic Substitution for Library Generation
-
Dissolve the 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add the desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol; 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
This approach allows for the creation of a diverse library of compounds with various substituents at the 2-position of the pyrimidine ring.
Caption: Logical workflow for lead compound identification.
Part 5: Preliminary Mechanism of Action Studies
Understanding how a novel antimicrobial agent works is crucial for its further development. For pyrimidine derivatives, several mechanisms have been proposed. One notable mechanism for thiophenyl-substituted pyrimidines is the inhibition of bacterial cell division through the targeting of the FtsZ protein. [6]
Potential Mechanisms of Action for Pyrimidine Derivatives:
-
Inhibition of FtsZ Polymerization: FtsZ is a crucial protein in bacterial cell division. Its inhibition leads to filamentation and eventual cell death.
-
Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidines interfere with folic acid synthesis, which is essential for DNA synthesis.
-
Disruption of Membrane Integrity: Certain derivatives may interact with and disrupt the bacterial cell membrane.
Protocol 5.1: Bacterial Morphology Assessment
-
Treat a mid-log phase bacterial culture with the lead compound at its MIC and 2x MIC.
-
Incubate for a few hours.
-
Examine the bacterial cells under a microscope (phase-contrast or after Gram staining).
-
Look for changes in cell morphology, such as filamentation, which would be indicative of cell division inhibition.
Further studies could involve in vitro assays with purified FtsZ to directly measure the inhibition of its polymerization and GTPase activity.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the discovery of novel antimicrobial agents. By following the systematic approach outlined in these application notes—from rational synthesis and derivatization to rigorous in vitro testing and preliminary mechanism of action studies—researchers can efficiently navigate the early stages of the drug discovery pipeline. The key to success lies in the meticulous execution of these protocols and the careful analysis of the resulting structure-activity and structure-toxicity relationships to identify lead compounds with potent antimicrobial activity and a favorable safety profile.
References
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Benchchem. (n.d.).
- Benchchem. (2025).
- Nikopharmad. (n.d.). MIC/MBC Testing.
- MDPI. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. [Link]
- Semantic Scholar. (2023).
- ResearchGate. (n.d.). Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. [Link]
- NIH. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
- NIH. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. [Link]
- Microchem Laboratory. (n.d.).
- NIH. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. [Link]
- NIH. (n.d.).
- ResearchGate. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. [Link]
- PrepChem.com. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. [Link]
- RSC Publishing. (n.d.).
- RJPT. (2019). Synthesis, Characterization of 2-Methylthio-1, 4-dihydropyrimidines for its Antibacterial potential. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
- NIH. (n.d.).
- (n.d.). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. [Link]
- (2022).
- ResearchGate. (2019). Synthesis, Characterization of 2-Methylthio-1, 4-dihydropyrimidines for its Antibacterial potential | Request PDF. [Link]
- Kosheeka. (2025).
- ResearchGate. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)
- Xu, D., Zhu, Z., & Wang, Z. (2013). A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research, 2013(12), 720-721.
- (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]
- (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
- NIH. (2021). Recent Advances in Pyrimidine-Based Drugs. [Link]
- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the... | Download Scientific Diagram. [Link]
Sources
- 1. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Investigating the Role of 4,6-Dimethyl-2-(methylthio)pyrimidine in Antimetabolite Therapy
For Research and Drug Development Professionals
Abstract
Antimetabolite therapy remains a cornerstone of cancer treatment, primarily targeting the synthesis of nucleic acids to halt the proliferation of rapidly dividing cancer cells.[1] Pyrimidine analogs, in particular, have demonstrated significant clinical success by mimicking natural metabolites and disrupting essential biosynthetic pathways.[2][3] This document outlines the scientific rationale and provides detailed experimental protocols for investigating a novel pyrimidine derivative, 4,6-Dimethyl-2-(methylthio)pyrimidine , as a potential antimetabolite agent. While direct anticancer activity for this specific molecule is not extensively documented, its structural similarity to known biologically active pyrimidine cores provides a strong basis for its evaluation.[4][5] This guide is designed for researchers in oncology and drug development, offering a structured approach to characterize its cytotoxic effects and elucidate its potential mechanism of action.
Scientific Rationale & Mechanistic Hypothesis
The Pyrimidine Antimetabolite Paradigm
Pyrimidine antimetabolites exert their cytotoxic effects by interfering with the de novo or salvage pathways of pyrimidine nucleotide synthesis.[2][6] By acting as fraudulent substrates, they can inhibit critical enzymes or become incorporated into DNA and RNA, leading to replication errors, chain termination, and ultimately, cell cycle arrest and apoptosis.[1][7] Clinically significant drugs like 5-Fluorouracil (5-FU) and Gemcitabine are pyrimidine analogs that effectively disrupt thymidylate synthase and ribonucleotide reductase, respectively, depriving cancer cells of the necessary building blocks for proliferation.[2][8]
Structural Basis for Investigating this compound
The therapeutic potential of this compound is predicated on its core pyrimidine scaffold, a privileged structure in medicinal chemistry.[9][10] The specific substitutions on the ring are hypothesized to modulate its biological activity:
-
Pyrimidine Core: Serves as the foundational structure that mimics endogenous pyrimidines like uracil or cytosine, allowing potential recognition by enzymes in the nucleotide synthesis pathways.
-
4,6-Dimethyl Groups: These alkyl substitutions can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to target enzymes or affecting its metabolic stability.
-
2-(methylthio) Group: The methylthio (-SCH₃) group is a critical modification. It can alter the molecule's lipophilicity, influencing cell membrane permeability. Furthermore, this group could be a site for metabolic activation or directly participate in binding interactions within an enzyme's active site. Structure-activity relationship studies of other substituted pyrimidines have shown that modifications at this position can significantly impact biological activity.[11][12]
Hypothesized Mechanism of Action
We hypothesize that this compound, after potential intracellular metabolic activation, could function as an antimetabolite through one or more of the following mechanisms:
-
Inhibition of Key Biosynthetic Enzymes: The compound or its metabolites may act as a competitive or non-competitive inhibitor of enzymes crucial for pyrimidine synthesis, such as dihydroorotate dehydrogenase (DHODH), thymidylate synthase (TS), or ribonucleotide reductase (RNR).
-
Incorporation into Nucleic Acids: Following conversion to a fraudulent nucleotide, it could be incorporated into DNA or RNA by polymerases, disrupting the integrity and function of these macromolecules and triggering DNA damage responses.[6][7]
-
Disruption of Metabolic Regulation: As a fraudulent nucleotide, it could mimic natural effector molecules, leading to dysregulation of the complex feedback loops that control nucleotide pools.[7][13]
The following diagram illustrates the potential points of interference within the pyrimidine biosynthesis pathway.
Caption: Hypothesized mechanisms of this compound.
Application Note: In Vitro Characterization of Cytotoxicity
Objective: To determine the cytotoxic and antiproliferative effects of this compound against a panel of cancer cell lines.
Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17]
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation:
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) |
| MCF-7 | Cmpd X | 48h | Result |
| A549 | Cmpd X | 48h | Result |
| HCT116 | Cmpd X | 48h | Result |
| MCF-7 | Cmpd X | 72h | Result |
| A549 | Cmpd X | 72h | Result |
| HCT116 | Cmpd X | 72h | Result |
| Table 1: Example data summary for IC₅₀ determination. |
Application Note: Elucidation of Cell Cycle Effects
Objective: To determine if this compound induces cell cycle arrest, a hallmark of antimetabolite action.[19][20]
Protocol: Cell Cycle Analysis by Flow Cytometry
Flow cytometry using propidium iodide (PI) staining allows for the quantification of DNA content in individual cells, enabling the analysis of cell distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[21] An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.[20]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[19]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the compound at concentrations relevant to its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.[19]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, collect the culture medium, wash the adherent cells with PBS, and then detach them with Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[19][22]
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[19]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate laser and filter settings for PI (Excitation ~488 nm, Emission ~617 nm).
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the vehicle control.
Sources
- 1. Antimetabolites in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 2. longdom.org [longdom.org]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sjomr.org.in [sjomr.org.in]
- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4,6-dimethyl-2-(methylthio)pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your experimental outcomes. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of pyrimidine synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges that may arise during the synthesis of this compound, a key intermediate in the production of various biologically active compounds.[1] The primary and most established synthetic route involves the cyclocondensation of acetylacetone with S-methylisothiourea.[1]
Issue 1: Low Yield of this compound
A diminished yield is a frequent hurdle in organic synthesis. The root cause often lies in suboptimal reaction conditions or reagent quality.
Potential Causes & Solutions:
-
Incomplete Reaction: The condensation reaction is reversible. To drive the equilibrium towards the product, it is crucial to effectively remove the water formed during the reaction.
-
Troubleshooting Step: Employ a Dean-Stark apparatus to azeotropically remove water. If a Dean-Stark is not feasible, adding a drying agent like anhydrous magnesium sulfate or molecular sieves directly to the reaction mixture can be effective.
-
-
Suboptimal Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts.
-
Troubleshooting Step: The optimal temperature for the condensation of acetylacetone and S-methylisothiourea is typically in the range of 110°C.[1] A lower temperature may lead to an incomplete reaction, while a significantly higher temperature can promote side reactions and decomposition of the product. Use a calibrated thermometer and a reliable heating mantle to maintain a stable temperature.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting materials and reduced yield.
-
Troubleshooting Step: A slight excess of acetylacetone can sometimes be beneficial to ensure the complete consumption of the S-methylisothiourea. A common starting point is a 1:1.1 molar ratio of S-methylisothiourea to acetylacetone.
-
-
Poor Quality of S-methylisothiourea Salt: S-methylisothiourea is often used as its sulfate or hydrochloride salt. The salt's purity and stability are critical.
-
Troubleshooting Step: Ensure the S-methylisothiourea salt is dry and has been stored properly. It is advisable to use a freshly opened bottle or to dry the reagent under vacuum before use. The reaction is typically carried out in the presence of a base to neutralize the acid released from the salt.
-
Table 1: Recommended Reaction Parameters for Optimal Yield
| Parameter | Recommended Value | Rationale |
| Reactant Ratio (S-methylisothiourea:Acetylacetone) | 1:1.1 to 1:1.2 | A slight excess of acetylacetone can drive the reaction to completion. |
| Solvent | Toluene or Xylene | Allows for azeotropic removal of water at an appropriate reflux temperature. |
| Catalyst | Acidic (e.g., p-toluenesulfonic acid) or Basic (e.g., sodium ethoxide) | The choice of catalyst can significantly impact reaction time and yield. Acid catalysts are common for this condensation. |
| Temperature | 110-120 °C (Reflux) | Balances reaction rate with minimizing byproduct formation. |
| Reaction Time | 3-6 hours | Monitor reaction progress by Thin Layer Chromatography (TLC). |
Issue 2: Presence of Impurities in the Final Product
Purification of the final product can be challenging due to the presence of structurally similar byproducts.
Potential Causes & Solutions:
-
Self-Condensation of Acetylacetone: Under certain conditions, acetylacetone can undergo self-condensation, leading to various byproducts.[2]
-
Troubleshooting Step: Control the reaction temperature carefully and ensure a homogenous reaction mixture through efficient stirring. Adding the acetylacetone dropwise to the reaction mixture can also minimize self-condensation.
-
-
Formation of Pyrazole Derivatives: If hydrazine or its derivatives are present as impurities in the reagents, they can react with acetylacetone to form pyrazole byproducts.[3]
-
Troubleshooting Step: Use high-purity reagents. If pyrazole formation is suspected, purification by column chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system is typically effective.
-
-
Incomplete Methylation: If the synthesis starts from 4,6-dimethyl-2-mercaptopyrimidine, incomplete methylation will result in the presence of the starting material in the final product.[1]
Workflow for Troubleshooting Low Yield and Impurities
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acetylacetone - Wikipedia [en.wikipedia.org]
- 3. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
common side products in the synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine
Welcome to the technical support center for the synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound, which is typically prepared by the condensation of acetylacetone with S-methylisothiourea sulfate.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors, from reactant quality to reaction conditions. Here’s a systematic approach to diagnosing and solving the problem.
Potential Causes & Solutions:
-
Purity and Stability of Reactants:
-
S-methylisothiourea sulfate: This reactant can degrade over time. It is often prepared from thiourea and a methylating agent like dimethyl sulfate[1]. Ensure it is pure and dry. Hydrolysis of S-methylisothiourea can be a side reaction[2].
-
Acetylacetone: This β-diketone exists in a keto-enol tautomeric equilibrium[3][4]. Impurities or self-condensation products can inhibit the reaction. Use freshly distilled acetylacetone if purity is a concern.
-
Solvent Quality: Ensure solvents are anhydrous, as water can interfere with the condensation reaction.
-
-
Suboptimal Reaction Conditions:
-
pH Control: The condensation reaction is sensitive to pH. Strongly acidic or basic conditions can promote side reactions. The reaction is typically carried out under acidic conditions (e.g., using hydrochloric acid) or with a base to neutralize the S-methylisothiourea salt[5][6]. The pH should be carefully controlled during the reaction and workup to prevent degradation of the pyrimidine ring[7].
-
Temperature and Reaction Time: Higher temperatures can sometimes favor the formation of byproducts[8]. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Insufficient reaction time will result in a low conversion of starting materials[8][9].
-
-
Inefficient Work-up and Purification:
-
Product Loss During Extraction: this compound has some solubility in water. Ensure you are using an appropriate extraction solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to maximize recovery.
-
Precipitation/Crystallization: If the product is isolated by precipitation or crystallization, ensure the pH is adjusted to the point of minimum solubility and that the solution is sufficiently cooled.
-
Question 2: I see an unexpected peak in my NMR/HPLC analysis. What could this side product be?
Answer:
The presence of unexpected peaks indicates the formation of side products. The identity of these byproducts depends on the specific reaction conditions. Here are the most common possibilities:
Common Side Products and Their Origins:
| Side Product | Potential Cause | Identification & Confirmation | Prevention Strategy |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions (time, temperature, catalyst). | Compare retention times (HPLC) or chemical shifts (NMR) with authentic samples of acetylacetone and S-methylisothiourea. | Optimize reaction conditions by monitoring with TLC. Ensure catalyst activity[9]. |
| N-methylated Isomer | Methylation of the precursor, 4,6-dimethyl-2-mercaptopyrimidine, can occur on a ring nitrogen instead of the sulfur atom. | Mass spectrometry will show the same mass as the desired product. 1H NMR will show a different chemical shift for the S-CH3 vs. N-CH3 group. | Control methylation conditions carefully. S-alkylation is generally favored, but N-alkylation can occur under certain conditions[10]. |
| 4,6-Dimethyl-2-mercaptopyrimidine | If the synthesis starts with thiourea and acetylacetone followed by methylation, this is the intermediate. Its presence indicates incomplete methylation. | This precursor has different solubility and chromatographic properties. It can be identified by its characteristic NMR and mass spectrum. | Ensure the correct stoichiometry of the methylating agent and sufficient reaction time for the methylation step. |
| Self-Condensation Products of Acetylacetone | Acetylacetone can undergo self-condensation, especially under strongly basic conditions. | These are typically higher molecular weight byproducts and can be complex mixtures. GC-MS can be helpful for identification. | Maintain optimal pH and temperature. Add acetylacetone slowly to the reaction mixture if necessary. |
| Pyrazole Derivatives | Reaction of acetylacetone with hydrazine-like impurities or alternative cyclization pathways can form pyrazoles[11][12][13]. | Characterized by distinct NMR patterns and mass spectra. | Ensure the purity of the amidine source (S-methylisothiourea). |
Question 3: My final product is difficult to purify and appears oily or discolored. What's the cause and what purification strategy should I use?
Answer:
Purification challenges often arise from the presence of multiple byproducts or residual starting materials. An oily or discolored product suggests impurities.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically effective. Monitor fractions by TLC to isolate the pure product.
-
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining a high-purity crystalline product.
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities.
-
Dissolve the crude product in an organic solvent.
-
Wash with a dilute acid solution to remove basic impurities.
-
Wash with a dilute base solution (e.g., sodium bicarbonate) to remove acidic impurities like unreacted acetylacetone.
-
Caution: Be mindful of the stability of your product to the pH changes during this process[7].
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The most common synthesis route involves the condensation of a 1,3-dicarbonyl compound (acetylacetone) with an amidine derivative (S-methylisothiourea)[14]. This is a type of pyrimidine ring closure reaction.
Caption: General reaction pathway for pyrimidine synthesis.
Q2: Are there alternative synthetic routes?
Yes, while the condensation of acetylacetone and S-methylisothiourea is common, other routes exist. One involves a two-step process: first, the condensation of acetylacetone with thiourea to form 4,6-dimethyl-2-mercaptopyrimidine, followed by methylation with an agent like dimethyl sulfate or methyl iodide to yield the final product[5][6][15].
Caption: Two-step synthesis via a mercaptopyrimidine intermediate.
Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?
A combination of techniques is recommended for robust analysis:
-
Thin Layer Chromatography (TLC): Ideal for real-time reaction monitoring to determine the point of completion and to identify the presence of major impurities[8][9].
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on product purity and the relative amounts of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying isomeric impurities (e.g., N-methyl vs. S-methyl).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown byproducts.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline. Optimal conditions may vary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve S-methylisothiourea sulfate in an appropriate solvent (e.g., ethanol or water).
-
Addition of Reactants: Add acetylacetone to the solution. If starting with the salt, a base (e.g., sodium hydroxide) may be needed to liberate the free S-methylisothiourea[6].
-
Reaction: Heat the mixture to reflux and stir for the required time (typically 2-4 hours). Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Troubleshooting by TLC Analysis
-
Prepare TLC Plate: Use a silica gel coated TLC plate.
-
Spotting: Spot the starting materials (acetylacetone, S-methylisothiourea) and the reaction mixture at different time points.
-
Elution: Develop the plate using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualization: Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Analysis: The disappearance of starting material spots and the appearance of the product spot indicate reaction progress. The presence of multiple other spots suggests the formation of side products.
References
- El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Google Patents. (n.d.). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
- PrepChem.com. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 0-0.
- Xu, D., Zhu, Z., & Wang, Z. (2013). A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research, 37(12), 720-721.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Oriental Journal of Chemistry.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17, 000-000.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180.
- Ali, M. M., & Youssef, A. S. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 387-412.
- Wikipedia. (n.d.). Acetylacetone.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review).
- ResearchGate. (n.d.). Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives.
- Google Patents. (n.d.). Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Docsity. (2023). Reaction follows single-stepped SN2 mechanism. Thiourea is employed as the source of sulph.
- ResearchGate. (n.d.). Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents.
- Carbon. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes.
- YouTube. (2024). Pyrimidine Synthesis.
- AHH Chemical. (n.d.). This compound, 98%.
- National Institutes of Health. (n.d.). New Reaction Products of Acetylacetone with Semicarbazide Derivatives.
- Organic Syntheses. (n.d.). 2-mercaptopyrimidine.
- Organic Syntheses. (n.d.). s-methyl isothiourea sulfate.
- ResearchGate. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives.
- Google Patents. (n.d.). Synthesis method of S-methyl isothiourea salt.
- National Institutes of Health. (n.d.). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis.
- PubMed. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives.
- RSC Publishing. (2014). Acetone and the precursor ligand acetylacetone: distinctly different electron beam induced decomposition?.
- ResearchGate. (n.d.). Scheme 1. Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction.
- PubChem. (n.d.). 4,6-Dimethyl-2-mercaptopyrimidine.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. docsity.com [docsity.com]
- 3. Acetylacetone - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 11. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bu.edu.eg [bu.edu.eg]
- 15. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for the Methylation of 4,6-dimethyl-2-mercaptopyrimidine
Welcome to the technical support center for the S-methylation of 4,6-dimethyl-2-mercaptopyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific issues you may encounter during the methylation reaction. The question-and-answer format is designed to help you quickly identify and solve common experimental challenges.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in the S-methylation of 4,6-dimethyl-2-mercaptopyrimidine is a common issue that can typically be traced back to one of five key areas: deprotonation, methylating agent reactivity, reaction conditions, or workup procedure.
-
Incomplete Deprotonation: The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the deprotonated thiol (the thiolate anion) is the active nucleophile.[1] If deprotonation is incomplete, the concentration of the reactive species is low, leading to a sluggish or incomplete reaction.
-
Causality: 4,6-dimethyl-2-mercaptopyrimidine exists in tautomeric equilibrium with its thione form. The acidity of the thiol/thione proton requires a sufficiently strong base for complete conversion to the highly nucleophilic thiolate.
-
Solution:
-
Use a Stronger Base: If you are using a weak base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile, consider switching to a stronger base such as sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Verify Base Quality: Ensure your base is not old or hydrated, which would reduce its effectiveness.
-
-
-
Reactivity of the Methylating Agent: The choice of methylating agent is critical.
-
Causality: The rate of the S_N2 reaction depends on the electrophilicity of the methyl group and the quality of the leaving group.
-
Solution:
-
Highly Reactive Agents: Methyl iodide (MeI) and dimethyl sulfate (DMS) are highly effective due to excellent leaving groups (I⁻ and MeSO₄⁻, respectively).[2] However, they are highly toxic and should be handled with extreme care.
-
Greener Alternatives: Dimethyl carbonate (DMC) is a much less toxic and more environmentally friendly option.[3][4] However, it is less reactive and often requires higher temperatures (e.g., 110°C) and sometimes the use of a phase-transfer catalyst to achieve high yields.[3]
-
-
-
Suboptimal Reaction Conditions (Solvent & Temperature):
-
Causality: The solvent plays a crucial role in stabilizing reagents and intermediates. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for S_N2 reactions because they solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it more reactive.[5] Temperature affects the reaction rate; too low, and the reaction is slow, too high, and you risk side reactions or decomposition.[6]
-
Solution:
-
Solvent Choice: If you are using a protic solvent (like ethanol or methanol), it may be hydrogen-bonding with your thiolate, reducing its nucleophilicity. Switch to a polar aprotic solvent.
-
Temperature Optimization: For less reactive agents like DMC, temperatures around 110°C have been shown to be effective.[3] For MeI or DMS, the reaction can often be run at room temperature or with gentle heating (40-50°C). Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
-
-
Workup and Purification Losses: The product, 4,6-dimethyl-2-(methylthio)pyrimidine, may be lost during the extraction or purification steps. Review your workup procedure for potential issues like incomplete extraction from the aqueous phase or product loss during chromatography.
Q2: I am observing multiple spots on my TLC plate, suggesting side products. How can I improve the selectivity for S-methylation?
A2: The formation of side products is typically due to competing reactions, primarily N-methylation.
-
Causality (N- vs. S-Methylation): The pyrimidine ring contains two nitrogen atoms which are also potential nucleophiles. According to Hard and Soft Acid and Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen atoms are "harder" nucleophiles. "Soft" electrophiles (like the methyl group in methyl iodide) preferentially react with soft nucleophiles.[1] However, under certain conditions, competitive N-methylation can occur.
-
Solution:
-
Choice of Methylating Agent: Use "softer" methylating agents like methyl iodide. Harder agents (or those that can generate harder intermediates) may increase the amount of N-methylation.
-
Control the Base and Solvent: The reaction environment can influence the site of attack. Using a strong base that fully deprotonates the sulfur ensures that the highly nucleophilic and soft thiolate is the predominant reactive species. In polar aprotic solvents, this thiolate is highly available for reaction.
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often improve selectivity by minimizing the activation energy barrier for undesired pathways.
-
Troubleshooting Decision Tree
Here is a workflow to systematically diagnose and resolve issues in your methylation reaction.
Caption: Troubleshooting flowchart for the methylation of 4,6-dimethyl-2-mercaptopyrimidine.
Frequently Asked Questions (FAQs)
Q3: Which methylating agent should I choose? What are the pros and cons of each?
A3: The choice of methylating agent is a balance between reactivity, safety, cost, and environmental impact. The three most common choices are Dimethyl Sulfate (DMS), Methyl Iodide (MeI), and Dimethyl Carbonate (DMC).
| Feature | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) |
| Reactivity | Very High | High | Moderate |
| Typical Temp. | Room Temp to 50°C | Room Temp to 40°C | 80°C to 120°C |
| Toxicity | Extremely High (Carcinogen) | High (Toxic, Alkylating Agent) | Low |
| Byproducts | Sulfuric acid salts | Iodide salts | Methanol, CO₂ |
| "Green" Profile | Poor | Poor | Excellent |
| Key Advantage | High reactivity, low cost | High reactivity | Low toxicity, environmentally friendly[3] |
| Key Disadvantage | Extreme toxicity | Toxicity, higher cost | Lower reactivity, requires heat |
Recommendation: For lab-scale synthesis where safety protocols are strictly followed, MeI is an excellent choice. For larger-scale or industrial processes, the safety and environmental benefits of DMC make it a superior option, despite requiring more forcing conditions.[4]
Q4: What is the role of the base, and how do I select the right one?
A4: The base's primary role is to deprotonate the thiol group of the 2-mercaptopyrimidine (pKa ≈ 7-8), generating the thiolate anion. This anion is a much stronger nucleophile than the neutral thiol, dramatically accelerating the rate of methylation.
-
Mechanism: R-SH + Base ⇌ R-S⁻ + Base-H⁺
-
Selection Criteria:
-
Strength: The base must be strong enough to deprotonate the thiol. The pKa of the base's conjugate acid should be significantly higher than the pKa of the thiol.
-
Solubility: The base and its salts should have appropriate solubility in the chosen reaction solvent.
-
Compatibility: The base should not react with the methylating agent or the solvent.
-
-
Common Bases:
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive base often used in polar aprotic solvents like DMF or acetone. It is a good starting point for optimization.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. Requires an anhydrous solvent (like THF or DMF) and careful handling.
-
Sodium Methoxide (NaOMe): A strong base suitable for use in alcoholic solvents or polar aprotic solvents.
-
Calcium Hydroxide (Ca(OH)₂): A cost-effective and low-toxicity alternative, though less commonly used. It can be effective in certain systems.[5]
-
Q5: Why is a phase-transfer catalyst (PTC) sometimes used with dimethyl carbonate (DMC)?
A5: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often used when the reaction involves two immiscible phases.[3]
-
Causality: In the methylation using DMC, a solid base like K₂CO₃ might be used. The reactants are in different phases: the thiolate salt is a solid, and the methylating agent (DMC) is in the liquid/organic phase. The reaction can only occur at the interface, making it very slow.
-
Mechanism of PTC Action: The PTC facilitates the transfer of the nucleophile (thiolate anion) from the solid or aqueous phase into the organic phase where the electrophile (DMC) resides. The quaternary ammonium cation (e.g., Bu₄N⁺) pairs with the thiolate anion (R-S⁻), and this ion pair is soluble in the organic solvent, allowing the S_N2 reaction to proceed efficiently in a homogeneous solution.
Caption: Role of a Phase-Transfer Catalyst (PTC) in the methylation reaction.
Experimental Protocols
Optimized Protocol for S-Methylation using Dimethyl Carbonate (DMC)
This protocol is based on an environmentally friendly approach that provides high yields and avoids the use of highly toxic reagents.[3]
Materials:
-
4,6-dimethyl-2-mercaptopyrimidine (DLMP)
-
Dimethyl carbonate (DMC)
-
Tetrabutylammonium bromide (TBAB) or a similar ionic liquid like [Bmim]Cl
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with magnetic stirrer, condenser, and temperature controller
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dimethyl-2-mercaptopyrimidine (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.1 eq), and dimethyl carbonate (1.5 eq). Note: DMC acts as both the reagent and the solvent in this case.
-
Reaction: Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-5 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess DMC.
-
-
Analysis: The resulting solid or oil is the desired product, this compound. Purity can be assessed by NMR, and the product can be further purified by column chromatography or recrystallization if necessary. A reported yield for a similar process is 93.5%.[3]
References
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society.
- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Journal of Chemical Research. [Link]
- Zhang, W., et al. (2021). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)
- Liscombe, D. K., et al. (2010). Methylation of sulfhydryl groups: a new function for a family of small molecule plant O-methyltransferases. The Plant Journal. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4, 6-dichloro-2-methylthio-5-nitropyrimidine.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Baccarelli, A., et al. (2014).
- Duker, N. J. (1986). Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides. Chemico-Biological Interactions. [Link]
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101391984A - Method for methylating pyrimidine heterocyclic compound containing mercapto group by dimethyl carbonate - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing over-alkylation in the synthesis of 4-pyrimidone-2-thioethers
Technical Support Center: Synthesis of 4-Pyrimidone-2-Thioethers
Welcome to the technical support center for the synthesis of 4-pyrimidone-2-thioethers. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. 4-Pyrimidone-2-thioethers are valuable precursors for a wide range of biologically active molecules, and their efficient synthesis is crucial for advancing research and development in medicinal chemistry.[1][2]
One of the most common challenges encountered in the synthesis of these compounds is controlling the regioselectivity of alkylation, specifically preventing over-alkylation which can lead to the formation of undesired byproducts.[3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these synthetic challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a dialkylated byproduct in my reaction. What is the likely cause?
The formation of a dialkylated impurity is a common issue and is typically the result of over-alkylation.[3] The starting 2-thiouracil or its derivatives have multiple nucleophilic sites, primarily the sulfur atom and the nitrogen atoms of the pyrimidine ring. After the initial desired S-alkylation, a second alkylation can occur, most commonly on one of the ring nitrogens, leading to an N,S-dialkylated product.
Q2: How can I favor selective S-alkylation over N-alkylation?
Achieving selective S-alkylation hinges on controlling the reaction conditions to exploit the differences in nucleophilicity between the sulfur and nitrogen atoms. Key factors to consider are the choice of base, solvent, and temperature. Generally, using a milder base and a less polar solvent at lower temperatures will favor the formation of the S-alkylated product.
Q3: What is the best base to use for this reaction?
The choice of base is critical. Strong bases can deprotonate both the thiol and the amide protons, leading to a higher likelihood of N-alkylation. Milder bases, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), are often preferred as they are more selective for deprotonating the more acidic thiol group, thus promoting S-alkylation.[4]
Q4: Can the choice of alkylating agent affect the regioselectivity?
Yes, the nature of the alkylating agent plays a role. More reactive alkylating agents, such as methyl iodide, can be less selective and may lead to a higher proportion of over-alkylation. Less reactive agents, like benzyl bromide, may offer better control. The steric bulk of the alkylating agent can also influence the site of attack.
Q5: Are there alternative synthetic routes that avoid the issue of over-alkylation?
A one-pot, two-stage base/acid-mediated reaction of an S-alkylisothiourea and a β-ketoester has been reported as an effective method to produce 4-pyrimidone-2-thioethers with good to excellent yields and broad functional group compatibility.[2][4] This approach can circumvent some of the issues associated with the direct alkylation of thiouracil.[2]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their probable causes, and recommended solutions.
Problem 1: Low Yield of the Desired 4-Pyrimidone-2-Thioether
-
Probable Cause: Incomplete reaction, degradation of starting materials, or formation of multiple byproducts.
-
Diagnostic Steps:
-
Analyze the crude reaction mixture by TLC or LC-MS to identify all components.
-
Check the purity of your starting materials and reagents.
-
-
Corrective Actions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely to determine the optimal reaction time. Avoid unnecessarily long reaction times or high temperatures which can lead to side reactions.
-
Choice of Base and Solvent: As detailed in the following sections, the selection of the appropriate base and solvent is crucial for directing the reaction towards the desired product.
-
Consider a One-Pot Procedure: A one-pot condensation of S-alkylisothiourea with a β-ketoester can be a more efficient route.[3]
-
Problem 2: Formation of N,S-Dialkylated Byproduct
-
Probable Cause: The reaction conditions are too harsh, leading to the deprotonation and subsequent alkylation of a ring nitrogen atom after the initial S-alkylation.
-
Diagnostic Steps:
-
Characterize the byproduct using NMR and mass spectrometry to confirm its structure as an N,S-dialkylated species.
-
-
Corrective Actions:
-
Employ a Milder Base: Switch from strong bases like sodium hydride or potassium tert-butoxide to milder options such as potassium carbonate or an organic amine base like DIPEA.[4]
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly improve selectivity.
-
Problem 3: Formation of O-Alkylated Byproduct
-
Probable Cause: While less common than N-alkylation, O-alkylation at the 4-position can occur, particularly if the pyrimidone tautomer is favored under the reaction conditions.
-
Diagnostic Steps:
-
Careful analysis of spectroscopic data (especially 13C NMR) can help identify the O-alkylated isomer.
-
-
Corrective Actions:
-
Solvent Selection: The choice of solvent can influence the tautomeric equilibrium. Protic solvents may favor the pyrimidone form, while aprotic solvents might favor the hydroxypyrimidine tautomer. Experiment with different solvent systems to disfavor the formation of the O-alkylated product.[5]
-
Reaction Mechanism and Control of Selectivity
The alkylation of 2-thiouracil derivatives is a classic example of a reaction with competing nucleophilic sites. The key to preventing over-alkylation lies in understanding and controlling the factors that influence the relative reactivity of the sulfur and nitrogen atoms.
The sulfur atom of the thiouracil is generally more nucleophilic than the nitrogen atoms in a neutral or mildly basic solution. This is due to the "hard and soft acids and bases" (HSAB) principle, where the soft sulfur nucleophile preferentially reacts with the soft alkyl halide electrophile.
However, under strongly basic conditions, the amide protons on the pyrimidine ring can also be removed, generating highly nucleophilic nitrogen anions. These can then compete with the thiolate anion for the alkylating agent, leading to N-alkylation.
Caption: Competing S- and N-alkylation pathways of 2-thiouracil.
Recommended Protocol for Selective S-Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Thiouracil derivative
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the 2-thiouracil derivative in DMF, add potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.05 equivalents) dropwise to the suspension.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure S-alkylated product.
Data Summary: Influence of Reaction Parameters on Selectivity
| Parameter | Condition | Effect on Selectivity | Rationale |
| Base | Strong (e.g., NaH) | Decreased S-selectivity | Deprotonates both S and N, leading to competing alkylation. |
| Mild (e.g., K2CO3) | Increased S-selectivity | Preferentially deprotonates the more acidic thiol. | |
| Solvent | Polar Aprotic (e.g., DMF) | Generally good for S-alkylation | Solubilizes the thiolate salt. |
| Protic (e.g., EtOH) | Can lead to decreased reactivity | Solvates the nucleophile, reducing its reactivity. | |
| Temperature | High | Decreased S-selectivity | Provides enough energy to overcome the activation barrier for N-alkylation. |
| Low (0 °C to RT) | Increased S-selectivity | Favors the kinetically preferred S-alkylation pathway. | |
| Alkylating Agent | Reactive (e.g., CH3I) | May decrease selectivity | Less discriminating between nucleophilic sites. |
| Less Reactive (e.g., BnBr) | May increase selectivity | Allows for greater differentiation between the S and N nucleophiles. |
Workflow for Troubleshooting Over-alkylation
Caption: A logical workflow for diagnosing and resolving over-alkylation issues.
References
- Lu, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(8), 5435-5439.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1269845, Thiouracil.
- Sladowska, H., Bartoszko-Malik, A., & Zawisza, T. (1990). Synthesis and properties of the derivatives of 2-alkylthio-4-oxo-3,4-(and -1,4)-dihydropyrido-[2,3-d]pyrimidine-5- and -6-carboxylic acids. Il Farmaco, 45(1), 111-121.
- LibreTexts Chemistry (2021). 8.8: Structural and Solvent Effects in S N Reactions.
- Nam, K., et al. (2018). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Journal of Molecular Liquids, 271, 829-837.
- Organic Chemistry Portal (2023). Pyrimidine synthesis.
Sources
- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Oxidation of 4,6-Dimethyl-2-(methylthio)pyrimidine to the Sulfone
Welcome to the technical support center for the synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for successfully navigating the oxidation of 4,6-Dimethyl-2-(methylthio)pyrimidine. Here, we will address common challenges, offer detailed experimental protocols, and explain the underlying chemical principles to ensure your success in the laboratory.
I. Reaction Overview and Key Considerations
The oxidation of the electron-rich thioether in this compound to the corresponding sulfone is a critical transformation in the synthesis of various biologically active molecules. The methylsulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution reactions, making the target molecule a valuable synthetic intermediate.[1][2]
The primary challenge in this synthesis is achieving complete oxidation to the sulfone without stopping at the intermediate sulfoxide stage or causing unwanted side reactions on the pyrimidine ring. Careful selection of the oxidant, control of reaction stoichiometry, and precise temperature management are paramount.
Below is a visual representation of the oxidation pathway:
Sources
stability issues of 4,6-Dimethyl-2-(methylthio)pyrimidine under acidic or basic conditions
Welcome to the Technical Support Center for 4,6-Dimethyl-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound during experimental procedures. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: I'm observing a gradual decrease in the concentration of my this compound stock solution in an aqueous buffer. What could be the cause?
A1: The most likely cause is hydrolysis. The 2-(methylthio) group on the pyrimidine ring is susceptible to nucleophilic attack by water, particularly under non-neutral pH conditions. This reaction typically results in the displacement of the methylthio group and the formation of 4,6-dimethylpyrimidin-2-ol. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.
Q2: What are the primary degradation products of this compound under acidic or basic conditions?
A2: Under both acidic and basic conditions, the primary degradation product is 4,6-dimethylpyrimidin-2-ol. The methylthio group is a relatively good leaving group, and its departure is facilitated by either protonation of the pyrimidine ring (acidic conditions) or direct attack by hydroxide ions (basic conditions).
Q3: Are there any visual indicators of degradation?
A3: While this compound and its primary degradation product, 4,6-dimethylpyrimidin-2-ol, are both typically white to off-white solids, you are unlikely to see a color change in solution upon degradation. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from moisture and light.[1] For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, use a neutral, buffered aqueous solution (pH 6-7.5) and store at 2-8°C for no longer than 24-48 hours. Avoid preparing stock solutions in acidic or basic media.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on an understanding of the compound's chemical stability.
Issue 1: Appearance of an Unexpected Peak in HPLC Analysis After Acidic Treatment
Scenario: You have performed a reaction using this compound in the presence of an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) and upon analyzing the reaction mixture by HPLC, you observe a new, more polar peak, and a corresponding decrease in the peak area of your starting material.
Probable Cause: This is a classic sign of acid-catalyzed hydrolysis. The pyrimidine ring, being basic, can be protonated by the acid. This protonation makes the C2 position of the ring more electrophilic and thus more susceptible to nucleophilic attack by water, leading to the formation of 4,6-dimethylpyrimidin-2-ol.
Solutions:
-
pH Control: If possible, perform your reaction in a buffered system to maintain a neutral or near-neutral pH.
-
Use of Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water.
-
Temperature Management: Perform the reaction at the lowest possible temperature to slow down the rate of hydrolysis.
-
Confirmation of Degradation Product: To confirm the identity of the new peak, you can intentionally degrade a small sample of your starting material in an acidic solution and compare the retention time of the resulting peak with the unexpected peak in your reaction mixture. For definitive identification, LC-MS/MS analysis can be employed to determine the mass of the degradation product.[2]
Issue 2: Low Yield and Recovery Following a Basic Aqueous Workup
Scenario: After a reaction, you perform a workup that involves washing with a basic aqueous solution (e.g., sodium bicarbonate, sodium hydroxide). Upon extraction and analysis, you find that the recovery of this compound is significantly lower than expected.
Probable Cause: The compound is undergoing base-catalyzed hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that can directly attack the C2 position of the pyrimidine ring, leading to the displacement of the methylthiolate anion and the formation of 4,6-dimethylpyrimidin-2-ol.[3][4] This process, known as saponification in the context of esters, is generally irreversible and can be quite rapid, especially with stronger bases or at elevated temperatures.[5][6]
Solutions:
-
Avoid Strong Bases: Whenever possible, use milder bases for neutralization, such as a saturated solution of sodium bicarbonate, and minimize the contact time.
-
Temperature Control: Perform the basic wash at low temperatures (e.g., on an ice bath) to reduce the rate of hydrolysis.
-
Alternative Workup: Consider a non-aqueous workup if your reaction products are amenable. This could involve direct filtration to remove solid byproducts or purification by chromatography without a preceding aqueous wash.
-
Extraction Strategy: If a basic wash is unavoidable, immediately follow it with an extraction into an organic solvent and subsequent washing with a neutral solution (e.g., brine) to remove any residual base.
Issue 3: Inconsistent Results in Biological or Biochemical Assays
Scenario: You are using this compound in a cell-based or enzymatic assay and are observing high variability in your results between experiments or even within the same experiment over time.
Probable Cause: The compound may be degrading in the assay medium. Biological media are often buffered at a physiological pH (around 7.4) and incubated at 37°C. While the rate of hydrolysis at this pH is slower than in strongly acidic or basic conditions, it can still be significant over the duration of a multi-hour or multi-day experiment, leading to a decrease in the effective concentration of the active compound.
Solutions:
-
Stability Assessment in Assay Media: Perform a preliminary experiment to assess the stability of this compound in your specific assay medium under the exact experimental conditions (temperature, incubation time). Monitor the concentration of the compound over time using a validated analytical method like HPLC.
-
Fresh Preparation: Prepare fresh solutions of the compound immediately before each experiment.
-
Time-Course Analysis: If degradation is observed, consider its kinetics. It may be necessary to account for the degradation rate when interpreting your results or to design shorter-duration experiments.
-
Control Experiments: Include a control where the compound is incubated in the assay medium for the full duration of the experiment without the biological system (cells, enzyme, etc.) to quantify the extent of chemical degradation.
III. Mechanistic Insights and Visualization
To provide a clearer understanding of the degradation processes, the following diagrams illustrate the proposed mechanisms for acid and base-catalyzed hydrolysis of this compound.
Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis Pathway
Sources
- 1. Cyanomethine - Wikipedia [en.wikipedia.org]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. web.viu.ca [web.viu.ca]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on navigating the specific challenges that arise when transitioning this synthesis from the laboratory bench to pilot or industrial scale.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up process. Each issue is presented in a question-and-answer format, detailing potential causes and offering actionable solutions.
Question 1: My yield of the intermediate, 4,6-dimethylpyrimidine-2-thiol (Step 1), is high at the lab scale but drops significantly in a larger reactor. What's going wrong?
This is a classic scale-up challenge often related to mass and heat transfer limitations.[1]
Potential Causes:
-
Inefficient Mixing: In larger vessels, standard stirring speeds may not be sufficient to maintain a homogeneous mixture of acetylacetone, thiourea, and the acid catalyst. This can lead to localized concentration gradients and "dead zones" where the reaction proceeds poorly.
-
Poor Temperature Control: The cyclocondensation of acetylacetone and thiourea is exothermic.[1] Heat that dissipates easily in a small flask can accumulate in a large reactor, creating hot spots. These hot spots can lead to the degradation of reactants or the formation of unwanted byproducts.
-
Incomplete Dissolution of Thiourea: At larger volumes and potentially lower temperatures in parts of the reactor, thiourea may not fully dissolve, limiting its availability for the reaction.
Recommended Solutions:
-
Optimize Agitation:
-
Action: Switch from a simple magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor stirrer) designed for the geometry of your reactor.
-
Causality: Mechanical stirrers provide superior torque and mixing efficiency, ensuring the suspension remains uniform and preventing reactants from settling. This maximizes the interfacial area between reactants, improving reaction kinetics.[1]
-
-
Enhance Heat Transfer:
-
Action: Implement a staged addition of one of the reactants (e.g., acetylacetone) to control the rate of heat generation. Ensure your reactor's cooling jacket has sufficient capacity and that the heat transfer fluid is circulating at an optimal rate.
-
Causality: Controlling the exothermic release prevents thermal runaway and reduces the formation of degradation products, thereby preserving the yield of the desired pyrimidine thiol.[1]
-
-
Ensure Reactant Solubility:
-
Action: Consider a solvent system that better solubilizes thiourea, such as an ethanol-water mixture, and confirm dissolution before proceeding with the reaction. A gentle pre-heating of the solvent before adding thiourea can be beneficial.
-
Causality: The reaction can only proceed as quickly as the reactants are available in the solution phase. Ensuring complete dissolution of thiourea is critical for achieving theoretical conversion rates.
-
Question 2: During the S-methylation step (Step 2), I'm observing the formation of a significant byproduct that I suspect is the N-methylated isomer. How can I improve S-alkylation selectivity?
This is a common regioselectivity problem. The pyrimidine thiol intermediate exists in a tautomeric equilibrium between the thiol and thione forms. The thione form can be N-alkylated, leading to an undesired byproduct. Suppressing this pathway is key.
Potential Causes:
-
Incorrect Base or pH: The choice and amount of base are critical. A very strong base or excessively high pH can deprotonate the ring nitrogen, making it a more competitive nucleophile for the methylating agent.
-
Reaction Temperature: Higher temperatures can sometimes favor N-alkylation over S-alkylation, as the activation energy barrier for the former may be overcome.
-
Choice of Methylating Agent: While effective, highly reactive methylating agents like dimethyl sulfate can sometimes be less selective.
Recommended Solutions:
-
Control the pH:
-
Action: Maintain the pH of the reaction mixture in the range of 10-12. Use a milder base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH). Add the base portion-wise to avoid pH spikes.
-
Causality: The thiol group is more acidic than the N-H proton of the pyrimidine ring. By using a base that is strong enough to deprotonate the sulfur (forming the highly nucleophilic thiolate) but not strong enough to significantly deprotonate the nitrogen, you can heavily favor the S-alkylation pathway.
-
-
Optimize Temperature:
-
Action: Run the methylation at a lower temperature, typically between 10°C and 25°C.[2] The reaction may be slower, but it will be more selective.
-
Causality: S-alkylation generally has a lower activation energy than N-alkylation. By keeping the temperature low, you provide enough energy for the desired reaction to proceed while minimizing the undesired N-alkylation side reaction.
-
-
Consider a Phase Transfer Catalyst (PTC):
-
Action: Introduce a PTC such as tetrabutylammonium bromide (TBAB).[3][4] This is particularly effective in biphasic systems (e.g., toluene/water).
-
Causality: The PTC transports the thiolate anion from the aqueous phase (where it is formed with the base) into the organic phase where the methylating agent resides. This controlled delivery enhances the rate of the desired S-alkylation reaction, often allowing for milder conditions and improved selectivity.[3]
-
Experimental Protocols: A Scalable Approach
Protocol 1: Scale-Up Synthesis of 4,6-Dimethylpyrimidine-2-thiol (Intermediate)
This protocol is adapted for a 50 L reactor.
| Parameter | Specification | Rationale |
| Reactants | Acetylacetone (5.0 kg, 50 mol), Thiourea (3.8 kg, 50 mol) | Stoichiometric ratio is crucial. Ensure high purity of starting materials.[1] |
| Catalyst | Concentrated Hydrochloric Acid (0.5 L) | Acid catalysis is required for the condensation reaction.[3][5] |
| Solvent | Ethanol (25 L) | A common and effective solvent for this condensation.[5] |
| Temperature | 75-80°C (Reflux) | Ensures a reasonable reaction rate without significant solvent loss. |
| Time | 4-6 hours | Monitor by TLC/HPLC for the disappearance of acetylacetone. |
Step-by-Step Methodology:
-
Charge the 50 L reactor with 25 L of ethanol.
-
Begin agitation with an overhead stirrer and add 3.8 kg of thiourea.
-
Slowly add 0.5 L of concentrated HCl. A slight exotherm may be observed.
-
Once the thiourea is fully dissolved, begin the controlled addition of 5.0 kg of acetylacetone over 1 hour.[6]
-
After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress via TLC or HPLC every hour after reaching reflux.
-
Once the reaction is complete, cool the mixture to 10-15°C. The product will precipitate.
-
Filter the solid product and wash the filter cake with cold ethanol (2 x 2 L).
-
Dry the product under vacuum at 50-60°C to a constant weight.
Protocol 2: Scale-Up S-Methylation to this compound (Final Product)
| Parameter | Specification | Rationale |
| Reactants | 4,6-Dimethylpyrimidine-2-thiol (7.0 kg, 50 mol) | The starting material from the previous step. |
| Methylating Agent | Dimethyl Sulfate (DMS) (6.3 kg, 50 mol) | A cost-effective and reactive methylating agent. Handle with extreme caution.[7][8] |
| Base | Sodium Carbonate (5.8 kg, 55 mol) | A slight excess of a mild base to favor S-alkylation. |
| Solvent | Water (35 L) | An aqueous medium is suitable for this reaction. |
| Temperature | 15-20°C | Lower temperature enhances selectivity for S-alkylation. |
| Time | 3-5 hours | Monitor by TLC/HPLC for the disappearance of the starting thiol. |
Step-by-Step Methodology:
-
Charge the reactor with 35 L of water and 5.8 kg of sodium carbonate. Stir until dissolved.
-
Add 7.0 kg of 4,6-dimethylpyrimidine-2-thiol to the basic solution. Stir to form a suspension.
-
Cool the mixture to 15°C.
-
CAUTION: Dimethyl sulfate is highly toxic and a suspected carcinogen. Use a closed-system addition funnel and ensure adequate ventilation and personal protective equipment.[9]
-
Add 6.3 kg of dimethyl sulfate dropwise over 2-3 hours, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, allow the reaction to stir at 15-20°C for an additional 1-2 hours.
-
Monitor the reaction by TLC/HPLC.
-
Upon completion, the product often precipitates as a solid. Cool the mixture to 5-10°C to maximize precipitation.
-
Filter the solid, wash thoroughly with cold water (3 x 5 L) to remove salts.
-
Dry the final product under vacuum at 40-50°C.
Mandatory Visualizations
Workflow for Scale-Up Synthesis
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Logic: Low Yield in S-Methylation
Caption: Decision tree for diagnosing low yield in the methylation step.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the initial cyclocondensation? The reaction is a classic pyrimidine synthesis involving the condensation of a β-dicarbonyl compound (acetylacetone) with a urea-like compound (thiourea).[6] The process is acid-catalyzed and proceeds via initial condensation at one keto group, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.
Q2: Are there safer alternatives to dimethyl sulfate (DMS) for the methylation step? Yes, although they may be more expensive. Methyl iodide is a common lab-scale alternative.[10] For industrial scale, dimethyl carbonate (DMC) is considered a "greener" methylating agent.[3] It is less toxic than DMS but typically requires higher temperatures and pressures, or specific catalytic systems, to be effective.[3]
Q3: What specific safety precautions are mandatory when handling dimethyl sulfate at scale? Handling DMS requires stringent safety protocols.[9]
-
Engineering Controls: The process must be conducted in a closed system with dedicated exhaust ventilation. Scrubber systems should be in place to neutralize any vented DMS vapors.
-
Personal Protective Equipment (PPE): This includes a full-face respirator with an appropriate cartridge, chemical-resistant gloves (butyl rubber or laminate film), a non-permeable apron, and boots.
-
Decontamination: A solution of ammonia or sodium carbonate should be readily available to neutralize any spills. All equipment must be thoroughly decontaminated after use.
Q4: My final product has a persistent sulfurous odor. How can I remove it? This odor is likely due to residual starting thiol or other sulfur-containing impurities.
-
Recrystallization: A carefully chosen solvent system for recrystallization is often the most effective method for purification and odor removal. Isopropanol/water mixtures have been reported to be effective.[4]
-
Charcoal Treatment: Adding a small amount of activated charcoal to the solution before the final filtration step of recrystallization can help adsorb colored and odorous impurities.
-
Caustic Wash: Washing the product slurry with a dilute, cold sodium carbonate solution before final filtration can help remove acidic impurities like the starting thiol.
References
- PrepChem.com. Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.
- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)Pyrimidine. Journal of Chemical Research, 2013(12), 720-721.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. (n.d.). Method of producing thiobarbituric acid derivatives.
- ResearchGate. (2017). Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells.
- Google Patents. (n.d.). Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- ResearchGate. (2015). 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl).
- PMC - NIH. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- ResearchGate. (2023). Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives.
- Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of Chemical Research.
- Wikipedia. (n.d.). Acetylacetone.
- ResearchGate. (n.d.). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
- Organic Syntheses. (n.d.). Acetylacetone.
- Google Patents. (n.d.). Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Google Patents. (n.d.). Thiol methylation process-reaction, recycle and regeneration of methyl bromide.
- ResearchGate. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine.
- RSC Publishing. (2017). 4,6-Dimethyl-2-mercaptopyrimidine as a potential leveler for microvia filling with electroplating copper.
- ResearchGate. (2012). Cu(Acac)2-catalyzed N-Arylations of Phenylurea with Aryl Boronic Acid.
- ResearchGate. (2010). ChemInform Abstract: Condensation of Acetylacetone with Formaldehyde and Thiols.
- MDPI. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Acetylacetone - Wikipedia [en.wikipedia.org]
- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 8. US6673925B2 - Method of producing thiobarbituric acid derivatives - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Purification of 4,6-Dimethyl-2-(methylthio)pyrimidine
Welcome to the technical support guide for the purification of 4,6-Dimethyl-2-(methylthio)pyrimidine (CAS No. 14001-64-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered in obtaining this key pyrimidine intermediate in high purity. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues that may arise during your experimental work.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Issues
This section addresses preliminary questions regarding the nature of crude this compound and how to assess its quality before proceeding with purification.
Q1: What are the typical impurities I might find in my crude this compound?
A: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the methylation of 4,6-dimethylpyrimidine-2-thiol or the condensation of acetylacetone with S-methylisothiourea.[1][2] Consequently, impurities often include:
-
Unreacted Starting Materials: Residual 4,6-dimethylpyrimidine-2-thiol, acetylacetone, or S-methylisothiourea.[3]
-
Reagents and Byproducts: Unreacted methylating agents (e.g., dimethyl sulfate, methyl iodide) and their hydrolysis products.
-
Side-Reaction Products:
-
N-Alkylated Isomers: Methylation can sometimes occur on a ring nitrogen instead of the exocyclic sulfur, leading to isomeric impurities.[4]
-
Over-methylated Products: Formation of quaternary ammonium salts if excess methylating agent is used.
-
Oxidized Species: The methylthio group (-SCH₃) is susceptible to oxidation, which can form the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) impurities, particularly during work-up or prolonged storage.[1]
-
-
Residual Solvents: Solvents used in the reaction or extraction (e.g., DMF, THF, ethanol, dichloromethane) can be retained in the crude product.[3]
Q2: How can I quickly assess the purity of my crude product before starting a large-scale purification?
A: A multi-point preliminary analysis is crucial to devise an effective purification strategy:
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method. Spot your crude material against any available starting materials on a silica gel plate. A suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) should show a primary spot for your product (Rf value typically 0.3-0.5) and indicate the number and polarity of impurities.[5] Streaking may suggest very polar or acidic/basic impurities.
-
¹H NMR Spectroscopy: A crude NMR spectrum can quickly identify the presence of starting materials, residual solvents, and major byproducts by comparing the integration of characteristic peaks.
-
Melting Point: A sharp melting point is indicative of high purity. A broad or depressed melting range suggests the presence of significant impurities.
Q3: My crude product is a dark-colored oil or solid. What does this signify and how does it affect my purification strategy?
A: A dark color typically indicates the presence of high-molecular-weight, polymeric, or highly conjugated impurities, often formed from side reactions or degradation of starting materials under harsh reaction conditions (e.g., strong base or high heat). While these are often present in small quantities, they can be challenging to remove.
If you encounter colored impurities, consider an initial treatment with activated charcoal during recrystallization.[6] Add a small amount of charcoal to the hot solution before the filtration step to adsorb the colored compounds.[6] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Part 2: Troubleshooting Guide - Purification Techniques
This section provides in-depth, Q&A-based troubleshooting for the most common purification methods.
A. Recrystallization
Recrystallization is often the most effective method for purifying solid this compound, leveraging differences in solubility between the product and impurities.[7]
Q1: How do I select the best solvent for recrystallization?
A: The ideal solvent should dissolve your compound completely at its boiling point but poorly at low temperatures (0-4 °C).[8][9] To find the right solvent:
-
Perform Small-Scale Solubility Tests: Place ~20 mg of your crude product in several test tubes. Add a few drops of different solvents (see Table 1 for suggestions) at room temperature. If it dissolves, the solvent is too good. If it doesn't, heat the test tube in a water bath.[9]
-
Observe Cooling: If the compound dissolves when hot, let the tube cool to room temperature and then place it in an ice bath. The formation of a healthy precipitate indicates a promising solvent.
-
Consider Two-Solvent Systems: If no single solvent is ideal, use a miscible solvent pair. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble), and then add a "poor" anti-solvent (in which it is insoluble) dropwise until the solution becomes cloudy.[7][10] Common pairs include Ethanol/Water, Isopropanol/Water, and Dichloromethane/Hexane.
| Table 1: Recrystallization Solvent Selection Guide | |||
| Solvent | Boiling Point (°C) | Polarity | Comments & Potential Use |
| Ethanol | 78 | Polar | Often a good starting point for pyrimidines.[11] |
| Isopropanol | 82 | Polar | Similar to ethanol; an excellent alternative. |
| Water | 100 | Very Polar | Product may have low solubility; best used as an anti-solvent with a miscible alcohol.[12] |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Hexane/Heptane | 69 / 98 | Non-polar | Product is likely insoluble; ideal as an anti-solvent. |
| Toluene | 111 | Non-polar | Can be effective if other solvents fail, but higher boiling point requires care. |
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your impure compound, or when cooling is too rapid.[13] The compound separates as a liquid phase instead of a solid crystal lattice.
-
Solution 1: Slow Down Cooling. After dissolving the compound in hot solvent, allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool. Do not move it directly to an ice bath. Slower cooling gives molecules time to orient into a proper crystal lattice.[13]
-
Solution 2: Use More Solvent. You may be using too little solvent, causing the solution to become supersaturated at too high a temperature. Add a small amount of additional hot solvent until the oil redissolves, then attempt to cool slowly again.
-
Solution 3: Change Solvents. The solvent may be too "good." Try a solvent with a lower boiling point or one in which the compound is slightly less soluble.[13]
-
Solution 4: Induce Crystallization. If the solution is supersaturated but reluctant to crystallize, scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" of pure product to provide a nucleation site.[13]
Q3: My yield after recrystallization is very low. How can I improve recovery?
A: Low yield is a common issue and can be addressed systematically.[8]
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess will retain more of your product in the mother liquor upon cooling.[8]
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.[8]
-
Check the Mother Liquor: After filtering your crystals, try evaporating some of the solvent from the filtrate. If a significant amount of solid precipitates, it confirms that your compound has high solubility even in the cold solvent, and you should consider a different solvent system.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is just fully dissolved.[7]
-
Decolorization (Optional): If the solution is colored, add a small spatula-tip of activated charcoal and heat for another 2-3 minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[8]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7][13]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.
B. Column Chromatography
Flash column chromatography is a powerful technique for separating the target compound from impurities with different polarities.[7]
Q1: How do I choose the right eluent system for my column?
A: The ideal eluent system is determined by TLC analysis.
-
Goal: The target compound should have an Rf value of approximately 0.25-0.35 on the TLC plate. Impurities should be well-separated, with Rf values ideally <0.1 or >0.5.[7]
-
Starting Point: For this compound, start with a non-polar/polar mixture like Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Optimization:
-
If the product spot does not move from the baseline, increase the polarity (e.g., more ethyl acetate).
-
If the product spot runs at the solvent front (Rf ~1.0), decrease the polarity (e.g., more hexane).
-
Q2: My compound is streaking on the TLC plate and the column separation is poor. What is the cause?
A: Streaking is often caused by strong interactions between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol groups on the surface of the silica gel.[6] This can lead to broad peaks and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (0.5-1% by volume), to your eluent system. This will neutralize the acidic sites on the silica, leading to sharper bands and improved resolution.
Q3: I have very poor separation between my product and a key impurity. How can I improve it?
A: If two compounds have very similar Rf values, you need to enhance the selectivity of your chromatographic system.
-
Change Solvent System: Switch one of the solvents in your eluent. For example, if you are using Hexane:Ethyl Acetate, try Dichloromethane:Methanol or Toluene:Acetone. Different solvents interact with your compounds in unique ways and can often resolve previously co-eluting spots.
-
Use a Finer Silica Gel: Using silica with a smaller particle size can increase the number of theoretical plates and improve resolution, although it will require higher pressure.
-
Run a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), start with a less polar eluent and gradually increase the polarity. This can help sharpen the band of your product and better resolve it from closely eluting impurities.
Workflow & Troubleshooting Diagrams
Caption: Troubleshooting common issues in recrystallization.
References
- Benchchem. (2025). Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives.
- Benchchem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- agrochemx.com. (n.d.). China 4,6-Dimethoxy-2-(methylthio)pyrimidine Suppliers, Factory.
- Benchchem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- ChemShuttle. (n.d.). This compound.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena air.
- Solubility of Things. (n.d.). 4,6-dimethylpyrimidine.
- EvitaChem. (n.d.). Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981).
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Pérez Nájera, C. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?
- Xu, D., Zhu, Z., & Wang, Z. (2013). A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research, 720–721.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- PubChem. (n.d.). 4,6-Dimethoxy-2-methylthiopyrimidine.
- CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. (n.d.). Science History Institute.
- CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine. (n.d.).
- Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. (2025).
- Benchchem. (n.d.). 4,6-Dimethyl-2-(phenylthio)pyrimidine.
- ChemicalBook. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine | 6299-25-8.
- Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012). PubMed.
- Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure.
- 4-amino-2,6-dimethylpyrimidine. (n.d.). Organic Syntheses Procedure.
- Benchchem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
- Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF. (2025).
- Benchchem. (2025). advanced purification techniques for high-purity 4,6-diethoxypyrimidine.
- The presence of impurities in the crude oil. (n.d.).
- MIT Digital Lab Techniques Manual. (2010).
- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (n.d.).
- Reddit. (2019).
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021).
- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.).
- Investigation into the Formation of Impurities during the Optimization of Brig
- Sigma-Aldrich. (n.d.). 4,6-DIMETHYL-PYRIMIDINE-2-THIOL AldrichCPR.
- Benchchem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC.
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. asianpubs.org [asianpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Separation of 4,6-Dimethyl-2-(methylthio)pyrimidine and its Byproducts
Introduction
4,6-Dimethyl-2-(methylthio)pyrimidine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount, necessitating robust and reliable analytical methods to resolve it from starting materials, intermediates, and degradation products. This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals to develop, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for this compound and its related substances.
Drawing from established chromatographic principles and field experience, this document is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section covers essential preliminary information required before initiating method development.
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: Understanding the analyte's properties is the first step to a logical method development strategy.
-
Structure and Polarity: The molecule contains a pyrimidine ring, two methyl groups, and a methylthio group. Its calculated XLogP3-AA value of 1.7 suggests it is a moderately nonpolar compound, making it an ideal candidate for reversed-phase (RP) HPLC.[2]
-
UV Absorbance: Pyrimidine derivatives typically exhibit strong UV absorbance, making UV detection a suitable choice. A full UV scan of a pure standard is recommended to determine the optimal detection wavelength (λmax) for maximum sensitivity.
-
Solubility: It is reported to be soluble in most organic solvents like methanol, ethanol, and acetone.[3] This is crucial for sample and standard preparation. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[4]
Q2: What are the likely byproducts I need to separate?
A2: Byproduct profiles depend heavily on the synthetic route. Common synthesis involves the methylation of 4,6-dimethyl-2-mercaptopyrimidine.[1] Potential impurities could include:
-
Starting Materials: Unreacted 4,6-dimethyl-2-mercaptopyrimidine (or its thiol tautomer, 4,6-dimethyl-pyrimidine-2-thiol).[1]
-
Oxidation Products: The methylthio group (-SCH3) can be oxidized to the corresponding sulfoxide (-SOCH3) and sulfone (-SO2CH3) derivatives, which are significantly more polar.[5]
-
Over-methylated or Isomeric Products: Depending on the reaction conditions, other species could be formed.
-
Degradation Products: Forced degradation studies (stress testing) under acidic, basic, oxidative, and photolytic conditions should be performed as per ICH guidelines to identify potential degradants.[6]
Q3: What is a good starting point for a reversed-phase HPLC method?
A3: For a moderately nonpolar compound like this, a standard C18 column is an excellent starting point.[7]
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 150 x 4.6 mm, 3 or 5 µm | Industry standard for good resolving power and efficiency. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides protons to suppress ionization of silanol groups, reducing peak tailing. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10-90% B over 20 minutes | A broad generic gradient is effective for initial screening to determine the approximate elution composition. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV, at λmax (e.g., 254 nm as a starting point) | |
| Injection Volume | 5-10 µL | A small volume minimizes potential for peak distortion from the injection solvent.[8] |
Section 2: In-Depth Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing causal explanations and systematic solutions.
Problem 1: Poor Resolution Between the Main Peak and a Closely Eluting Impurity
Q: My main this compound peak and a key byproduct are not baseline resolved (Resolution < 1.5). How can I improve the separation?
A: Achieving adequate resolution is critical for accurate quantification. A systematic approach is essential. The resolution is governed by efficiency (N), retention factor (k), and selectivity (α). The most effective way to improve the separation of closely eluting peaks is often by increasing selectivity.[9]
Step-by-Step Troubleshooting:
-
Optimize Mobile Phase Strength (%B):
-
Action: If peaks are eluting too quickly (low k), decrease the initial percentage of the organic modifier (e.g., acetonitrile) to increase retention and allow more time for interaction with the stationary phase.[9] Perform several runs, decreasing the organic content in small increments.
-
Causality: Reducing the elution strength of the mobile phase increases the analyte's partitioning into the stationary phase, leading to longer retention times and potentially better resolution.
-
-
Change the Organic Modifier:
-
Action: If you started with acetonitrile, switch to methanol (or vice-versa). You can also try mixtures of the two.
-
Causality: Acetonitrile and methanol have different solvent properties and interact differently with both the analyte and the stationary phase. This can alter the elution order and spacing between peaks (selectivity), which is a powerful tool for improving resolution.[9]
-
-
Adjust Mobile Phase pH:
-
Action: If the impurities have ionizable functional groups (e.g., a precursor like 4,6-dimethyl-2-mercaptopyrimidine), adjusting the mobile phase pH can dramatically alter their retention relative to the main compound. Buffer the mobile phase at least 2 pH units away from the pKa of the compounds of interest.
-
Causality: The ionization state of a molecule affects its polarity. By controlling the pH, you can change the charge state of an impurity, altering its retention time relative to the neutral main analyte.
-
-
Change the Stationary Phase Chemistry:
-
Action: If mobile phase optimization is insufficient, change the column. A Phenyl-Hexyl or Cyano (CN) phase offers different selectivity compared to a C18.
-
Causality: These phases provide alternative separation mechanisms. A Phenyl-Hexyl column offers π-π interactions, which can be very effective for aromatic compounds like pyrimidines.[6] A Cyano phase can operate in both reversed-phase and normal-phase modes and provides dipole-dipole interactions.
-
Problem 2: The Main Analyte Peak is Tailing
Q: The peak for this compound is asymmetrical with a significant tail (Tailing Factor > 1.2). What causes this and how can I fix it?
A: Peak tailing is a common issue that can compromise resolution and integration accuracy.[10] For a weakly basic compound like a pyrimidine derivative, the primary cause is often secondary interactions with the silica stationary phase.[11][12]
Primary Causes and Solutions:
-
Secondary Silanol Interactions:
-
Cause: Residual, un-capped silanol groups (Si-OH) on the silica surface can be acidic and interact ionically with basic sites on the analyte molecule. This creates a secondary, stronger retention mechanism that leads to tailing.[11][12]
-
Solution 1 (Mobile Phase pH): Lower the mobile phase pH to around 2.5-3.0 using an acid like formic, phosphoric, or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the analyte.[11]
-
Solution 2 (High-Purity Column): Use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of active silanol sites.[12]
-
Solution 3 (Mobile Phase Additive): A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites, but this is less common with modern columns.
-
-
Column Overload:
-
Cause: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.[4][13]
-
Solution: Reduce the sample concentration or the injection volume. Perform a dilution series (e.g., inject 100%, 50%, and 10% of the original concentration) to see if the peak shape improves. If it does, column overload was the issue.[8]
-
-
Extra-Column Effects:
-
Cause: Excessive volume in the tubing and connections between the injector, column, and detector can cause the peak to broaden and tail. This is known as extra-column dispersion.[12][13]
-
Solution: Ensure you are using tubing with the smallest appropriate internal diameter (e.g., 0.005" or ~125 µm) and that all fittings are made correctly to minimize dead volume.[12]
-
Problem 3: Irreproducible Retention Times
Q: My retention times are shifting from one injection to the next. What are the likely causes?
A: Drifting retention times make peak identification unreliable and indicate an unstable system.
| Potential Cause | Diagnosis & Solution |
| Inadequate Column Equilibration | The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. Solution: Increase the equilibration time in your gradient program. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column before the next injection. |
| Mobile Phase Composition Change | The organic component of the mobile phase (acetonitrile/methanol) can evaporate over time, increasing the aqueous content and thus retention times. Solution: Prepare fresh mobile phase daily and keep solvent bottles loosely capped to prevent evaporation while allowing for pressure changes.[14] |
| Column Temperature Fluctuations | Changes in ambient temperature can affect retention. Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C or 40 °C).[14] |
| Pump or System Leaks | A leak in the system will cause pressure fluctuations and inconsistent flow rates, leading to variable retention times. Solution: Check the system pressure. If it is fluctuating wildly or lower than normal, inspect all fittings for signs of leaks.[15] |
Section 3: Standard Operating Protocols
Protocol 1: Generic Screening Method for this compound and Impurities
This protocol provides a robust starting point for method development.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV Diode Array Detector (DAD) monitoring at 254 nm and 270 nm, and collecting spectra from 200-400 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Method Validation Considerations
Once the method is optimized, it must be validated for its intended purpose according to regulatory guidelines such as ICH Q2(R1).[16][17][18] The validation demonstrates that the analytical procedure is suitable for its intended purpose.[18][19]
Key Validation Parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradants.[18]
-
Linearity: Show that the detector response is directly proportional to the analyte concentration over a specified range.[6]
-
Accuracy: Determine the closeness of the test results to the true value (e.g., via recovery studies).[6]
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).[6]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Show the reliability of the method with respect to deliberate variations in method parameters (e.g., pH, column temperature).
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
- How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: https://www.phenomenex.com/support/troubleshooting/hplc-troubleshooting/how-to-reduce-peak-tailing-in-hplc/
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: https://www.chromtech.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: https://www.fda.gov/media/152343/download
- Quality Guidelines. International Council for Harmonisation (ICH). Available at: https://www.ich.org/page/quality-guidelines
- Reasons for Peak Tailing of HPLC Column. Hawach Scientific. Available at: https://www.hawach.com/reasons-for-peak-tailing-of-hplc-column/
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: https://starodub.
- Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at: https://www.alwsci.com/news-item/common-causes-of-peak-tailing-in-chromatography 10.[15]Troubleshooting HPLC- Tailing Peaks. Restek. Available at: https://www.restek.com/en/technical-literature-library/articles/troubleshooting/3-troubleshooting-hplc--tailing-peaks/
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: https://www.phenomenex.com/support/troubleshooting/hplc-troubleshooting/hplc-troubleshooting-mini-guide-peak-issues/
- HPLC Troubleshooting Guide. SCION Instruments. Available at: https://scioninstruments.com/hplc-troubleshooting-guide/
- HPLC Troubleshooting Guide. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/hplc-troubleshooting-guide
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: https://www.waters.com/nextgen/us/en/library/application-notes/2023/troubleshooting-peak-shape-problems-in-hplc.html
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Technology Networks. Available at: https://www.technologynetworks.
- China 4,6-Dimethoxy-2-(methylthio)pyrimidine Suppliers, Factory. agrochemx.com. Available at: https://www.agrochemx.com/pharmaceutical-intermediate/4-6-dimethoxy-2-methylthio-pyrimidine.html
- 4,6-Dimethoxy-2-methylthiopyrimidine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2746756
- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate. Available at: https://www.researchgate.net/publication/259508544_A_Convenient_Synthesis_of_46-Dimethyl-2-MethylsulfonylPyrimidine
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/part-vii/20-7531/
- This compound. ChemShuttle. Available at: https://www.chemshuttle.com/product-details/107275/4,6-dimethyl-2-(methylthio)pyrimidine
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: https://medcraveonline.
- Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-4-6-dihydroxy-2-methylthiopyrimidine
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: https://www.researchgate.
- 4,6-DIMETHYL-PYRIMIDINE-2-THIOL. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/542520
- HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003411/
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00871
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: https://www.researchgate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agrochemx.com [agrochemx.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blogs | Restek [discover.restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. chromtech.com [chromtech.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. fda.gov [fda.gov]
- 19. starodub.nl [starodub.nl]
effect of temperature on the synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine
Welcome to the technical support center for the synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during this synthetic procedure. Our goal is to equip you with the scientific understanding to not only follow a protocol but to effectively troubleshoot and optimize it.
I. Reaction Overview and Key Stages
The synthesis of this compound is typically a two-step process. The foundational step is the cyclocondensation of acetylacetone with thiourea to form the intermediate, 4,6-dimethyl-2-mercaptopyrimidine. This is followed by an S-methylation reaction to yield the final product. Temperature control is a critical parameter in both stages, influencing reaction rate, yield, and the impurity profile.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on the impact of temperature.
Step 1: Cyclocondensation of Acetylacetone and Thiourea
Q1: My yield of 4,6-dimethyl-2-mercaptopyrimidine is consistently low. Could the reaction temperature be the culprit?
A1: Absolutely. The temperature of the condensation reaction is a delicate balance.
-
Insufficient Temperature: If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion of your starting materials. The activation energy for the initial nucleophilic attack of thiourea on the carbonyl group of acetylacetone, and the subsequent cyclization and dehydration steps, will not be sufficiently overcome. You will likely observe a significant amount of unreacted acetylacetone and thiourea in your crude product.
-
Excessive Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. Acetylacetone can undergo self-condensation at elevated temperatures.[1] More critically, the desired intermediate, 4,6-dimethyl-2-mercaptopyrimidine, has a thermal stability limit. While it is stable up to approximately 200°C, prolonged heating at excessively high temperatures can lead to decomposition.[2] Some studies on similar pyrimidine-thione syntheses have found optimal temperatures in the range of 60-75°C.[3][4]
Troubleshooting Steps:
-
Temperature Optimization: If you suspect incomplete conversion, consider incrementally increasing the reaction temperature. A good starting point for optimization is in the 60-80°C range. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the point of maximum product formation without significant byproduct appearance.
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to complete at your chosen temperature. A lower temperature will necessitate a longer reaction time.
-
pH of the Medium: The condensation is often acid-catalyzed. Ensure the pH is appropriate for the reaction.
Q2: I am observing a significant amount of an insoluble, dark-colored byproduct. What is it and how can I avoid it?
A2: The formation of dark, polymeric, or tar-like byproducts is often a sign of decomposition or unwanted side reactions, which are typically exacerbated by excessive heat.
-
Potential Side Reactions: At higher temperatures, acetylacetone can undergo self-condensation or polymerization. Thiourea can also decompose, although this usually requires more extreme conditions.
-
Thermal Degradation of the Product: As mentioned, while the product is reasonably stable, localized overheating or prolonged exposure to high temperatures can lead to degradation.
Mitigation Strategies:
-
Reduce Reaction Temperature: This is the most crucial step. Try running the reaction at the lower end of the effective temperature range.
-
Ensure Homogeneous Heating: Use a well-stirred reaction vessel and a reliable heating mantle or oil bath to prevent localized "hot spots."
-
Inert Atmosphere: While not always necessary for this specific reaction, running the synthesis under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to colored impurities.
Caption: Troubleshooting workflow for the cyclocondensation step.
Step 2: S-Methylation of 4,6-dimethyl-2-mercaptopyrimidine
Q3: The methylation of my intermediate is not going to completion. Should I increase the temperature?
A3: Similar to the first step, temperature is a key factor here. The S-methylation is a nucleophilic substitution reaction.
-
Low Temperature: Insufficient temperature will result in a slow reaction rate. The nucleophilicity of the thiol group may not be high enough for an efficient reaction with the methylating agent at low temperatures.
-
High Temperature: While increasing the temperature will speed up the reaction, it can also lead to undesired side reactions. A significant risk at higher temperatures is N-methylation, where the methyl group attaches to one of the ring nitrogens instead of the sulfur atom. This leads to the formation of an isomer that can be difficult to separate from the desired product. The ratio of S- to N-methylation can be highly dependent on the reaction conditions, including temperature and solvent.
Troubleshooting Steps:
-
Moderate Temperature Increase: If the reaction is sluggish, a moderate increase in temperature can be beneficial. For instance, if you are running the reaction at room temperature, consider heating to 40-60°C.
-
Choice of Base and Solvent: The choice of base and solvent system can be more critical than temperature in promoting S-methylation over N-methylation. A strong base will deprotonate the thiol to form the more nucleophilic thiolate, which preferentially attacks the methylating agent. The solvent can also influence the nucleophilicity of the thiolate.
-
Monitor for Byproducts: When increasing the temperature, carefully monitor for the appearance of new spots on your TLC plate, which could indicate the formation of the N-methylated isomer.
Q4: I am seeing two products in my final reaction mixture that are difficult to separate. Could this be due to the reaction temperature?
A4: This is a classic symptom of competing S- and N-methylation, which can be influenced by temperature. As a general principle in ambident nucleophiles, reactions at lower temperatures often favor the thermodynamically more stable product, while higher temperatures can lead to the kinetically favored product. However, the specifics can be complex and depend on the entire reaction system.
Mitigation and Optimization:
| Parameter | Effect of Increasing Temperature | Recommendation |
| Reaction Rate | Increases | Beneficial for throughput, but must be balanced against side reactions. |
| Yield | Can increase up to an optimum, then decrease due to side reactions or decomposition. | Empirically determine the optimal temperature for your specific conditions. |
| Purity | May decrease due to the formation of byproducts like the N-methylated isomer. | Use the lowest temperature that provides a reasonable reaction rate. |
III. Experimental Protocols
Protocol 1: Synthesis of 4,6-dimethyl-2-mercaptopyrimidine
This protocol is a generalized procedure and may require optimization.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiourea (0.25 mol) and acetylacetone (0.25 mol) in 125 mL of ethanol.[5]
-
Heat the mixture to reflux with stirring for 2 hours. A yellow precipitate may form.[5]
-
Cool the mixture slightly and slowly add 33.5 mL of concentrated hydrochloric acid.
-
Resume heating to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the resulting crystals and wash with cold ethanol.
-
To purify, dissolve the crude product in a 10% NaOH solution and adjust the pH to approximately 7 with acid to precipitate the purified product.[5]
-
Filter the pale yellow, needle-like crystals, wash with water, and dry under vacuum.
Protocol 2: Synthesis of this compound
Caution: Methylating agents can be toxic and should be handled with appropriate safety precautions in a fume hood.
-
To a stirred solution of 4,6-dimethyl-2-mercaptopyrimidine (0.1 mol) in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., sodium hydroxide, potassium carbonate) (0.1 mol).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate salt.
-
Cool the mixture in an ice bath and add the methylating agent (e.g., methyl iodide or dimethyl sulfate) (0.1 mol) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion, but be mindful of potential N-methylation.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
IV. References
-
Kaka, K. N., Dabbagh, A. M. M., & Hamad, W. M. (2016). Kinetics Study of the Formation of Pyrmidine Thione from the Reaction of 2,6-dibenzylidinecyclohexanone and its Derivatives with Thiourea. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY, 4(2), 26-31.
-
Guan, J., et al. (2019). Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. Molecules, 24(15), 2794.
-
Optimization of the Condensation Reaction [Image]. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemdad. (n.d.). 4,6-Dimethyl-2-mercaptopyrimidine. Retrieved from [Link]
-
Optimization of the condensation conditions [Image]. (n.d.). ResearchGate. Retrieved from [Link]
-
Condensation of Alicyclic Ketones with Urea and Thiourea [Image]. (n.d.). ResearchGate. Retrieved from [Link]
-
He, Y., et al. (1996). Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine. Journal of the Chemical Society, Faraday Transactions, 92(15), 2659-2665.
-
Bind, M. A., et al. (2014). Effects of temperature and relative humidity on DNA methylation. Epidemiology, 25(6), 855-862.
-
Sujayev, A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Journal of Chemistry and Applications, 3(2), 1-4.
-
PubMed. (2014). Effects of temperature and relative humidity on DNA methylation. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7 [Image]. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of Conditions for the Formation of the Thiourea Intermediate 3 a [Image]. (n.d.). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Condensation of Acetylacetone with Formaldehyde and Thiols [Image]. (n.d.). ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). Urea and/or thiourea-aldehyde condensation products. Retrieved from
-
Sujayev, A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Journal of Chemistry and Applications, 3(2).
-
Jiang, L., et al. (2024). Effects of temperature stress on genome-wide DNA methylation levels in the sea cucumber, Apostichopus japonicus. Iranian Journal of Fisheries Sciences, 23(3), 569-588.
-
MDPI. (n.d.). Temperature-Wise Calibration Increases the Accuracy of DNA Methylation Levels Determined by High-Resolution Melting (HRM). Retrieved from [Link]
-
Bind, M. A., et al. (2016). Distributional changes in gene-specific methylation associated with temperature. Environmental epigenetics, 2(1), dvw004.
-
Taslimi, P., et al. (2018). Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. Journal of biochemical and molecular toxicology, 32(2), e22019.
-
Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction [Image]. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Mass Spectrometry Analysis of 4,6-Dimethyl-2-(methylthio)pyrimidine
Welcome to the technical support center for the mass spectrometric analysis of 4,6-Dimethyl-2-(methylthio)pyrimidine (CAS No. 14001-64-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this sulfur-containing heterocyclic compound. My objective is to provide not just solutions, but a deeper understanding of the underlying principles to empower you to conduct self-validating experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of this compound.
Q1: What is the molecular weight of this compound and what m/z values should I expect?
A1: The molecular formula is C7H10N2S with a monoisotopic mass of 154.06 g/mol and an average molecular weight of 154.24 g/mol .
-
For LC-MS (ESI+): You should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 155.06.
-
For GC-MS (EI): You should look for the molecular ion, M⁺•, at an m/z of 154.06. Be aware that the molecular ion may be of low abundance depending on the 70 eV ionization energy.[1]
Q2: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for my analysis?
A2: The choice depends on your sample matrix, desired sensitivity, and the specific information you need.
-
GC-MS is an excellent choice if your compound is pure, thermally stable, and sufficiently volatile. It provides robust, reproducible electron ionization (EI) fragmentation patterns that can be compared against spectral libraries.
-
LC-MS , particularly with electrospray ionization (ESI), is generally more versatile and often preferred for its high sensitivity and applicability to complex matrices without extensive sample cleanup.[2][3] It is also gentler, making it ideal for preserving the molecular ion, which is crucial for confirmation of identity.
Q3: What are the most common initial issues when developing a method for this compound?
A3: The most frequently encountered initial hurdles are low signal intensity and poor peak shape. The sulfur atom in the methylthio group can cause "active site" interactions in a GC system, leading to peak tailing. In LC-MS, improper mobile phase pH or organic content can lead to poor ionization efficiency and suboptimal chromatography.
Q4: Are there any known safety hazards for the oxidized form of this compound?
A4: Yes, the oxidized sulfone form, 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine, is classified with several GHS hazard statements, including causing skin and eye irritation and potentially causing respiratory irritation.[4] It is crucial to handle all related compounds with appropriate personal protective equipment (PPE) in a well-ventilated area.
In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving common experimental problems.
Problem 1: No or Low Signal Intensity
Symptom: You inject your sample but see no peak corresponding to the target analyte, or the signal-to-noise ratio (S/N) is unacceptably low.
Causality: Low signal is fundamentally an issue of an insufficient number of target ions reaching the detector. This can be due to problems with the sample itself, inefficient ionization, poor ion transmission from the source, or incorrect mass filtering in the analyzer.
-
Verify Analyte Integrity and Concentration:
-
Action: Prepare a fresh, known concentration standard of this compound in a high-purity solvent like acetonitrile or methanol. Pyrimidine derivatives can degrade; ensure samples are processed promptly and stored correctly, often at low temperatures (-80°C for biological samples).[5]
-
Rationale: This step eliminates sample degradation or incorrect dilution as the primary cause, which are the most common and easiest issues to fix.
-
-
Direct Infusion Analysis (LC-MS):
-
Action: Bypass the LC column and introduce your freshly prepared standard directly into the mass spectrometer's ion source via a syringe pump.
-
Rationale: This isolates the mass spectrometer from the chromatographic system. If you see a strong signal for m/z 155.06, the issue lies with your LC method (e.g., column, mobile phase). If the signal is still absent or weak, the problem is within the MS ion source or analyzer.
-
-
Ion Source & Method Parameter Verification:
-
Action:
-
Confirm you are in the correct ionization mode (Positive ESI is recommended for this nitrogenous base).
-
Check that source parameters (e.g., capillary voltage, gas flows, temperatures) are within the manufacturer's recommended ranges. For ESI, typical source and desolvation gas temperatures might be 150°C and 450°C, respectively.[6]
-
Ensure the instrument has been recently and successfully tuned and calibrated.
-
-
Rationale: Ionization is highly dependent on these parameters. An incorrect setting (e.g., negative mode) or a poorly tuned instrument will result in drastic sensitivity loss.
-
-
Source Cleaning and Maintenance:
-
Action: Perform a routine cleaning of the ion source components (e.g., capillary, skimmer cone).
-
Rationale: Non-volatile salts from buffers or contaminants from the sample matrix can accumulate on source optics, charging them and repelling incoming ions, thus preventing their entry into the mass analyzer.
-
Caption: Workflow for diagnosing no/low signal issues.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Your chromatographic peak is asymmetric, with a "tail" extending after the peak maximum or "fronting" where the peak rises too slowly.
Causality: Peak asymmetry is almost always a chromatographic issue. Tailing is often caused by secondary, non-ideal interactions between the analyte and active sites in the system or by overloading the column. Fronting is a classic sign of column overloading.[7][8]
-
Check for Column Overload:
-
Action: Prepare and inject a sample that is 10-fold more dilute.
-
Rationale: If the peak shape improves significantly (becomes more symmetrical), the primary issue was column overload. You must either dilute your sample, reduce the injection volume, or use a column with a higher loading capacity.[7]
-
-
Inspect for System Activity (Especially for GC-MS):
-
Action:
-
Replace the GC inlet liner with a new, deactivated one.
-
Trim 5-10 cm from the front of the GC column.
-
-
Rationale: The sulfur atom in this compound can interact with active sites (exposed silanols) in the sample flow path. These sites are most common in a contaminated inlet liner or at the very front of the column where non-volatile matrix components accumulate.
-
-
Evaluate Mobile Phase Compatibility (LC-MS):
-
Action: Ensure the sample solvent is compatible with the initial mobile phase ("weak solvent"). For reversed-phase chromatography, dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 5% Acetonitrile) can cause severe peak distortion.
-
Rationale: A strong sample solvent carries the analyte band too quickly and in a disorganized manner onto the column head, preventing proper focusing and leading to a broad, misshapen peak.
-
-
Check for Dead Volume and Leaks:
-
Action: Systematically check all fittings and connections from the injector to the detector. Re-cut and re-install column connections if necessary.
-
Rationale: Improperly seated ferrules or unions create small voids ("dead volume") where the sample can diffuse, causing band broadening and peak tailing.
-
Caption: Workflow for diagnosing poor peak shape.
Experimental Protocols
Protocol 1: Recommended Starting LC-MS/MS Method
This protocol provides a robust starting point for method development.
| Parameter | Setting | Rationale & Expert Notes |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar compounds. The small particle size ensures high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The formic acid is critical for providing a source of protons (H⁺) to promote efficient ionization in ESI positive mode.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute compounds across a range of polarities. Hold at 95% B to wash the column. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp | 40°C | Elevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity.[5] |
| Ion Source | Electrospray Ionization (ESI) | Standard for polar to moderately polar analytes. |
| Polarity | Positive (+) | The two nitrogen atoms in the pyrimidine ring are basic and will readily accept a proton. |
| Scan Mode | Full Scan (m/z 50-250) & MRM | Use Full Scan to find the parent ion, then build a Multiple Reaction Monitoring (MRM) method for quantification. |
| MRM Transition | Q1: 155.1 -> Q3: (Target Fragment) | The fragment must be determined experimentally by observing the fragmentation of the 155.1 precursor ion. A likely loss is of the methylthio group. |
| Source Temp | 300°C | Typical setting to aid in desolvation.[5] |
| Capillary Voltage | 3.0 kV | Standard voltage to create a stable spray.[5] |
Protocol 2: General GC Inlet Maintenance
Routine maintenance is the most effective way to prevent many common GC problems.[9]
-
Cooldown: Cool down the injector and turn off carrier gas flow at the instrument (do not turn off the tank).
-
Disassembly: Carefully remove the septum nut, septum, and then the inlet liner. Wear clean, lint-free gloves to avoid contamination.
-
Inspection: Visibly inspect the liner. If it is discolored (brown/black) or contains visible particulate matter, it must be replaced. Do not attempt to clean and reuse disposable liners.
-
Cleaning (if applicable): If the metal surfaces of the inlet itself are dirty, they can be cleaned with appropriate solvents (e.g., methanol, hexane) and cotton swabs. Ensure the area is completely dry before reassembly.
-
Reassembly: Install a new, deactivated liner and a new septum. Do not overtighten the septum nut, as this can cause it to core or leak.
-
Leak Check: Restore gas flow and perform an electronic leak check to ensure all connections are secure. A leak-free system is critical for reproducible results.[7]
References
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Liappis, A. P., et al. (2021). Optimized MS/MS settings of pyrimidines and related metabolites.
- Restek Corporation. (n.d.). Troubleshooting Guide.
- Cobbold, S. A., et al. (2013).
- Gerokonstantis, D. T., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
- Cuykx, M., et al. (2019).
- Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives.
- PubChem. (n.d.). 4,6-dimethoxy-2-methylthiopyrimidine.
- McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- NIST. (n.d.). Pyrimidine, 4,6-dimethyl-. NIST WebBook.
- ChemShuttle. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4,6-DIMETHYL-PYRIMIDINE-2-THIOL.
- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Hartmann, S., et al. (2006). Comprehensive Detection of Disorders of Purine and Pyrimidine Metabolism by HPLC with Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry.
- Roslan, N. A. N., et al. (2020). 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Hartmann, S., et al. (2006).
- NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. NIST WebBook.
- Urban, J., et al. (2002). Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. Scilit.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- PubChem. (n.d.). 4,6-Dimethyl-2-methylsulfonylpyrimidine.
- PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine.
- Xu, D., et al. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine.
- Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Dimethyl-2-methylsulfonylpyrimidine | C7H10N2O2S | CID 2772382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine-Based Intermediates: A Comparative Analysis of 4,6-Dimethyl-2-(methylthio)pyrimidine
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] As a privileged scaffold, it is integral to the structure of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine, and a vast array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[3][4][5] The remarkable versatility of the pyrimidine core stems from its electron-deficient nature, which allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activities.
This guide provides an in-depth comparison of key pyrimidine-based intermediates, with a central focus on 4,6-Dimethyl-2-(methylthio)pyrimidine . We will dissect its synthesis, reactivity, and strategic advantages by benchmarking it against other critical intermediates such as 2-aminopyrimidines and halogenated pyrimidines. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform strategic decisions in complex synthetic campaigns.
Deep Dive: this compound
This compound is a highly versatile intermediate valued for the reactivity conferred by its 2-methylthio substituent. This group serves as a competent leaving group, particularly after oxidation, enabling a wide range of nucleophilic aromatic substitution (SNAr) reactions.
Synthesis Pathway
The most common and efficient synthesis involves a two-step process. First, a cyclocondensation reaction between acetylacetone and thiourea, typically under acidic conditions, yields the precursor 4,6-dimethyl-2-mercaptopyrimidine.[6] Subsequent S-methylation of the thiol group affords the final product. Modern protocols often employ greener methylating agents like dimethyl carbonate (DMC), moving away from more hazardous reagents.[6]
Sources
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 1H and 13C NMR Data for 4,6-Dimethyl-2-(methylthio)pyrimidine
Authored by a Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers, scientists, and professionals in drug development, the accurate interpretation and validation of NMR data are paramount to ensure the identity, purity, and structural integrity of synthesized compounds. This guide provides an in-depth, experience-driven approach to the validation of 1H and 13C NMR data for the target molecule, 4,6-Dimethyl-2-(methylthio)pyrimidine.
The causality behind rigorous NMR data validation lies in the potential for structural ambiguity and the presence of impurities that can significantly impact downstream applications, such as in high-throughput screening or preclinical development. A self-validating system of protocols, as described herein, is not merely a procedural checklist but a logical framework to build confidence in your experimental results. This guide will walk you through the expected spectral features of this compound, a comparative analysis with structurally related compounds, and detailed protocols for data acquisition and validation.
The Structural Landscape of this compound
To effectively validate the NMR spectra, a foundational understanding of the molecule's structure is crucial. The pyrimidine ring is an aromatic heterocycle, and its substituents will exhibit characteristic chemical shifts.
Figure 1: Structure of this compound with atom numbering.
Predicted and Comparative NMR Spectral Data
Comparative Compounds
-
4,6-Dimethylpyrimidine: This compound provides the foundational chemical shifts for the pyrimidine core.
-
2-(Methylthio)pyrimidine derivatives: These analogs help in ascertaining the electronic effect of the methylthio group on the pyrimidine ring.
Predicted 1H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction and Key Validation Points |
| H5 (ring) | ~6.7 - 7.1 | Singlet (s) | 1H | The lone pyrimidine proton will appear as a singlet. Its chemical shift is influenced by the two methyl groups at positions 4 and 6. In 4,6-dimethylpyrimidine, this proton appears around 7.06 ppm.[1] |
| CH₃ (ring) | ~2.3 - 2.5 | Singlet (s) | 6H | The two methyl groups at positions 4 and 6 are chemically equivalent and will appear as a single, sharp singlet. In 4,6-dimethylpyrimidine, these protons are observed at approximately 2.49 ppm.[1] |
| S-CH₃ | ~2.5 - 2.7 | Singlet (s) | 3H | The methyl group attached to the sulfur atom will be a singlet. Its chemical shift is expected to be slightly downfield compared to the ring methyl groups due to the influence of the electronegative sulfur atom. |
Predicted 13C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction and Key Validation Points |
| C2 (S-C=N) | ~170 - 175 | The carbon atom of the thiourea-like functionality (C2) is expected to be significantly downfield due to its attachment to two nitrogen atoms and a sulfur atom. |
| C4, C6 | ~166 - 170 | These carbons are part of the pyrimidine ring and are substituted with methyl groups. They are expected to be downfield due to being sp² hybridized and part of an aromatic system. In a related 4,6-dimethylpyrimidine 2-thiosubstituted derivative, these carbons appear around 166.07 ppm.[2] |
| C5 | ~115 - 120 | This is the only CH carbon in the pyrimidine ring and is expected to be the most upfield of the ring carbons. In a similar pyrimidine derivative, the corresponding carbon is observed at approximately 115.24 ppm.[2] |
| CH₃ (ring) | ~23 - 25 | The methyl carbons attached to the pyrimidine ring are expected in the aliphatic region. A value of 23.14 ppm has been reported for a similar compound.[2] |
| S-CH₃ | ~12 - 15 | The methyl carbon of the methylthio group is typically found in the upfield region of the 13C NMR spectrum. |
Experimental Protocols for NMR Data Acquisition and Validation
The following protocols are designed to be a self-validating system. Each step provides a layer of confirmation for the final structural assignment.
Protocol 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are suitable alternatives. Be aware that the choice of solvent can slightly alter chemical shifts.[3][4]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.
Protocol 2: 1H NMR Data Acquisition
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Standard 1D 1H Spectrum:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
-
Data Processing:
-
Apply a Fourier transform with a line broadening of 0.3 Hz.
-
Phase the spectrum carefully.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks.
-
Protocol 3: 13C NMR Data Acquisition
-
Standard 1D 13C Spectrum:
-
Acquire a proton-decoupled 1D 13C NMR spectrum.
-
Key Parameters:
-
Pulse Program: Proton-decoupled with NOE
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, as 13C has low natural abundance)
-
-
-
DEPT-135 Spectrum:
-
Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This is a crucial validation step.
-
Expected Results:
-
CH and CH₃ groups will appear as positive peaks.
-
CH₂ groups will appear as negative peaks (none expected in the target molecule).
-
Quaternary carbons (C2, C4, C6) will be absent.
-
-
This experiment will definitively distinguish the ring methyl (CH₃) and S-methyl (CH₃) carbons from the quaternary carbons of the pyrimidine ring.
-
The Validation Workflow: A Logical Framework
The following diagram illustrates the logical flow for validating the NMR data, ensuring a trustworthy structural assignment.
Figure 2: Workflow for the validation of NMR data.
Conclusion
This guide provides a comprehensive framework for the validation of 1H and 13C NMR data for this compound. By following the principles of comparative analysis and employing a self-validating system of experimental protocols, researchers can be highly confident in their structural assignments. Remember that meticulous experimental technique and a logical, step-by-step approach to data interpretation are the cornerstones of scientific integrity in chemical research.
References
- BenchChem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem. Accessed January 9, 2026.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. IntechOpen. Accessed January 9, 2026.
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed January 9, 2026.
- IR and 1HNMR Spectral Data of Pyrimidine Derivatives 3(a-h) - ResearchGate.
- IR, NMR spectral data of pyrimidine derivatives - ResearchGate.
- FT-IR data of pyrimidine derivatives compounds - ResearchGate.
- Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17.
- 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum - ChemicalBook. ChemicalBook. Accessed January 9, 2026.
- Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift - PubMed.
- 4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem. PubChem. Accessed January 9, 2026.
- 2(1H)-Pyrimidinethione, 4,6-dimethyl- - the NIST WebBook. National Institute of Standards and Technology. Accessed January 9, 2026.
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed January 9, 2026.
- 2-(Heptylthio)pyrimidine-4,6-diamine - MDPI. MDPI. Accessed January 9, 2026.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. Accessed January 9, 2026.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. Accessed January 9, 2026.
- 2-MERCAPTO-4-METHYLPYRIMIDINE HYDROCHLORIDE(6959-66-6) 13C NMR spectrum - ChemicalBook. ChemicalBook. Accessed January 9, 2026.
- Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) - EvitaChem. EvitaChem. Accessed January 9, 2026.
- NMR Solvent Data Chart.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. American Chemical Society. Accessed January 9, 2026.
Sources
comparative study of different synthetic routes to 4,6-Dimethyl-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyl-2-(methylthio)pyrimidine is a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its structural motif is found in a range of molecules exhibiting diverse pharmacological properties. The efficient and scalable synthesis of this pyrimidine derivative is, therefore, of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparative analysis of the two most common synthetic routes to this compound, offering a critical evaluation of their respective methodologies, performance, and practical considerations.
Route 1: Two-Step Synthesis via Cyclocondensation and S-Methylation
This classical and widely employed route involves the initial formation of a pyrimidine ring through the cyclocondensation of a β-dicarbonyl compound with a thiourea, followed by the S-methylation of the resulting 2-mercaptopyrimidine intermediate.
Reaction Scheme
Caption: Workflow for the two-step synthesis of this compound.
Mechanistic Insights
The first step, the cyclocondensation of acetylacetone with thiourea, proceeds via a Pinner-type reaction mechanism. The reaction is typically catalyzed by an acid, which protonates a carbonyl group of the acetylacetone, enhancing its electrophilicity. The nucleophilic nitrogen of thiourea then attacks the activated carbonyl, initiating a cascade of condensation and dehydration steps to form the stable pyrimidine ring.
The subsequent S-methylation of 4,6-dimethyl-2-mercaptopyrimidine is a nucleophilic substitution reaction. The mercapto group, in the presence of a base, is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl carbonate, methyl iodide), displacing a leaving group and forming the desired S-methylated product. The use of a phase-transfer catalyst can enhance the reaction rate and yield in biphasic systems.
Experimental Protocol
Step 1: Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine
-
To a reaction flask, add thiourea (19 g, 0.25 mol), acetylacetone (25.8 mL, 0.25 mol), and 125 mL of ethanol.
-
Heat the mixture to reflux in a water bath for 2 hours.
-
After a slight cooling, carefully add 33.5 mL of concentrated hydrochloric acid through a dropping funnel.
-
Continue to heat the mixture at reflux. A yellow crystalline solid will form.
-
Filter the hot solution to collect the crystals and remove the solvent.
-
Dissolve the collected solid in a 10% sodium hydroxide solution until the pH is approximately 7.
-
Allow the solution to cool to room temperature. The product, 4,6-dimethyl-2-mercaptopyrimidine, will precipitate as pale yellow needle-like crystals.
-
Filter the crystals, wash with cold water, and dry.
Step 2: Synthesis of this compound [1][2]
-
In a reaction vessel, combine 4,6-dimethyl-2-mercaptopyrimidine (DLMP), dimethyl carbonate (DMC), and a catalytic amount of tetrabutylammonium bromide ([Bmim]Cl) in a molar ratio of 1:1.5:2.
-
Heat the mixture at 110°C under atmospheric pressure for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be purified by column chromatography to yield this compound.
Route 2: One-Pot Synthesis from Acetylacetone and S-Methylisothiourea
This route offers a more streamlined approach by directly condensing acetylacetone with a pre-methylated thiourea equivalent, S-methylisothiourea, to form the target molecule in a single step.
Reaction Scheme
Caption: Workflow for the one-pot synthesis of this compound.
Mechanistic Insights
Similar to Route 1, this synthesis follows the principles of the Pinner pyrimidine synthesis. S-methylisothiourea acts as the N-C-N building block. The reaction is typically carried out in the presence of a base, which deprotonates the acetylacetone to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the S-methylisothiourea. Subsequent intramolecular condensation and dehydration lead to the formation of the this compound ring. The choice of base and solvent can significantly influence the reaction rate and yield.
Experimental Protocol[4]
-
In a reaction flask, dissolve 6.0 g of acetylacetone and 13.9 g of S-methylisothiourea hydrochloride in 42 mL of ethanol. The system will appear as a pale pink solution.
-
Heat the mixture to reflux.
-
While refluxing, add a 15% aqueous solution of potassium carbonate (41.7 g) dropwise, maintaining the pH of the system at approximately 5.5. The color of the reaction mixture will change to a greenish-orange.
-
Maintain the reaction at reflux for 3 hours to ensure complete conversion.
-
After cooling to room temperature, add dichloromethane for extraction.
-
Wash the organic layer with water.
-
Remove the dichloromethane by distillation to obtain an oily product of this compound.
Comparative Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Materials | Acetylacetone, Thiourea, Methylating Agent | Acetylacetone, S-Methylisothiourea |
| Number of Steps | Two | One |
| Overall Yield | ~75% (for the two steps)[1][2] | Up to 95% (optimized)[3] |
| Reaction Time | Longer (two separate reactions) | Shorter (single reaction) |
| Process Simplicity | More complex due to isolation of intermediate | Simpler, more streamlined |
| Cost-Effectiveness | Potentially higher due to more reagents and steps | Potentially more cost-effective |
| Scalability | Readily scalable | Readily scalable |
| Safety & Handling | Thiourea is a suspected carcinogen. Methylating agents can be toxic and require careful handling. | S-methylisothiourea salts are generally less hazardous than thiourea. |
| Environmental Impact | Use of multiple solvents and reagents. | Reduced solvent and reagent usage. |
Product Characterization and Trustworthiness
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrimidine ring, the methyl group of the methylthio moiety, and the lone proton on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C=C bonds within the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of 4,6-dimethylpyrimidine shows a molecular ion peak at m/z 108.[4] For the target compound, the expected molecular ion peak would be at m/z 154.
While a complete set of publicly available experimental spectra for this compound is limited, data for structurally similar compounds can be used for comparison. For example, the ¹H NMR spectrum of 4,6-dichloro-2-(methylthio)pyrimidine is consistent with its structure.[5]
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound.
Route 1 is a well-established and reliable method. However, it involves two distinct steps, which can increase the overall reaction time and may lead to a lower overall yield due to losses during the isolation of the intermediate. The use of thiourea and potentially hazardous methylating agents also requires stringent safety precautions.
Route 2 offers a more efficient and atom-economical alternative. The one-pot nature of this synthesis simplifies the experimental procedure, reduces reaction time, and can provide higher yields. From a process chemistry perspective, this route is likely to be more cost-effective and environmentally friendly for large-scale production.
For research and development purposes, the choice of route may depend on the availability of starting materials and the desired scale of the synthesis. However, for industrial applications where efficiency, cost, and safety are paramount, Route 2, the one-pot synthesis from acetylacetone and S-methylisothiourea, is the recommended approach.
References
- BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Journal of Chemical Research, 2013(12), 720–721.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Creative Proteomics. (2024, September 18).
- Pediaa.com. (2020, December 3). Difference Between Purine and Pyrimidine Synthesis.
- ResearchGate. (2025). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine.
- NIST. (n.d.). Pyrimidine, 4,6-dimethyl-. NIST Chemistry WebBook.
- CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine - Google P
- MedchemExpress.com. (n.d.). Certificate of Analysis: 4,6-Dichloro-2-(methylthio)pyrimidine.
- eGyanKosh. (n.d.). BIOSYNTHESIS OF PYRIMIDINE NUCLEOTIDES.
- Longdom Publishing. (2017, March 28). Synthesis and Investigation of New Different Pyrimidine-Thiones.
- Guidechem. (n.d.). 4,6-Dimethyl-2-mercaptopyrimidine 22325-27-5 wiki.
Sources
A Comparative Guide to the Efficacy of Herbicides Derived from the 4,6-Dimethyl-2-(methylthio)pyrimidine Scaffold
This guide provides an in-depth technical comparison of the herbicidal efficacy of compounds derived from the 4,6-Dimethyl-2-(methylthio)pyrimidine core structure. Designed for researchers, scientists, and professionals in agrochemical development, this document synthesizes experimental data to offer an objective analysis of their performance against alternative herbicidal agents. We will delve into the primary mechanism of action, present comparative bioactivity data, and provide detailed experimental protocols for efficacy evaluation.
Introduction: The Pyrimidine Scaffold in Herbicide Discovery
Pyrimidine derivatives represent a cornerstone in the development of modern herbicides due to their versatile biological activity and potential for chemical modification. The this compound moiety, in particular, serves as a crucial intermediate in the synthesis of potent herbicidal agents.[1] These compounds often exhibit high efficacy at low application rates and favorable toxicological profiles, making them attractive candidates for sustainable agriculture. This guide will focus on derivatives that leverage this core structure, primarily those targeting the acetolactate synthase (ALS) enzyme, a well-established and commercially significant herbicidal target.[2][3]
The Primary Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The majority of herbicidal pyrimidine derivatives exert their phytotoxic effects by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4][5] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[2][5][6] As these amino acids are essential for protein synthesis and overall plant growth, the inhibition of ALS leads to a rapid cessation of cell division and, ultimately, plant death. Animals lack the ALS enzyme, which contributes to the low mammalian toxicity of these herbicides.[7]
Herbicides targeting ALS, including certain pyrimidine derivatives, bind to a regulatory site on the enzyme, preventing the substrate from accessing the active site.[2][8] This binding is non-covalent but highly specific. The pyrimidine ring of these herbicides often inserts deep into the binding pocket, forming critical interactions with key amino acid residues, such as a π-stacking interaction with a tryptophan residue (W574 in Arabidopsis thaliana).[2]
Caption: Mechanism of action of pyrimidine herbicides targeting ALS.
Comparative Efficacy: Experimental Data
The herbicidal activity of novel compounds derived from the this compound scaffold is typically evaluated against a panel of monocotyledonous and dicotyledonous weeds. The following tables summarize representative data from peer-reviewed studies, comparing the efficacy of these derivatives with commercial standards.
Table 1: In Vitro ALS/AHAS Enzyme Inhibition
| Compound ID | Target Enzyme Source | IC50 (µM) | Reference Herbicide | IC50 (µM) | Source |
| 4d (Thiourea Derivative) | Yeast AHAS | >100 (44.4% inhibition at 100 mg/L) | Bensulfuron-methyl | - | [4] |
| Ia (Pyrimidine-Biphenyl) | Arabidopsis thaliana AHAS | 1.23 | - | - | [7] |
| Ica (Pyrimidine-Biphenyl) | Arabidopsis thaliana AHAS | 0.87 | - | - | [7] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and enzyme sources.
Table 2: Whole-Plant Herbicidal Activity (Post-emergence)
| Compound ID | Target Weed Species | Application Rate (mg/L or g ai/ha) | Inhibition (%) | Commercial Standard | Inhibition (%) at Rate | Source |
| 4d (Thiourea Derivative) | Brassica napus (Rape) - Root | 100 mg/L | 81.5 | - | - | [4] |
| 4f (Thiourea Derivative) | Digitaria adscendens (Crabgrass) - Root | 100 mg/L | 81.0 | - | - | [4] |
| Compounds 4d & 4f | Echinochloa crus-galli (Barnyard Grass) | 100 mg/L | Higher than Bensulfuron-methyl | Bensulfuron-methyl | - | [4] |
| Ica (Pyrimidine-Biphenyl) | Grass Weeds (unspecified) | 187.5 g ai/ha | ≥ 80 | - | - | [7] |
| Various Pyrimidine-Biphenyls | Grass Weeds (unspecified) | 750 g ai/ha | 98-100 | - | - | [7] |
| Pyrido[2,3-d]pyrimidine (2o) | Agrostis stolonifera (Bentgrass) | 1 mM | Good activity | Clomazone, Flumioxazin | Similar activity | [9][10] |
These data indicate that novel derivatives can exhibit potent herbicidal activity, sometimes exceeding that of established commercial products like bensulfuron-methyl against specific weed species.[4] The pyrimidine-biphenyl class, in particular, shows promise for post-emergence control of grass weeds.[7]
Experimental Protocols for Efficacy Evaluation
The validation of a new herbicidal compound requires rigorous and reproducible experimental protocols. Below are methodologies for key assays used to determine the efficacy of pyrimidine-based herbicides.
In Vitro AHAS/ALS Inhibition Assay
This assay directly measures the ability of a compound to inhibit the target enzyme. The causality is direct: if the compound inhibits the enzyme, it validates the proposed mechanism of action.
Methodology:
-
Enzyme Extraction: Isolate AHAS from a suitable source, such as young shoots of susceptible plants (e.g., Arabidopsis thaliana) or a recombinant source like E. coli expressing the plant enzyme.[7]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing pyruvate (substrate), thiamine diphosphate (ThDP), and FAD (cofactors).
-
Inhibition Assay: a. Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. b. Initiate the enzymatic reaction by adding the purified AHAS enzyme. c. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).[7]
-
Reaction Termination and Detection: a. Stop the reaction by adding sulfuric acid (e.g., 2 M H₂SO₄). This also initiates the decarboxylation of the product, acetolactate, to acetoin.[7] b. Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion. c. Add a solution of creatine and α-naphthol. This reacts with acetoin to produce a red-colored complex.[7]
-
Data Analysis: a. Measure the absorbance of the solution at 525 nm using a spectrophotometer. b. Calculate the percentage of inhibition relative to a control (no herbicide). c. Determine the IC50 value (the concentration of the herbicide that inhibits 50% of the enzyme activity) by plotting inhibition percentage against compound concentration.
Caption: Workflow for an in vitro AHAS/ALS inhibition assay.
Whole-Plant Greenhouse Bioassay
This assay evaluates the herbicidal effect on whole plants, providing data that is more indicative of field performance. It accounts for factors like absorption, translocation, and metabolism.
Methodology:
-
Plant Cultivation: Grow target weed species (e.g., Echinochloa crusgalli, Brassica napus) from seed in pots containing a standardized soil mix in a controlled greenhouse environment.
-
Herbicide Application: a. For post-emergence tests, apply the herbicide when plants have reached a specific growth stage (e.g., 2-3 leaf stage). b. Prepare solutions of the test compounds at various concentrations. Include a surfactant to ensure even coverage. c. Apply the solutions uniformly to the foliage using a laboratory track sprayer.
-
Experimental Controls: a. Include a negative control group (sprayed with solvent and surfactant only). b. Include a positive control group (sprayed with a known commercial herbicide).
-
Evaluation: a. Maintain the plants in the greenhouse for a set period (e.g., 14-21 days). b. Visually assess phytotoxicity using a rating scale (e.g., 0% = no effect, 100% = plant death). c. For quantitative data, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Data Analysis: Calculate the percentage of growth inhibition or fresh/dry weight reduction compared to the negative control. Determine the GR50 value (the dose required to cause a 50% reduction in growth).
Conclusion and Future Outlook
Herbicides derived from the this compound scaffold continue to be a promising area of research. The primary mechanism of action through ALS inhibition is well-understood and has a proven track record of commercial success. As demonstrated by the comparative data, novel derivatives show significant potential, with some exhibiting superior efficacy against key weed species compared to existing herbicides. The development of resistance to ALS-inhibiting herbicides in various weed biotypes necessitates the continued discovery of new chemical entities that can overcome these challenges.[5] Future research should focus on optimizing the pyrimidine scaffold to enhance potency, broaden the weed control spectrum, and identify compounds with activity against resistant weeds.
References
- Title: Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea.
- Title: Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole.
- Title: Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole.
- Title: Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- Title: Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds.
- Title: Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site.
- Title: Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families.
- Title: Methyl this compound-5-carboxylate.
- Title: A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
- Title: A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Title: Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives.
- Title: HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE.
- Title: Overview of herbicide mechanisms of action.
- Title: Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards.
- Title: Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach.
- Title: Growth and Competitiveness of ALS-Inhibiting Herbicide-Resistant Amaranthus retroflexus L.
Sources
- 1. Methyl this compound-5-carboxylate [myskinrecipes.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth and Competitiveness of ALS-Inhibiting Herbicide-Resistant Amaranthus retroflexus L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 7. mdpi.com [mdpi.com]
- 8. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds [mdpi.com]
- 10. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of an HPLC method for the quantification of 4,6-Dimethyl-2-(methylthio)pyrimidine
An In-Depth Guide to the Validation of an HPLC Method for the Quantification of 4,6-Dimethyl-2-(methylthio)pyrimidine
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and agrochemical development, the precise and accurate quantification of active compounds is not merely a procedural step but the bedrock of quality, safety, and efficacy. For a molecule like this compound, a pyrimidine derivative with potential applications as an antimetabolite therapeutic, a robust analytical method is indispensable. This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
This document eschews a rigid template, instead adopting a narrative that mirrors the logical flow of method development and validation in a real-world laboratory setting. We will explore the "why" behind each experimental choice, compare viable alternatives, and present a self-validating protocol that ensures trustworthiness and scientific integrity.
Foundational Strategy: Method Development and Analyte Characterization
Before validation can commence, a suitable analytical method must be developed. The properties of the target analyte, this compound, guide our initial choices.
-
Analyte Properties:
-
Chemical Name: this compound
-
Molecular Formula: C₇H₁₀N₂S
-
Molecular Weight: 154.24 g/mol
-
Structure & Polarity: The pyrimidine ring, coupled with the methyl and methylthio groups, suggests moderate hydrophobicity. A related compound, 2-(methylthio)pyrimidine, has a calculated LogP of 1.198, indicating it will partition favorably into a non-polar stationary phase.[4]
-
Solubility: Expected to be soluble in common organic solvents like methanol and acetonitrile.[5]
-
UV Absorbance: Pyrimidine derivatives typically exhibit strong UV absorbance.[6] An initial UV scan of a dilute standard solution (e.g., in methanol) is essential to determine the wavelength of maximum absorbance (λ-max), which provides the best sensitivity for detection. For this guide, we will assume a λ-max of 265 nm , a typical value for such structures.
-
Comparative Selection of Chromatographic Conditions
The goal is to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any potential impurities or degradants.
Table 1: Comparison of HPLC Column Alternatives
| Column Chemistry | Rationale for Consideration | Expected Performance | Recommendation |
| C18 (Octadecyl Silane) | The industry workhorse for reversed-phase HPLC.[7] Its long alkyl chains provide strong hydrophobic retention, ideal for moderately non-polar compounds like our target analyte. | Strong retention, good peak shape, high likelihood of success. | Primary Choice. Offers the best starting point for robust separation. |
| C8 (Octyl Silane) | Offers similar selectivity to C18 but with less retention due to shorter alkyl chains.[7] | May be suitable if retention on a C18 column is excessively long, even with high organic mobile phase content. Provides a good alternative if peak tailing occurs on C18. | Secondary Alternative. A viable option if optimization with a C18 column fails. |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with the aromatic pyrimidine ring, in addition to hydrophobic interactions. | Can offer unique selectivity for separating the analyte from structurally similar impurities. May improve peak shape if silanol interactions are problematic on standard C18/C8 phases. | Specialized Alternative. Consider if specificity issues arise with standard alkyl phases. |
Mobile Phase Optimization:
The mobile phase composition is critical for controlling retention and achieving optimal peak shape. A combination of an aqueous buffer and an organic solvent is standard for reversed-phase HPLC.
-
Organic Solvent: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Buffer: A buffer is crucial to control the pH of the mobile phase. For a neutral compound, pH control stabilizes the silica support of the column. A simple buffer like 0.1% formic acid in water is often sufficient to ensure sharp peaks and is compatible with mass spectrometry (MS) if needed.[8]
Based on this comparative analysis, we can define our optimized method.
The Optimized HPLC Method for Quantification
The following method serves as the foundation for our validation studies.
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | A high-quality C18 column known for good peak shape and durability. |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile : 0.1% Formic Acid in Water | Provides adequate retention and a sharp, symmetrical peak. Isocratic elution is simpler and more robust than a gradient method for a single analyte assay.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[9] |
| Detection Wavelength | 265 nm (DAD) | The predetermined λ-max for optimal sensitivity. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential late-eluting impurities. |
| Diluent | 50:50 (v/v) Acetonitrile : Water | The diluent should be similar in composition to the mobile phase to ensure good peak shape. |
The Validation Protocol: A Self-Validating System
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[1] We will follow the ICH Q2(R1) framework.[3]
Caption: A streamlined workflow for HPLC method validation.
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or placebo matrix components.[10][11] It proves that the peak you are measuring is solely your compound of interest.
Experimental Protocol:
-
Prepare the following solutions: Diluent (blank), a placebo solution (containing all formulation excipients except the active ingredient), a standard solution of this compound, and a sample solution.
-
Inject each solution into the HPLC system.
-
Forced Degradation (Stress Testing): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these stressed samples.
-
Acceptance Criteria:
-
The diluent and placebo injections should show no interfering peaks at the retention time of the analyte.
-
The analyte peak in the stressed samples should be well-resolved from all degradation peaks (Resolution > 2).
-
Peak purity analysis (using a DAD) should pass, indicating the peak is spectrally homogeneous.
-
Linearity and Range
Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[12][13] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[12]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels. For an assay, the typical range is 80% to 120% of the target concentration.[14] For example, if the target concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (R²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
-
Table 3: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 801,500 |
| 90 | 902,100 |
| 100 | 1,001,500 |
| 110 | 1,103,000 |
| 120 | 1,202,400 |
| R² | 0.9998 |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[10][11] It is typically determined by recovery studies.
Experimental Protocol:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery.
-
Recovery (%) = (Amount Found / Amount Added) * 100
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.
-
Table 4: Example Accuracy (Recovery) Data
| Level | Amount Added (µg/mL) | Mean Amount Found (µg/mL) | Mean Recovery (%) | RSD (%) |
| 80% | 80.0 | 79.6 | 99.5 | 0.8 |
| 100% | 100.0 | 100.5 | 100.5 | 0.6 |
| 120% | 120.0 | 119.4 | 99.5 | 0.7 |
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample under prescribed conditions.[11][12] It is evaluated at two levels: Repeatability and Intermediate Precision.
Caption: The hierarchical levels of precision testing.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six separate samples at 100% of the target concentration.
-
Analyze them on the same day, by the same analyst, on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis but are often included for assays as well.
Experimental Protocol (Based on the Calibration Curve):
-
Use the data from the linearity study.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = Standard deviation of the y-intercept of the regression line.
-
S = Slope of the calibration curve.
-
-
-
Prepare standards at the calculated LOQ concentration and inject them (n=6) to confirm that the precision (RSD) at this level is acceptable (typically ≤ 10%).
-
Acceptance Criteria:
-
The LOQ must be demonstrated with acceptable precision and accuracy.
-
The signal-to-noise ratio is another common approach, with accepted ratios of 3:1 for LOD and 10:1 for LOQ.
-
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][13] It provides an indication of the method's reliability during normal usage.
Experimental Protocol:
-
Systematically vary key method parameters one at a time.
-
Analyze a standard solution under each varied condition.
-
Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
-
Acceptance Criteria:
-
System suitability parameters must remain within their defined limits under all varied conditions.
-
The assay results should not significantly change.
-
Table 5: Example Robustness Study Parameters
| Parameter | Original Condition | Varied Condition 1 | Varied Condition 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30 °C | 28 °C | 32 °C |
| Mobile Phase Organic % | 60% Acetonitrile | 58% Acetonitrile | 62% Acetonitrile |
Conclusion
The validation of an HPLC method is a systematic and evidence-based journey that confirms its suitability for a specific analytical purpose. By following the structured approach outlined in this guide—from methodical development and comparison of alternatives to the rigorous execution of validation protocols as prescribed by ICH Q2(R1)—researchers and drug development professionals can establish a reliable, robust, and trustworthy method for the quantification of this compound. This ensures that the data generated is of the highest quality, supporting critical decisions throughout the product lifecycle. The validated method described herein proves to be specific, linear, accurate, precise, and robust, rendering it fit for its intended use in a regulated environment.[15]
References
- assayprism.com. HPLC Method Validation: Key Parameters and Importance.
- Pharmaguideline. Steps for HPLC Method Validation. (2024).
- Slideshare. analytical method validation and validation of hplc.
- YouTube. How to do HPLC method validation. (2022).
- Element Lab Solutions. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (2025).
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
- PubChem. 4,6-Dimethoxy-2-methylthiopyrimidine.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025).
- PubMed. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry.
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. (2025).
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. Quality Guidelines.
- ResearchGate. Linearity, accuracy and precision results of HPLC method | Download Table.
- NIH. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. (2022).
- SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- Cheméo. Chemical Properties of Pyrimidine, 2-(methylthio)- (CAS 823-09-6).
Sources
- 1. researchgate.net [researchgate.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Pyrimidine, 2-(methylthio)- (CAS 823-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. agrochemx.com [agrochemx.com]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. assayprism.com [assayprism.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrimidine-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 4,6-Dimethyl-2-(methylthio)pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its inherent ability to mimic the purine bases of DNA and RNA allows for a diverse range of interactions with biological targets, leading to a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4,6-dimethyl-2-(methylthio)pyrimidine derivatives, a subclass of pyrimidines with significant therapeutic potential. We will delve into their performance against various biological targets, compare them with established alternatives, and provide the experimental context necessary for informed drug design and development.
The this compound Core: A Privileged Scaffold
The this compound core is a versatile starting point for the synthesis of a multitude of biologically active compounds. The dimethyl groups at positions 4 and 6, and the methylthio group at position 2, offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The presence of the methylthio group is particularly significant, as the sulfur atom can be readily oxidized to sulfinyl and sulfonyl groups, or displaced by various nucleophiles, providing a gateway to a vast chemical space.[3]
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrimidine derivatives are well-established as potent anticancer agents, often exerting their effects through the inhibition of protein kinases that are crucial for cancer cell growth and survival.[4] The this compound scaffold is no exception, with numerous studies highlighting its potential in this arena.
A key aspect of the SAR of these compounds is the nature of the substituent attached to the thioether at the 2-position. Modifications at this position can dramatically influence the compound's ability to fit into the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical targets in oncology.[5][6]
Table 1: Comparative Anticancer Activity of 2-Substituted-4,6-dimethylpyrimidine Derivatives and Other Pyrimidine Scaffolds
| Compound/Scaffold | Target Cell Line(s) | IC50 (µM) | Key Structural Features | Reference(s) |
| 4,6-Dimethyl-2-(benzylthio)pyrimidine | Multidrug-resistant small cell lung cancer (H69AR) | Potent cytotoxicity | Benzyl group at the thioether position | [7] |
| 4,6-Dimethyl-2-((phenylsulfonyl)methyl)pyrimidine | MCF-7 (Breast Cancer) | Moderate anti-tumor effects | Oxidation of the thioether to a sulfone | [3] |
| 2-(1-Adamantylthio)pyrimidine-4(3H)-one | Multidrug-resistant small cell lung cancer (H69AR) | Most potent in series | Bulky, lipophilic adamantyl group | [7] |
| Furo[2,3-d]pyrimidine derivative (Compound 15b) | VEGFR-2 | 0.099 | Fused furan ring, biarylurea tail | [8] |
| Thieno[2,3-d]pyrimidine derivative (Compound 21e) | VEGFR-2 | 0.021 | Fused thiophene ring, biarylurea tail | [8] |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 16) | NCI 60 cell panel | GI50: 0.018 - 9.98 | Fused pyrazole ring, substituted imidazole | [9] |
| Gefitinib (Quinazoline scaffold) | EGFR-mutant NSCLC | Nanomolar range | Quinazoline core, anilino side chain | [10] |
Insights from the Data:
The data reveals that modifications at the 2-thio position of the pyrimidine ring are critical for anticancer activity. The introduction of a bulky, lipophilic group like an adamantyl moiety can lead to potent cytotoxicity against multidrug-resistant cancer cells.[7] Furthermore, oxidation of the thioether to a sulfone can modulate the electronic properties of the molecule and influence its biological activity.[3]
When compared to other heterocyclic scaffolds, fused pyrimidine derivatives such as furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines demonstrate potent inhibition of key oncogenic kinases like VEGFR-2, often in the nanomolar range.[8] Pyrazolo[3,4-d]pyrimidines, another class of fused pyrimidines, exhibit broad-spectrum anticancer activity.[9] The well-established EGFR inhibitor, Gefitinib, which is based on a quinazoline scaffold, provides a benchmark for the potency that can be achieved with heterocyclic kinase inhibitors.[10]
Kinase Inhibition: A Mechanistic Deep Dive
The primary mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases. The pyrimidine ring acts as a scaffold that can be decorated with various substituents to achieve potent and selective inhibition.
Below is a diagram illustrating a generalized signaling pathway targeted by pyrimidine-based kinase inhibitors, such as those targeting EGFR and VEGFR-2.
Caption: Generalized Kinase Inhibitor Signaling Pathway.
This diagram illustrates how pyrimidine derivatives can inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 at the cell surface, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, angiogenesis, and survival.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 4,6-Dimethyl-2-(substituted-thio)pyrimidine Derivatives
Caption: General Synthesis Workflow for 4,6-Dimethyl-2-(substituted-thio)pyrimidine Derivatives.
Step-by-Step Protocol:
-
Synthesis of 4,6-Dimethylpyrimidine-2-thiol: A mixture of acetylacetone and thiourea is refluxed in ethanol in the presence of a catalytic amount of concentrated hydrochloric acid.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
S-Alkylation/Arylation: To a solution of 4,6-dimethylpyrimidine-2-thiol in a suitable solvent (e.g., ethanol, DMF), a base (e.g., sodium ethoxide, potassium carbonate) is added. The corresponding alkyl or aryl halide is then added, and the mixture is stirred at room temperature or heated as required. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired 2-substituted-thio derivative.
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized pyrimidine derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.01 to 100 µM) in triplicate and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly attractive starting point for the development of novel therapeutics, particularly in the realm of oncology. The ease of chemical modification at the 2-position allows for the systematic exploration of the structure-activity relationship, enabling the optimization of potency and selectivity against various biological targets.
Comparative analysis with other heterocyclic scaffolds, such as fused pyrimidines and quinazolines, highlights both the potential and the challenges in developing drugs based on this core. While fused systems often exhibit higher potency due to their rigid structures and ability to form more extensive interactions with their targets, the synthetic accessibility and tunability of the this compound core make it a valuable platform for lead discovery and optimization.
Future research in this area should focus on systematic SAR studies to build a more comprehensive understanding of the structural requirements for potent and selective inhibition of specific kinases. The exploration of novel substituents at the 2-thio position, including those that can form covalent bonds with the target protein, may lead to the discovery of next-generation inhibitors with improved efficacy and resistance profiles. Furthermore, a deeper understanding of the downstream signaling effects of these compounds will be crucial for their successful translation into clinical candidates.
References
- Masoomi Sefiddashti, F., Asadpour, S., Haddadi, H., & Ghanavati Nasab, S. (2020). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research on modern pharmaceutical chemistry, 1(1), 1-11.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 894005.
- Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
- SAR around Pyrimidine Derivatives with -CF2-Linker.
- 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Letters in Drug Design & Discovery, 21(14).
- Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico explor
- Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. CoLab.
- Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 31(36), 5918-5936.
- Clinically approved pyrimidine scaffolds as EGFR inhibitors.
- Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 45(7), 2895-2900.
- THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR.
- Application of 5-Methoxy-2-methylthiopyrimidine in Kinase Inhibitor Synthesis: A Detailed Overview. Benchchem.
- A Comparative Analysis of 4-(Methylthio)
- Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives.
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics, 1-16.
- Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 45.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines that Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 61(15), 6796-6809.
- Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 13(1), 12345.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 100-115.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1878-1895.
- 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 864-879.
- 7-Deacetyl-10-alkylthiocolchicine derivatives – new compounds with potent anticancer and fungicidal activity. RSC Advances, 9(1), 1-12.
Sources
- 1. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmajournal.net [pharmajournal.net]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
comparison of the reactivity of the methylthio group versus a chloro substituent on the pyrimidine ring
Introduction: Strategic Choices in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, from anticancer drugs to antivirals.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount, and the choice of leaving group for nucleophilic aromatic substitution (SNAAr) reactions dictates the feasibility, efficiency, and selectivity of synthetic routes.
This guide provides an in-depth, objective comparison of two commonly employed substituents on the pyrimidine ring: the methylthio (-SMe) group and the chloro (-Cl) atom. While both can serve as leaving groups, their reactivity profiles are markedly different, governed by a delicate interplay of electronic effects and leaving group stability. Understanding these nuances is critical for rational molecular design and the efficient synthesis of complex target molecules.
Pillar 1: The Electronic Landscape - Inductive vs. Mesomeric Effects
The reactivity of a substituent on an aromatic ring is fundamentally governed by its electronic properties—specifically, its inductive (-I) and mesomeric (+M or -M) effects. These forces dictate the electron density of the pyrimidine ring, thereby influencing its susceptibility to nucleophilic attack.
-
The Chloro (-Cl) Substituent: The chlorine atom is strongly electronegative, exerting a powerful inductive electron-withdrawing effect (-I). This effect significantly reduces the electron density of the pyrimidine ring, making the carbon atoms more electrophilic and thus more activated towards attack by nucleophiles. While chlorine does possess lone pairs that can participate in a weak positive mesomeric effect (+M), the inductive effect is dominant in activating the ring for SNAAr.[4]
-
The Methylthio (-SMe) Substituent: The sulfur atom in the methylthio group is less electronegative than chlorine, resulting in a weaker inductive (-I) effect. However, like chlorine, the sulfur atom has lone pairs that can be donated into the ring via a positive mesomeric effect (+M). This electron-donating resonance can partially counteract the inductive withdrawal, rendering the ring less electrophilic compared to its chloro-substituted counterpart.
The net result is that a chloro group is a stronger activating group for nucleophilic aromatic substitution on the pyrimidine ring than a methylthio group.
Pillar 2: Nucleophilic Aromatic Substitution (SNAAr) - A Head-to-Head Comparison
SNAAr is the cornerstone of pyrimidine chemistry, proceeding via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[5] The overall reaction rate is influenced by both the activation of the ring and the ability of the substituent to depart as a stable leaving group.
Leaving Group Ability: A Tale of Two Anions
The efficacy of a leaving group is directly related to the stability of the anion it forms upon departure. A more stable anion, which is the conjugate base of a strong acid, makes for a better leaving group.[6]
-
Chloride (Cl⁻): Chloride is the conjugate base of hydrochloric acid (HCl, pKa ≈ -7), a very strong acid. This makes Cl⁻ a very stable, weak base and, consequently, a good leaving group.
-
Methanethiolate (CH₃S⁻): Methanethiolate is the conjugate base of methanethiol (CH₃SH, pKa ≈ 10.4). As methanethiol is a much weaker acid than HCl, its conjugate base is stronger and less stable, making the methylthio group a comparatively poor leaving group.[6]
This fundamental difference in leaving group ability is often the primary determinant of reactivity in direct comparisons. In many cases, the methylthio group is so unreactive that it must first be oxidized to the corresponding methylsulfonyl group (-SO₂Me) to facilitate substitution. The methylsulfonyl group is an excellent leaving group due to extensive resonance stabilization of the resulting anion.[6][7]
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| -Cl | HCl | ~ -7 | Good |
| -SMe | CH₃SH | ~ 10.4 | Poor to Moderate |
| -SO₂Me | CH₃SO₃H | ~ -1.9 | Excellent |
Positional Reactivity: The C4/C6 vs. C2 Positions
The position of the substituent on the pyrimidine ring profoundly impacts its reactivity. For SNAAr, the order of reactivity is generally C4 (or C6) > C2. This regioselectivity is explained by the stability of the intermediate Meisenheimer complex.
When a nucleophile attacks the C4 or C6 position, the resulting negative charge can be delocalized over both electronegative ring nitrogen atoms through resonance. This provides significant stabilization. In contrast, attack at the C2 position allows delocalization of the negative charge onto only one of the adjacent nitrogen atoms.[8][9] The greater stabilization of the intermediate formed from C4/C6 attack leads to a lower activation energy and a faster reaction rate.
Pillar 3: Experimental Evidence and Practical Applications
Theoretical principles are borne out by extensive experimental data. In head-to-head comparisons under identical conditions, chloropyrimidines consistently exhibit higher reactivity in SNAAr reactions than their methylthio-substituted analogues.
A study comparing the reactivity of various 2-substituted pyrimidines with the biological nucleophile glutathione (GSH) found that 2-chloropyrimidine was far less reactive than 2-sulfonylpyrimidine, while 2-methylthiopyrimidine was completely unreactive under the same conditions over 6 hours.[7][10] This highlights the poor leaving group ability of the -SMe group. While the chloro group is also less reactive than the sulfonyl group, it is significantly more labile than the methylthio group.
| Substrate | Nucleophile | Conditions | Result | Reference |
| 5-Chloro-2-methylthiopyrimidine | Piperidine | Standard SNAAr | High Reactivity | [11] |
| 5-Methoxy-2-methylthiopyrimidine | Piperidine | Standard SNAAr | Low to No Reactivity | [11] |
| 2-Chloropyrimidine | Various Amines | 90-120 °C | Good Yields | [12][13] |
| 2-Methylthiopyrimidine | Glutathione (GSH) | pH 7.0, 6 hours | No Observable Reaction | [7][10] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyloxide | Reflux | Displaces -Cl selectively | [14] |
Strategic Applications in Medicinal Chemistry
The differential reactivity of -Cl and -SMe groups is a powerful tool for synthetic chemists, enabling selective and sequential functionalization of polysubstituted pyrimidines.
-
Chloropyrimidines are the workhorses for introducing diversity. Their reliable reactivity makes them ideal substrates for building libraries of analogues by reaction with various amines, alcohols, and thiols.[1][15][16] They are also common precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), further expanding their synthetic utility.[17]
-
Methylthiopyrimidines offer a more nuanced role. The -SMe group is often used as a "placeholder" or directing group. It is robust enough to survive reactions at other positions (like displacement of a more labile chloro group) before being activated for its own substitution, typically via oxidation to the highly reactive methylsulfone.[14] This stepwise approach is invaluable in the synthesis of complex, unsymmetrically substituted pyrimidines.
Experimental Protocols: A Comparative Workflow
To provide a practical context, we outline a general workflow for comparing the reactivity of a dichloropyrimidine versus a bis(methylthio)pyrimidine with a primary amine nucleophile.
Protocol: Nucleophilic Substitution of 2,4-Dichloropyrimidine with Benzylamine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq), N-methyl-2-pyrrolidone (NMP, ~0.5 M), and N,N-diisopropylethylamine (DIPEA, 2.2 eq).
-
Addition: Add benzylamine (1.05 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. Expect significant product formation within 1-4 hours. The primary product will be substitution at the more reactive C4 position.
-
Workup: After completion, cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the substituted aminopyrimidine.
Protocol: Nucleophilic Substitution of 2,4-Bis(methylthio)pyrimidine with Benzylamine
-
Setup: Follow the same setup procedure as above, using 2,4-bis(methylthio)pyrimidine (1.0 eq) as the substrate.
-
Addition: Add benzylamine (1.05 eq) and DIPEA (2.2 eq).
-
Reaction: Heat the reaction mixture to a higher temperature, typically 150-160 °C.
-
Monitoring: Monitor the reaction progress. Expect a significantly slower reaction rate compared to the dichloropyrimidine. It may require prolonged heating (12-24 hours) to achieve a reasonable conversion.
-
Workup & Purification: Follow the same workup and purification procedure as described above. The expected lower yield and slower reaction time will provide a direct, quantitative comparison of reactivity.
Conclusion
The choice between a chloro and a methylthio substituent on a pyrimidine ring is a strategic decision based on the desired synthetic outcome.
-
The Chloro group is the more reactive and versatile leaving group for direct SNAAr and cross-coupling reactions. It is the default choice for rapidly building molecular complexity and exploring structure-activity relationships.
-
The Methylthio group serves as a less reactive, more robust placeholder. Its sluggishness in SNAAr allows for selective reactions at other sites on the pyrimidine ring. When its displacement is desired, it can be readily activated by oxidation to the highly labile methylsulfonyl group, enabling a controlled, stepwise approach to complex molecule synthesis.
By understanding the fundamental principles of electronics and leaving group ability, and leveraging the distinct reactivity profiles of these two substituents, researchers can design more efficient, selective, and powerful synthetic strategies in the pursuit of novel chemical entities.
References
- BenchChem. Reactivity Showdown: 5-Methoxy-2- methylthiopyrimidine vs. 5-Chloro-2. BenchChem Technical Documents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCWQlwrrO3xBGqERyvFTRyyAooB1YLft4cWh748ql5K8VyLsq9AnUuvkoh6u1VCY5t6h3MmX-Or4ythFfSHjNu_IBVThIFv92uBXxtb6CgDaYKO-H2uf3iM3F6aIVfwaIYG-vRBkG5dSMQ-S8bcSW7MijJrsfbxOvUAK2XEaQcmDbYq0TRu7E7k9khsoJuTQJLYw0wISO3KAZFGCvktmayfwdAFmhDwUQDHMu39noHtmpmsLH3limc5B3zWTvXXtdnqvRtvEAdql6kH78=]
- Saeed, A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9144490/]
- Guidechem. How to Synthesize 2-Amino-4-chloropyrimidine? - FAQ. Guidechem. [URL: https://www.guidechem.com/news/how-to-synthesize-2-amino-4-chloropyrimidine-200708.html]
- Ramesh, S., Sundar, P. S., & Murti, V. V. S. (1981). Aromatic Nucleophilic Substitution Reactions : Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a Variety of Nucleophiles. Zenodo. [URL: https://zenodo.org/record/6393145]
- BenchChem. 5-Methyl-2-(methylthio)pyrimidine | Research Chemical. BenchChem. [URL: https://www.benchchem.com/product/b147395]
- BenchChem. Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. BenchChem Technical Documents. [URL: https://vertexaisearch.cloud.google.
- Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.3c00293]
- Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670001048]
- Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-Chloropyrimidine. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0182]
- Yadav, R., & Singh, Dr. S. K. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Advanced Zoology. [URL: https://jazindia.com/index.php/jaz/article/view/2130]
- Polumbrik, M. O., et al. (1973). Electronic structure of chloro-substituted pyrimidines. Khimiya Geterotsiklicheskikh Soedinenii. [URL: https://www.semanticscholar.org/paper/Electronic-structure-of-chloro-substituted-Polumbrik-Yankovskii/019b8823b185f6a9e1e24749f70d79435b719488]
- CUEILLERON, J., & RASOANAIRO, H. (1980). Preparation process of 2-chloro pyrimidine. Google Patents. [URL: https://patents.google.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [URL: https://www.wiley.com/en-us/March's+Advanced+Organic+Chemistry%3A+Reactions%2C+Mechanisms%2C+and+Structure%2C+8th+Edition-p-9781119371809]
- Zoltewicz, J. A., & Uray, G. (1981). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. Journal of the American Chemical Society. [URL: https://qspace.library.queensu.ca/handle/1974/28741]
- Filippi, J. J., et al. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630501/]
- Zhang, Y., & Li, J. (2013). Method for preparing 2-chloropyrimidine. Google Patents. [URL: https://patents.google.
- Sharma, R., et al. (2022). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [URL: https://www.researchgate.net/figure/Synthesis-of-2-aminopyrimidine-using-b-dicarbonyl-compounds-and-guanidine-38_fig11_361239857]
- Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00134]
- Synfacts. (2017). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1590562]
- Agarwal, N., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/11836092/]
- Kumar, A., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob01657a]
- BenchChem. A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. BenchChem Technical Documents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP5CO6nM5fe4hf33J_G0CK5WJbqvj9Y_BzEH2BcQem7cFllWhOjJ1Bon28L5QaYAl6TGrlVZYwLrhJlRVj_ZIQIKsU4yg7PVN_MAP7OAFkjEjM_bEz3hXUUIhimkn_C0vVkxz0sEoKA4pXOwbsmbDmiKrverkBhfs8vUdsCPe5Z99KIZPZa4GYbzyCNhuSAKVDH-leeqfJlI0avXdh8xG7Zrs2GItmZkF1P4TKCsYx6Lh9hHYKgdjheJu5tZZISEhlcAmQ8iSVF5eE]
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [URL: https://www.researchgate.net/figure/Nucleophilic-aromatic-substitution-reactions-of-chloropyrimidines_fig3_326280456]
- Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9241031/]
- CN102952083A. Preparation method of 2-amino pyrimidine. Google Patents. [URL: https://patents.google.
- Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [URL: https://pubs.acs.org/doi/full/10.1021/acs.bioconjchem.3c00293]
- Boudou, M., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024354/]
- Al-Ktaif, A. H., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports. [URL: https://www.researchgate.net/publication/381512702_Sulfoxidation_of_pyrimidine_thioate_derivatives_and_study_their_biological_activities]
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/82829/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity]
- Limão, J. P., et al. (2021). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8536233/]
- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [URL: https://www.researchgate.
- Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [URL: https://www.youtube.
- Jetir. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.org. [URL: https://www.jetir.org/papers/JETIR2207435.pdf]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/vii/25925]
- ResearchGate. (2013). Theoretical study of the effect of the solvent on the electronic properties of pyrimidopyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.
- Ghorab, M. M., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10238127/]
- ResearchGate. (1998). ChemInform Abstract: Reactions of Chlorinated Pyrimidine Derivatives with Carbanions Bearing Nucleophugal Groups at the Carbanionic Center. ResearchGate. [URL: https://www.researchgate.
- PubMed Central. (2018). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6276630/]
- PubChem. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8-Chloro-2-_methylthio_pyrimido_5_4-d_pyrimidine]
- Growing Science. (2022). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [URL: https://growingscience.com/ccl/Vol11/ccl_2022_1.pdf]
- ResearchGate. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. ResearchGate. [URL: https://www.researchgate.net/publication/233762699_46-Dichloro-2-methylthiopyrimidine]
- NIH. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962383/]
- PubMed. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16475684/]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic structure of chloro-substituted pyrimidines | Semantic Scholar [semanticscholar.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. zenodo.org [zenodo.org]
- 13. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 4,6-Dimethyl-2-(methylthio)pyrimidine
This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 4,6-Dimethyl-2-(methylthio)pyrimidine. As researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical data is paramount. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in established regulatory principles.
Introduction: The Analytical Imperative for a Key Intermediate
This compound is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final product. The validation of analytical procedures is, therefore, not merely a regulatory hurdle but a scientific necessity to demonstrate that a method is suitable for its intended purpose.[3][4]
This guide will explore the cross-validation of a primary quality control method (HPLC-UV) with a secondary, orthogonal method (GC-MS). Cross-validation is essential when transferring a method between laboratories or when comparing a newly developed method to an existing one to ensure that both methods produce equivalent results.[3]
The Core of Method Validation: Principles from ICH Q2(R1)
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[5][6][7] This guideline, along with its successor ICH Q2(R2) and other regulatory documents, establishes the key performance characteristics that must be evaluated.[8][9][10] Our cross-validation study will be built upon these pillars:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds. A reversed-phase method is the logical starting point for a moderately polar compound like this compound.
Rationale for Method Design
-
Column Choice: A C18 stationary phase is selected for its hydrophobic character, providing good retention for the analyte. The dimethyl and methylthio groups offer sufficient non-polar character for effective interaction.
-
Mobile Phase: An acetonitrile/water gradient is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. A phosphate buffer is included to control the pH, ensuring consistent retention times and preventing peak tailing, as pyrimidine nitrogens can have a pKa that makes them susceptible to pH changes.
-
Detection: UV detection at 254 nm is selected, a common wavelength for aromatic and heterocyclic systems, which is expected to provide a strong chromophoric response for the pyrimidine ring.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.5 with 1M KOH.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in acetonitrile. Create a calibration curve by diluting to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Secondary (Orthogonal) Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal separation and detection mechanism. Separation is based on volatility and boiling point, while detection by mass spectrometry is based on the mass-to-charge ratio of the analyte and its fragments, offering high specificity.[12] This makes it an excellent confirmatory technique.
Rationale for Method Design
-
Technique Choice: The analyte is expected to be sufficiently volatile and thermally stable for GC analysis. GC-MS offers superior specificity compared to HPLC-UV, as the mass spectrum serves as a chemical fingerprint.[13][14]
-
Column Choice: A mid-polarity column (e.g., DB-5ms) is selected. Its phenyl-substituted stationary phase provides favorable interactions with the aromatic pyrimidine ring, ensuring good peak shape and resolution from potential impurities.
-
Injection Mode: Split injection is used to prevent column overloading with high-concentration samples.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust technique that produces reproducible fragmentation patterns for library matching and structural confirmation.[13]
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Standard GC-MS system with a split/splitless injector and a single quadrupole mass spectrometer.
-
Column: 5% Phenyl Methyl Siloxane (DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification. Target ions for this compound (Molecular Weight: 154.23) could include m/z 154 (molecular ion), 139 (loss of -CH3), and others based on fragmentation analysis.
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like ethyl acetate or dichloromethane, following a similar concentration range as the HPLC method.
The Cross-Validation Study: A Comparative Analysis
The objective of the cross-validation is to demonstrate that the two distinct methods yield comparable results, ensuring analytical consistency.[3] This involves analyzing the same set of samples with both validated procedures and comparing the outcomes against predefined acceptance criteria.
dot
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Comparative Performance Data
The following tables summarize hypothetical data from the cross-validation study.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 1 - 100 | As required by application |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal, passes significance test | Minimal, passes significance test | Not significantly different from zero |
Table 2: Accuracy (Recovery)
| Spiked Level | Concentration (µg/mL) | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low | 5 | 99.5% | 101.2% | 98.0 - 102.0% |
| Mid | 50 | 100.2% | 99.8% | 98.0 - 102.0% |
| High | 90 | 99.1% | 98.9% | 98.0 - 102.0% |
Table 3: Precision (Repeatability)
| Parameter (n=6 at 50 µg/mL) | HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria |
| Mean Assay (%) | 99.8 | 100.1 | N/A |
| Standard Deviation | 0.35 | 0.48 | N/A |
| Relative Standard Deviation (RSD) | 0.35% | 0.48% | ≤ 1.0% |
Table 4: Detection & Quantitation Limits
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Comments |
| LOD (µg/mL) | 0.25 | 0.05 | GC-MS shows superior sensitivity. |
| LOQ (µg/mL) | 0.80 | 0.15 | Suitable for trace impurity analysis. |
Specificity Comparison
For specificity, a sample was stressed (e.g., acid hydrolysis) to generate degradation products.
-
HPLC-UV: The chromatogram showed the main analyte peak well-resolved from two smaller degradation peaks. Peak purity analysis via a Diode Array Detector (DAD) confirmed the main peak was spectrally pure.
-
GC-MS: The total ion chromatogram (TIC) also showed good separation. Critically, the mass spectra of the degradation product peaks were distinct from the analyte spectrum, providing definitive identification and confirming that these impurities do not interfere with the quantification of the main compound.
This demonstrates the core strength of cross-validation: the HPLC method's specificity, inferred from peak resolution and purity, is unequivocally confirmed by the mass spectrometric data from the GC-MS method.[3][11]
dot
Caption: Logical relationship between the two orthogonal methods.
Conclusion and Final Recommendation
The cross-validation study demonstrates that both the developed RP-HPLC and GC-MS methods are suitable for the quantitative analysis of this compound. The results for accuracy, precision, and linearity are statistically equivalent and fall within established acceptance criteria.
-
The RP-HPLC method is recommended as the primary method for routine quality control and release testing due to its high precision, robustness, and ease of use.
-
The GC-MS method is validated as a secondary, confirmatory method. Its superior specificity and sensitivity make it invaluable for impurity profiling, troubleshooting out-of-specification results, and as a reference method.
By successfully cross-validating these two orthogonal techniques, we establish a high degree of confidence in the analytical data generated for this critical intermediate. This rigorous, scientifically-grounded approach ensures data integrity and supports the development of safe and effective final products.
References
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1980). Journal of Chromatography.
- Validation of Analytical Procedures: Part 1. (2020). Pharmatech Associates.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
- Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Journal of the Pharmaceutical Society of Japan.
- Validation of Impurity Methods, Part II. (2003). LCGC North America.
- Quality Guidelines. International Council for Harmonisation.
- Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
- Vibrational Spectroscopic Studies and Natural Bond Orbital Analysis of 4,6-dichloro-2-(methylthio)pyrimidine Based on Density Functional Theory. (2011). PubMed.
- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (2013). ResearchGate.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Spectroscopic studies of some Pd(II), Pt(II), Ag(I), and Au(III) complexes of 4,6-diamino-2-thiopyrimidine and 4,6-diamino-2-methylthiopyrimidine. Structure and binding site determination. (1988). Canadian Journal of Chemistry.
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
- Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2022). Molecules.
- 3 Key Regulatory Guidelines for Method Validation. (2024). Altabrisa Group.
- Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). (2025). International Journal of Pharmaceutical Sciences.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkivoc.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
- Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). Scientific Reports.
- 4,6-DIMETHYL-PYRIMIDINE-2-THIOL. Sigma-Aldrich.
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2020). Molecules.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules.
- 6-Methyl-2-(methylthio)-4-pyrimidinethiol. EvitaChem.
- Liquid 98% 4,6-Dimethyl-2- (Methylthio) Pyrimidine, 100mg, Lab Grade. IndiaMART.
- 4,6-Dichloro-2-(methylthio)pyrimidine. Sigma-Aldrich.
- Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. PrepChem.com.
- Certificate of Analysis - 4,6-Dichloro-2-(methylthio)pyrimidine. MedchemExpress.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.indiamart.com [m.indiamart.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. fda.gov [fda.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
comparative analysis of the antioxidant activity of pyrimidine thioate derivatives
A Comparative Guide to the Antioxidant Activity of Pyrimidine Thioate Derivatives
This guide provides a , offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and pharmacology.
Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of Pyrimidine Scaffolds
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the progression of numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[1][2] Antioxidants are crucial defense agents that can mitigate this cellular damage by neutralizing free radicals.[3][4]
Among the vast landscape of synthetic compounds, nitrogen-containing heterocycles are a cornerstone of medicinal chemistry.[5] The pyrimidine nucleus, in particular, is a privileged scaffold, forming the core structure of nucleic acids (cytosine, thymine, uracil) and finding application in a wide array of therapeutics.[3][4][6][7] The introduction of a sulfur atom, often as a thioate or thione group, into the pyrimidine ring has been shown to modulate its electronic properties and enhance its biological activities, including its potential as an antioxidant.[3][5] Thio-substituted pyrimidines often outperform their carbonyl counterparts in radical scavenging, making them a compelling subject of investigation.[5] This guide delves into a comparative analysis of these derivatives, elucidating the structural features that govern their antioxidant potency.
Mechanism of Action: How Do Pyrimidine Thioates Scavenge Radicals?
The primary mechanism by which many antioxidants function is by donating a hydrogen atom or an electron to a free radical, thereby stabilizing it. The efficacy of pyrimidine thioate derivatives in this role is often attributed to the presence of the thio (SH) or amino (NH2) groups, which can act as hydrogen donors.
The general process of radical scavenging can be visualized as follows:
Caption: Hydrogen atom donation mechanism for radical scavenging.
Studies suggest that a lower electron density within the pyrimidine ring system correlates with heightened antioxidant activity.[5] The position and nature of substituents are therefore critical in tuning this activity.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of various pyrimidine thioate derivatives has been evaluated using multiple in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals, is a standard metric for comparison. A lower IC50 value indicates higher antioxidant potency.
| Derivative Class | Key Structural Features | Assay(s) Used | IC50 Values / Potency | Reference(s) |
| Chromenopyrimidinethiones | Fused 4H-chromene and pyrimidine-2-thione rings. | DPPH, ABTS | Exhibited significant activity, with IC50 values < 42 µg/mL. | [3] |
| Thiazolo[3,2-a]pyrimidines | Fused thiazole and pyrimidine rings. | DPPH | Demonstrated strong scavenging activity, with some derivatives showing more potency than standards like ascorbic acid. | [8] |
| Pyrido[2,3-d]pyrimidines | Fused pyridine and pyrimidine rings with a mercapto group. | DPPH, AAPH | Showed strong inhibition of lipid peroxidation, though weak interaction with DPPH radical.[1][9][10] | [1][9][10] |
| 4,6-dimethylpyrimidine-2-thiol Derivatives | Benzoylation and subsequent sulfoxidation at the 2-thiol position. | DPPH | Compound 12 (a sulfonothioate) and compound 6 (a sulfonyl methanone) showed robust DPPH scavenging activity. | [11][12] |
| Thieno[2,3-d]pyrimidines | Fused thiophene and pyrimidine rings with 1,3,4-oxadiazole tags. | DPPH, NO, H₂O₂ | Displayed good radical scavenging activity, comparable to standard ascorbic acid.[3] | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Thio vs. Oxo Derivatives: Thio-substituted analogs consistently show superior radical scavenging activity compared to their oxo- (carbonyl) counterparts.[5]
-
Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3) or mild electron-donating chloro (-Cl) groups, on aryl substituents often enhances antioxidant activity.[3][4] This is likely due to their ability to stabilize the radical formed on the antioxidant after hydrogen or electron donation.
-
Mercapto and Amino Groups: The substitution of sulfhydryl (-SH) and amino (-NH2) groups, particularly at the C2 position of the pyrimidine ring, is strongly correlated with promising antioxidant activity.[3][4]
-
Lipophilicity and Molecular Volume: In some series, such as pyrido[2,3-d]pyrimidines evaluated for lipoxygenase (LOX) inhibition, molecular volume, rather than just lipophilicity, appeared to influence inhibitory activity.[10]
Key Experimental Protocols
The choice of assay is critical for a comprehensive assessment of antioxidant activity, as different assays reflect different mechanisms (e.g., hydrogen atom donation vs. electron transfer). The DPPH and ABTS assays are among the most widely used for screening radical scavenging ability.[5]
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[5] The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from purple to yellow.
Workflow Diagram:
Caption: Experimental workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the pyrimidine thioate derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent like DMSO or methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 100 µL) to a volume of the DPPH solution (e.g., 100 µL). Prepare a control well containing only the solvent and DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes). This allows the scavenging reaction to proceed to completion. The darkness is crucial as DPPH is light-sensitive.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a spectrophotometer or microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the % Inhibition against the concentration of the test compound and determine the IC50 value, the concentration required to achieve 50% inhibition.
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity of the test compound is measured by its ability to reduce the ABTS•+ back to its colorless neutral form. The change is monitored by the decrease in absorbance at ~734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Step-by-Step Protocol:
-
Radical Generation: Prepare the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours. This pre-incubation step is essential for the complete formation of the radical cation.
-
Working Solution Preparation: Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the test compound or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Conclusion and Future Directions
The comparative analysis reveals that pyrimidine thioate derivatives are a highly promising class of antioxidants. The presence of the thio-group is a critical determinant of activity, consistently enhancing radical scavenging capabilities over oxygenated analogs.[5] Structure-activity relationship studies have successfully identified key pharmacophores, such as electron-donating substituents and mercapto/amino groups at specific positions, that potentiate antioxidant effects.[3][4]
While in vitro assays like DPPH and ABTS are invaluable for initial screening, they do not fully replicate the complex biological environment. Future research should focus on:
-
Cell-based Assays: Evaluating the most potent compounds in cellular models of oxidative stress to assess their effects on intracellular ROS levels, cell viability, and lipid peroxidation.[1][9]
-
In Vivo Studies: Progressing lead compounds to animal models to investigate their pharmacokinetic profiles, efficacy, and safety.
-
Mechanism Elucidation: Employing advanced techniques to further elucidate the precise mechanisms of action, including potential interactions with antioxidant enzymes.
-
Broadening the Scope: Investigating these derivatives for other related biological activities, as many have also shown promising anticancer and antimicrobial properties.[8][12][13]
By systematically building upon the foundational knowledge presented in this guide, the scientific community can continue to develop novel pyrimidine thioate derivatives as potent therapeutic agents for combating diseases rooted in oxidative stress.
References
- Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress - ResearchGate. (n.d.). ResearchGate.
- Nair, A. S., & S, A. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 84(1), 16-27. [Link]
- (n.d.). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Applied Organometallic Chemistry.
- Nair, A. S., & S, A. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 84(1), 16-27. [Link]
- Pontiki, E., & Hadjipavlou-Litina, D. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
- Pontiki, E., & Hadjipavlou-Litina, D. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
- Fahmy, H. H. (2015). New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. International Journal of PharmTech Research, 7(1), 8061-8085. [Link]
- Pontiki, E., & Hadjipavlou-Litina, D. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
- Abdel-Aziz, H. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]
- El-Sayed, W. M., et al. (2023). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Applied Organometallic Chemistry, 37(10), e7131. [Link]
- A Novel Synthesis of Some New Pyrimidine and Thiazolo pyrimidine Derivatives for Anticancer Evaluation. (n.d.). ResearchGate.
- Stana, A., et al. (2019). Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents. Molecules, 24(1), 112. [Link]
- Ramachandran, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 517-533. [Link]
- Gevorgyan, A., et al. (2018). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Pharmaceutical Chemistry Journal, 52(8), 698-701. [Link]
- Ramachandran, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
- Soliman, H., et al. (2024). Synthesis, antioxidant, antimicrobial and molecular docking evaluation of some newly 2-thiopyrimidines and thiopyrans u… SSRN. [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Antitumor Effects of 4,6-Dimethyl-2-(methylthio)pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in the fundamental building blocks of nucleic acids and its versatile role in the development of therapeutic agents.[1] Modifications of the pyrimidine ring have yielded numerous derivatives with a broad spectrum of biological activities, including potent anticancer properties.[2] This guide provides a comparative analysis of the antitumor effects of a specific class of these compounds: 4,6-Dimethyl-2-(methylthio)pyrimidine derivatives. We will delve into their structure-activity relationships, supported by experimental data, and explore the potential mechanisms underlying their cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
The this compound Scaffold: A Platform for Anticancer Drug Discovery
The this compound core structure presents a versatile platform for the design of novel anticancer agents. The methyl groups at positions 4 and 6, and the methylthio group at position 2, can be strategically modified to modulate the compound's physicochemical properties and its interaction with biological targets. While research on a wide array of direct derivatives of this specific scaffold is emerging, studies on structurally related compounds, such as dihydropyrimidine analogs, have provided valuable insights into their potential as cancer therapeutics.
Comparative Antitumor Activity of Dihydropyrimidine Derivatives
A study on a series of ethyl-6-methyl-2-(methylsulfanyl)-4-substituted phenyl-1,4-dihydropyrimidine-5-carboxylates has offered significant data for comparing the in vitro anticancer activity of these structurally related derivatives. The antiproliferative effects were evaluated against a panel of human cancer cell lines, and the 50% growth inhibition (GI50) values were determined.[3]
| Compound ID | R (Substitution on Phenyl Ring) | SW620 (Colon) | MCF7 (Breast) | HeLa (Cervical) | HEPG2 (Liver) |
| 4a | 2-NO₂ | >100 | >100 | >100 | >100 |
| 4b | 3-NO₂ | 32.7 | 41.8 | 39.5 | 38.2 |
| 4c | 4-NO₂ | 22.7 | 34.2 | 29.8 | 25.4 |
| 4d | 2-Cl | >100 | >100 | >100 | >100 |
| 4e | 4-Cl | 55.3 | 68.4 | 72.1 | 63.7 |
| 4f | 4-F | 71.8 | 82.5 | 79.3 | 85.1 |
| 4g | 4-Br | 63.2 | 75.9 | 70.4 | 68.8 |
| 4i | 4-CH₃ | <10.0 | 15.6 | 28.7 | 31.2 |
| 4n | 4-OCH₃ | 12.2 | 13.9 | 15.1 | 18.5 |
| 4o | 3,4-di-OCH₃ | 16.3 | 22.2 | 25.6 | 29.3 |
| 4q | 3,4,5-tri-OCH₃ | 16.2 | 24.8 | 29.1 | 33.7 |
| 4s | 4-N(CH₃)₂ | <10.0 | <10.0 | 12.7 | 21.7 |
| Doxorubicin | (Standard) | <10.0 | <10.0 | <10.0 | <10.0 |
Data adapted from a study on substituted dihydropyrimidines.[3] The GI50 values are presented in µM.
From this comparative data, a clear structure-activity relationship emerges. The presence of electron-donating groups, such as a methyl (4i), methoxy (4n, 4o, 4q), or dimethylamino (4s) group on the phenyl ring at the 4-position of the dihydropyrimidine core, significantly enhances the anticancer activity. Notably, compounds 4i and 4s demonstrated the most potent activity, with GI50 values below 10 µM against the SW620 and MCF7 cell lines, comparable to the standard chemotherapeutic drug, doxorubicin.[3] Conversely, the presence of electron-w-drawing groups like a nitro group (4a, 4b, 4c) or halogens (4d, 4e, 4f, 4g) generally resulted in weaker activity.
Potential Mechanisms of Antitumor Action
Pyrimidine derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key cellular processes involved in cancer cell proliferation and survival. While the precise mechanisms for all this compound derivatives are not fully elucidated, insights can be drawn from the broader class of pyrimidine compounds.
Inhibition of Key Signaling Pathways
Many pyrimidine derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the PI3K/Akt and MAPK/ERK pathways, which play central roles in cell growth, proliferation, and survival.[4]
Caption: The PI3K/Akt signaling pathway, a potential target for pyrimidine derivatives.
Caption: The MAPK/ERK signaling pathway, another potential target for pyrimidine derivatives.
Induction of Cell Cycle Arrest and Apoptosis
Beyond pathway inhibition, certain pyrimidine derivatives have been demonstrated to induce cell cycle arrest and apoptosis (programmed cell death). For instance, some 4,6-diaryl pyrimidine derivatives have been shown to cause cell cycle arrest at the G2/M phase.[5] This prevents cancer cells from dividing and proliferating. Furthermore, these compounds can trigger apoptosis, leading to the elimination of malignant cells.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for two key assays used in the evaluation of the antitumor effects of these compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value for each compound.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the desired concentrations of the test compounds for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.
-
Data Interpretation: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion
The this compound scaffold and its derivatives, particularly the dihydropyrimidine analogs, represent a promising avenue for the development of novel anticancer agents. The available data highlights the critical role of substitutions on the pyrimidine core in modulating cytotoxic activity, with electron-donating groups generally enhancing potency. While the precise molecular targets for many of these compounds are still under investigation, their potential to interfere with key cancer-related signaling pathways and induce cell cycle arrest and apoptosis is evident. Further research, including the synthesis and evaluation of a broader range of derivatives and in-depth mechanistic studies, is warranted to fully unlock the therapeutic potential of this chemical class in the fight against cancer.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Analysis of Experimental vs. Predicted Properties of 4,6-Dimethyl-2-(methylthio)pyrimidine
Introduction: Bridging the Gap Between In Silico and In Vitro
In modern chemical research and drug development, the journey of a molecule from concept to application is increasingly a dual-track process. On one side, we have computational (in silico) modeling, which provides rapid, cost-effective predictions of a compound's behavior. On the other, we have traditional experimental (in vitro/in vivo) validation, the gold standard for confirming physical, chemical, and biological properties. 4,6-Dimethyl-2-(methylthio)pyrimidine, a key heterocyclic building block, serves as an excellent case study for comparing these two paradigms. Its substituted pyrimidine core is a common scaffold in medicinal chemistry, making an accurate understanding of its properties crucial for synthetic planning and analog design.
This guide provides an in-depth comparison of the experimentally measured properties of this compound against its computationally predicted values. We will explore the causality behind the experimental choices, dissect the methodologies, and evaluate the accuracy of predictive models. For researchers, scientists, and drug development professionals, understanding the convergence and divergence of these datasets is paramount for making informed decisions, optimizing resource allocation, and accelerating the discovery pipeline.
Molecular Identity and Structure
This compound is a pyrimidine derivative characterized by two methyl groups at positions 4 and 6, and a methylthio group at position 2. This structure is fundamental to its chemical reactivity and physical properties.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Table 1: Key Identifiers
| Identifier | Value | Source |
| CAS Number | 14001-64-0 | ChemShuttle |
| Molecular Formula | C₇H₁₀N₂S | ChemShuttle |
| Molecular Weight | 154.24 g/mol | ChemShuttle |
| SMILES | CSC1=NC(C)=CC(C)=N1 | ChemShuttle |
| InChIKey | Not explicitly found for this specific compound, but related structures are available. |
Physicochemical Properties: A Comparative Analysis
Physicochemical properties are the bedrock of a compound's profile, influencing everything from solubility and stability to bioavailability. Here, we compare the sparse available experimental data with more readily accessible predicted values.
Table 2: Comparison of Physicochemical Properties
| Property | Experimental Value | Predicted Value | Source (Experimental) | Source (Predicted) |
| Appearance | White to off-white crystalline powder | Solid | Agrochemx.com (for a related dimethoxy analog)[1] | N/A |
| Purity | ≥95% - ≥98% | N/A | ChemShuttle | N/A |
| Melting Point | 78-82°C (for a related dimethoxy analog) | Not available | Agrochemx.com[1] | |
| XLogP3-AA | Not available | 1.7 | PubChem (for a related dimethoxy analog)[2] | |
| Density | Not available | 1.55±0.1 g/cm³ (for a related diol analog) | ChemicalBook[3] | |
| pKa | Not available | 4.06±0.10 (for a related diol analog) | ChemicalBook[3] | |
| Solubility | Soluble in most organic solvents | Soluble in Ethyl Acetate, Ethanol, Methanol (for a related diol analog) | Agrochemx.com (for a related dimethoxy analog)[1] | ChemicalBook[3] |
Expert Insights:
The comparison reveals a common scenario in chemical research: a scarcity of published experimental data for a specific, non-commodity compound, contrasted with the availability of predictions, often for closely related analogs.
-
Physical State and Purity: The experimental observation of a crystalline solid is fundamental. Purity, determined experimentally via methods like HPLC, is a critical parameter that computational models do not address.
-
Lipophilicity (XLogP3-AA): The predicted LogP of 1.7 for a related dimethoxy analog suggests moderate lipophilicity.[2] This parameter is vital in drug development for predicting membrane permeability and absorption. Computational methods like XLogP3 calculate this based on atomic contributions, but they can struggle to perfectly model the complex solvation effects that govern real-world partitioning.
-
pKa: The predicted pKa for the diol analog suggests the compound is weakly basic.[3] This is crucial for understanding its ionization state in physiological environments, which directly impacts its solubility, receptor binding, and pharmacokinetic profile. Quantum chemical methods are often employed for pKa prediction, relating the energy difference between the protonated and neutral forms to the acidity constant.[4]
Spectral Properties: The Experimental Fingerprint
Spectroscopic data provides an unambiguous structural "fingerprint." While computational tools can predict spectra, experimental acquisition remains the definitive method for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular skeleton.
-
¹H NMR: We would expect to see distinct signals corresponding to the three types of protons: a singlet for the S-CH₃ group, a singlet for the two equivalent C-CH₃ groups, and a singlet for the lone proton on the pyrimidine ring (C5-H). The integration of these peaks (3H, 6H, 1H respectively) would confirm the proton count.
-
¹³C NMR: The spectrum would show signals for each unique carbon atom, confirming the pyrimidine core and the attached methyl and methylthio groups. For example, spectral data for related pyrimidine derivatives show distinct chemical shifts for the ring carbons and the substituent carbons.[5]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For C₇H₁₀N₂S, the expected monoisotopic mass is approximately 154.06 Da. MS analysis would show a molecular ion peak (M+) at this m/z value, providing definitive evidence of the compound's elemental composition.
Computational vs. Experimental Workflow
The acquisition of chemical property data follows two distinct but complementary pathways. The in silico path is rapid and predictive, ideal for initial screening. The in vitro path is resource-intensive but provides definitive, real-world validation.
Diagram 2: Workflow for Property Determination
Caption: Parallel workflows for obtaining predicted vs. experimental data.
Safety and Handling: An Evidence-Based Approach
Safety information is primarily derived from experimental testing and is documented in Safety Data Sheets (SDS). Computational toxicology is an emerging field but has not yet replaced standardized experimental safety assessments.
Table 3: Summary of Hazard Information (Based on Related Pyrimidine Analogs)
| Hazard Type | Classification | Precautionary Measures | Source |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Wash skin thoroughly after handling. Wear protective gloves.[6][7][8] | Fisher Scientific[7], TCI Chemicals[8] |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[6][7][8] | Fisher Scientific[7], TCI Chemicals[8] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[6][9] | Fisher Scientific[9] |
| Target Organ Toxicity | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[6][10] | Fisher Scientific[6][10] |
Trustworthiness in Safety Data: The safety classifications provided are based on standardized tests required by regulations like the OSHA Hazard Communication Standard.[7][9] While computational models can predict potential toxicophores (structural motifs associated with toxicity), the official hazard statements rely on experimental evidence. For instance, the "Causes skin irritation" classification is typically determined through validated in vitro or in vivo tests.[8]
Methodologies
Experimental Protocol: Melting Point Determination
A self-validating system for determining a melting point ensures accuracy and reproducibility.
-
Calibration: Calibrate the digital melting point apparatus using certified reference standards (e.g., caffeine, vanillin) with known melting points. Ensure the measured values are within the acceptable range of the standards.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, purified this compound into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the apparatus. Set a heating ramp rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range should be narrow (e.g., < 2 °C) for a pure substance.
-
Verification: Perform the measurement in triplicate to ensure the results are consistent and reproducible.
Computational Protocol: XLogP3 Prediction
The prediction of the octanol-water partition coefficient (LogP) is a cornerstone of computational ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
-
Input: The canonical SMILES string (CSC1=NC(C)=CC(C)=N1) of the molecule is used as the input for the algorithm.
-
Algorithm: The XLogP3 algorithm, a widely used atom-additive method, is employed. This algorithm dissects the molecule into its constituent atoms and predefined structural fragments.
-
Calculation: Each atom or fragment is assigned a predefined hydrophobicity value derived from a large training set of experimentally determined LogP values. The algorithm sums these values and applies correction factors for intramolecular interactions (e.g., hydrogen bonds, electronic effects) to arrive at the final predicted LogP value.
-
Output: The software outputs a single numerical value for the predicted LogP. This process is used by major chemical databases like PubChem to provide computed property data.[2]
Conclusion
The analysis of this compound demonstrates the synergistic relationship between predicted and experimental data. Computational predictions offer invaluable, rapid insights into a molecule's likely physicochemical and pharmacokinetic properties, guiding early-stage research and prioritizing synthetic targets. However, they are based on models and analogs and may not capture the nuances of a specific molecule in a complex biological system.
Experimental data, from definitive spectroscopic fingerprints to standardized safety assessments, remains the ultimate arbiter of a compound's true identity and behavior. It is the bedrock upon which regulatory approval, process scale-up, and clinical advancement are built. For the modern researcher, the most effective strategy is to leverage the speed of in silico predictions to navigate the vast chemical space and then employ rigorous, well-validated experimental methods to confirm the properties of the most promising candidates.
References
- ResearchGate. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
- ResearchGate. Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM.
- PubMed Central. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds.
- PubMed Central. Computational Estimation of the Acidities of Pyrimidines and Related Compounds.
- National Institutes of Health. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
- The Royal Society of Chemistry. Supplementary Info.
- ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- PubChem. 4,6-Dimethoxy-2-methylthiopyrimidine.
- Fisher Scientific. SAFETY DATA SHEET (2-Amino-4,6-dimethylpyrimidine, alternate).
- Thermo Fisher Scientific. SAFETY DATA SHEET (4,6-Dimethylpyrimidine).
- NIST WebBook. Pyrimidine, 4,6-dichloro-2-(methylthio)-.
- ResearchGate. 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl).
- Canadian Science Publishing. Spectroscopic studies of some Pd(II), Pt(II), Ag(I), and Au(III) complexes of 4,6-diamino-2-thiopyrimidine and 4,6-diamino-2-methylthiopyrimidine. Structure and binding site determination.
- PubChem. 4,6-Dimethyl-2-(2-methylprop-2-enylthio)pyrimidine.
Sources
- 1. agrochemx.com [agrochemx.com]
- 2. 4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4,6-Dimethyl-2-(methylthio)pyrimidine-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Scaffold
The 4,6-dimethyl-2-(methylthio)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] Its chemical tractability and favorable interactions within the ATP-binding pocket of protein kinases make it an attractive starting point for drug discovery campaigns. However, synthesizing a compound that binds a target is merely the first step. True therapeutic potential is only realized through a rigorous, multi-faceted validation of its mechanism of action (MoA). An unvalidated MoA can lead to failed clinical trials, wasted resources, and misinterpreted biological outcomes.
This guide provides a comprehensive framework for validating the MoA of novel this compound-based kinase inhibitors. We will move beyond simple affinity measurements to build a robust, evidence-based understanding of a compound's journey from direct target engagement to cellular functional response. This is not a checklist, but a logical progression of inquiry designed to ensure scientific integrity and build a compelling preclinical data package.
Part 1: The Three Pillars of Mechanism of Action Validation
A credible MoA validation rests on three pillars of experimental evidence, each addressing a critical question:
-
Biochemical Target Engagement: Does the compound physically interact with its intended purified target protein?
-
Cellular Target Engagement: Does the compound reach and bind to its target in the complex environment of a living cell?
-
Downstream Functional Effect: Does this target engagement translate into the desired biological consequence (i.e., inhibition of a signaling pathway)?
Answering these questions requires a suite of orthogonal assays. Relying on a single experimental output is insufficient; true confidence is built by corroborating findings across different technical platforms.
Part 2: The Experimental Framework for MoA Validation
Here, we present a detailed workflow for validating a hypothetical, novel this compound-based compound, hereafter referred to as "Pyr-Inhib-1" , designed as an inhibitor for "Kinase X".
Pillar 1: Biochemical Target Engagement
The first step is to confirm that Pyr-Inhib-1 directly interacts with and inhibits the activity of purified Kinase X protein. This removes the complexities of the cellular environment and provides clean, quantitative data on the drug-target interaction.
The ADP-Glo™ Kinase Assay is a robust, high-throughput method to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[2] Its luminescence-based readout provides high sensitivity.[3]
Causality: The rationale here is straightforward: if Pyr-Inhib-1 is an ATP-competitive inhibitor of Kinase X, its presence should reduce the rate of ATP-to-ADP conversion in a dose-dependent manner. This experiment directly measures the functional consequence of binding—inhibition of catalytic activity.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination [2][3][4]
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for Kinase X (e.g., Tris-HCl, MgCl₂, DTT, BSA).
-
Prepare a solution of purified, active Kinase X enzyme and its specific substrate peptide in the reaction buffer.
-
Create a serial dilution of Pyr-Inhib-1 (e.g., from 100 µM to 1 pM) in DMSO, then dilute further into the reaction buffer. Include a DMSO-only vehicle control.
-
Prepare the ATP solution at a concentration relevant to the Kₘ of Kinase X (e.g., 10 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the Pyr-Inhib-1 serial dilution or vehicle control.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution.[5]
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[3]
-
Add 50 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes.[4]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle (100% activity) and a no-enzyme (0% activity) control.
-
Plot the percent inhibition versus the log concentration of Pyr-Inhib-1 and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
While an IC₅₀ value implies binding, it does not directly measure it. ITC is the gold standard for confirming a physical interaction by measuring the minute heat changes that occur upon binding.[6] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8]
Causality: A successful ITC experiment provides unequivocal proof of a direct interaction. The thermodynamic data can also guide lead optimization; for example, a binding event driven by enthalpy suggests strong hydrogen bonding and van der Waals interactions, which can be optimized through rational design.[9]
dot
Caption: A logical workflow for MoA validation, from biochemical to cellular assays.
Pillar 2: Cellular Target Engagement
Demonstrating that Pyr-Inhib-1 binds Kinase X in a test tube is essential, but it doesn't guarantee it can reach its target in a living cell. The compound must cross the cell membrane, avoid efflux pumps, and find its target amidst a sea of other proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify this.[10][11]
CETSA operates on the principle that when a protein binds to a ligand, it becomes thermodynamically stabilized.[12] This stabilization results in a higher melting temperature. By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, one can directly assess target engagement.[13][14]
Causality: An observed thermal shift in the presence of Pyr-Inhib-1 provides strong evidence that the drug is engaging Kinase X within the cell's natural environment.[12] This experiment bridges the gap between biochemical activity and cellular function.
dot
Caption: Pyr-Inhib-1 inhibits Kinase X, blocking substrate phosphorylation.
Detailed Protocol: Phospho-Specific Western Blotting [15][16]
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with a serial dilution of Pyr-Inhib-1 for a specified time (e.g., 2 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states. [16]
-
-
Protein Quantification and Gel Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay. [17] * Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size via SDS-PAGE.
-
-
Membrane Transfer and Blocking:
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with the primary antibody specific for p-Substrate, diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour with an HRP-conjugated secondary antibody. [18] * Wash again three times with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the signal.
-
To normalize, strip the membrane and re-probe with an antibody for total Substrate and a loading control (e.g., GAPDH).
-
Part 3: Comparative Analysis - Context is Key
Validating Pyr-Inhib-1's MoA is strengthened by comparing its performance against established compounds. This contextualizes its potency and selectivity. We will compare it to two alternatives:
-
Staurosporine: A potent but non-selective natural product that inhibits a broad range of kinases by binding to the ATP pocket. [19]It serves as a positive control for kinase inhibition but is a poor therapeutic candidate due to its lack of specificity. [20]* Dasatinib: A clinically approved multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others. [21][22][23]It represents a successful therapeutic with a well-defined (though not perfectly specific) MoA.
Table 1: Comparative Performance Data for Kinase X Inhibitors
| Parameter | Pyr-Inhib-1 (Hypothetical) | Staurosporine | Dasatinib | Rationale for Comparison |
| Kinase X IC₅₀ (nM) | 15 | 3 | 100 | Measures direct, on-target biochemical potency. |
| Kinase Y IC₅₀ (nM) | >10,000 | 7 | 0.5 [24] | Measures off-target biochemical potency against a counter-screen target. |
| Selectivity Ratio (Y/X) | >667 | 2.3 | 0.005 | A high ratio indicates better on-target selectivity. |
| Cellular EC₅₀ (nM) | 50 | 45 [20] | 2.8 [21] | Measures functional potency in a cellular context (e.g., from a cell viability assay). |
| CETSA Shift (°C at 1µM) | +5.2 | +4.8 | +6.1 | Confirms and compares cellular target engagement. |
Note: Data for Staurosporine and Dasatinib are representative values from cited literature and may vary based on assay conditions. Kinase Y is a hypothetical off-target kinase.
This comparative data allows for a more nuanced interpretation. For example, while Dasatinib is more potent in cells, our hypothetical Pyr-Inhib-1 demonstrates far superior selectivity over Kinase Y, which could translate to a better safety profile.
Conclusion
Validating the mechanism of action for a novel compound like Pyr-Inhib-1 is a systematic process of building a logical, evidence-based argument. By integrating biochemical assays to confirm direct inhibition, cellular techniques like CETSA to verify target engagement in a physiological context, and functional readouts like western blotting to demonstrate downstream pathway modulation, researchers can establish a high degree of confidence in their findings. This rigorous, multi-pillar approach is not merely an academic exercise; it is a critical requirement for advancing a compound through the drug discovery pipeline and ultimately delivering a safe and effective therapy.
References
- ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/]
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [URL: https://www.tainstruments.
- Isothermal titration calorimetry in drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11308044/]
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-quick-protocol.pdf]
- Staurosporine. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/small-molecules/staurosporine/9953]
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
- Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1959325/]
- Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.
- Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. [URL: https://www.licor.com/bio/applications/quantitative-western-blots/pan-phospho-analysis]
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.
- ITC Assay Service for Drug Discovery. Reaction Biology. [URL: https://www.reactionbiology.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [URL: https://www.bio-techne.
- ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_351336109]
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [URL: https://www.researchgate.net/publication/277321689_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL]
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/111000/]
- Staurosporine | Broad Spectrum Protein Kinase Inhibitors. R&D Systems. [URL: https://www.rndsystems.com/products/staurosporine_1285]
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fmolb.2018.00101/full]
- QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences. [URL: https://www.carnabio.com/output/pdf/product/20160317_QS_S_Assist_KINASE_ADP-Glo_Kit_protocol.pdf]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379328/]
- DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745558/]
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. [URL: https://www.youtube.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504443/]
- Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00821]
- What is the mechanism of Dasatinib?. Patsnap Synapse. [URL: https://www.patsnap.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [URL: https://www.annualreviews.org/doi/10.1146/annurev-pharmtox-010814-124350]
- CETSA. [URL: https://www.cetsa.com/]
- This compound. ChemShuttle. [URL: https://www.chemshuttle.com/product-page/cs-n0222-4-6-dimethyl-2-methylthio-pyrimidine]
- Network Pharmacology and Experimental Validation to Explore That Celas. DDDT. [URL: https://www.dovepress.com/network-pharmacology-and-experimental-validation-to-explore-that-celas-peer-reviewed-fulltext-article-DDDT]
- Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2384799]
- Effect of staurosporine on cycle human gastric cancer cell. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4611397/]
- Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. MDPI. [URL: https://www.mdpi.com/1422-0067/26/6/2626]
- Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5667634/]
- 4,6-Dimethyl-2-(phenylthio)pyrimidine. Benchchem. [URL: https://www.benchchem.com/product/b99878]
- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11295988/]
- Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3529803/]
- Integrating Network Pharmacology to Investigate the Mechanism of Ginsenoside Compound K Against Coronavirus. The Journal of Physical Chemistry B - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.4c02281]
- 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981). EvitaChem. [URL: https://www.evitachem.com/product/6-methyl-2-methylthio-4-pyrimidinethiol]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38357778/]
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10800045/]
- Edinburgh Research Explorer. [URL: https://www.research.ed.ac.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368545/]
- CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407138/]
- 4,6-Dimethoxy-2-methylthiopyrimidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4_6-Dimethoxy-2-methylthiopyrimidine]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. carnabio.com [carnabio.com]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 10. news-medical.net [news-medical.net]
- 11. CETSA [cetsa.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. licorbio.com [licorbio.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 20. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 24. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of 4,6-Dimethyl-2-(methylthio)pyrimidine Derivatives
This guide provides an in-depth comparative analysis of the molecular docking performance of 4,6-Dimethyl-2-(methylthio)pyrimidine derivatives against various therapeutically relevant protein targets. By integrating computational data with experimental findings, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts. This document delves into the causal relationships behind experimental design, validates computational protocols, and is grounded in authoritative scientific literature.
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Their structural versatility makes them an ideal scaffold for the design of targeted therapies. The this compound core, in particular, has been a subject of interest due to its potential for substitution and modification, allowing for the fine-tuning of its biological activity.[3][4] Molecular docking, a powerful computational tool, is instrumental in predicting the binding affinities and interaction patterns of these derivatives with their biological targets, thereby accelerating the drug design and development process.[1][5][6]
This guide will compare the docking of these derivatives against key protein targets implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and the anti-apoptotic protein Bcl-2. We will explore how subtle structural modifications to the pyrimidine scaffold influence binding affinity and selectivity, and how these in silico predictions correlate with in vitro biological activity.
Comparative Docking Analysis
The following sections provide a comparative overview of the molecular docking studies of this compound derivatives and structurally related compounds against prominent cancer targets.
Target 1: Epidermal Growth Factor Receptor (EGFR)
EGFR is a key target in cancer therapy, and pyrimidine derivatives have shown significant potential as EGFR inhibitors.[1] Docking studies are crucial for elucidating the binding mode of these inhibitors within the EGFR kinase domain.
Comparative Docking Data for EGFR Inhibitors
| Derivative Class | Specific Compound/Modification | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrrolo[2,3-d]pyrimidine | 2,4,6-trisubstituted | EGFR | Not Specified (IC50 of 0.3 µM) | Not Specified | [1] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRWT | -8.9 (approximated) | Not Specified | [7] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRT790M | -8.1 (approximated) | Not Specified | [7] |
| Generic Pyrimidine | Compound 7 | EGFR Kinase Domain | -8.8 | Not Specified | [7] |
| Generic Pyrimidine | Compound 12 | EGFR Kinase Domain | -8.4 | Not Specified | [7] |
Note: Direct docking scores for this compound derivatives against EGFR were not available in the initial search results. The data presented is for structurally related and potent pyrimidine-based EGFR inhibitors to provide a comparative context.
The data suggests that thieno[2,3-d]pyrimidine derivatives exhibit strong binding to the EGFR kinase domain. The more negative binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.[1][7]
Target 2: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a critical regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment. Several pyrimidine derivatives have been investigated as CDK2 inhibitors.[8][9]
Comparative Docking Data for CDK2 Inhibitors
| Derivative Class | Specific Compound/Modification | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Chalcone-Substituted Pyrimidines | - | CDK2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [6][8] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | Compound 4c (p-Fluoro) | CDK2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [7][8] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | Compound 4a (p-Chloro) | CDK2 (1HCK) | -7.7 | Not Specified | [7] |
| 4,6-diphenylpyrimidine-2(1H)-one | Compound 2a | CDK2 (1HCK) | -6.3 | Not Specified | [10] |
| 4-(3-nitrophenyl)-6-phenylpyrimidin-2(1H)-one | Compound 2g | CDK2 (1HCK) | -8.7 | Not Specified | [10] |
The docking studies reveal that substitutions on the phenyl rings of the pyrimidine scaffold significantly impact the binding affinity for CDK2. For instance, compound 2g, with a nitro substitution, shows a more favorable binding energy compared to the unsubstituted compound 2a.[10] Compound 4c forms crucial hydrogen bonds with key residues in the CDK2 active site, highlighting the importance of specific interactions for potent inhibition.[8]
Target 3: Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of apoptosis. Overexpression of anti-apoptotic members like Bcl-2 is a hallmark of many cancers. Pyrimidine derivatives have been designed to inhibit these proteins.
Comparative Docking Data for Bcl-2 Inhibitors
| Derivative Class | Specific Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Substituted Pyrimidine | Compound 5 | Bcl-2 (5VO4) | -5.88 | ARG 129 (pi-cation) | [11] |
| Substituted Pyrimidine | Compound 4 | Bcl-2 (5VO4) | -5.77 | Not Specified | [11] |
In this study, the pyrimidine derivatives were shown to interact with the Bcl-2 receptor ligand-binding domain. Compound 5 exhibited a notable pi-cation interaction with ARG 129, a key residue in the binding pocket.[11] This demonstrates how specific non-covalent interactions, predictable through docking, contribute to the binding affinity.
Experimental Protocols
To ensure scientific integrity, the following section details the generalized protocols for the synthesis of the pyrimidine derivatives and the computational docking studies.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of the this compound core involves a three-step process starting from acetylacetone.[12]
Step-by-Step Synthesis Protocol:
-
Cyclocondensation: Acetylacetone is reacted with thiourea in the presence of an acid catalyst (e.g., hydrochloric acid) to yield 4,6-dimethyl-2-mercaptopyrimidine.[12]
-
Methylation: The resulting 4,6-dimethyl-2-mercaptopyrimidine is then methylated using a methylating agent such as dimethyl carbonate in the presence of a phase transfer catalyst like tetrabutylammonium bromide. This step yields this compound.[12]
-
Further Derivatization (Optional): The 2-(methylthio) group can be further modified. For example, oxidation with an oxidizing agent like hydrogen peroxide can convert it to the corresponding methylsulfonyl group, yielding 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, which is a key intermediate for various bioactive compounds.[12] Other S-substituted derivatives can also be synthesized from 4,6-dimethylpyrimidine-2-thiol hydrochloride.[3][4]
Molecular Docking Protocol
The following is a generalized yet detailed workflow for performing molecular docking studies of pyrimidine derivatives against a protein target, commonly performed using software like AutoDock Vina or Molecular Operating Environment (MOE).[1][7][11]
Step-by-Step Docking Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1][6][11]
-
Remove water molecules, co-crystallized ligands, and any ions not relevant to the binding site.[1][11]
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[1][6]
-
Assign charges to the protein atoms (e.g., Kollman charges).[6]
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).[6]
-
-
Ligand Preparation:
-
Obtain the 3D structures of the pyrimidine derivatives, for instance, from databases like PubChem or by drawing them using chemical drawing software.[1][5]
-
Optimize the ligand structures to their lowest energy conformation.[6]
-
Assign rotatable bonds to allow for conformational flexibility during docking.[1]
-
Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
-
Grid Box Generation:
-
Define a grid box around the active site of the target protein. The size and center of the grid should encompass the entire binding pocket.[6]
-
-
Docking Execution:
-
Analysis of Results:
-
Analyze the results based on the binding energy (docking score). The conformation with the lowest binding energy is typically considered the most favorable.[1][6]
-
Visualize the binding poses of the ligands within the protein's active site using software like PyMOL or Discovery Studio.[1][6]
-
Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrimidine derivative and the amino acid residues of the protein.[1]
-
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: A schematic of the computational molecular docking workflow.
Caption: Simplified representation of the EGFR signaling pathway and the point of inhibition.
Conclusion
This comparative guide has synthesized data from multiple studies to provide a cohesive overview of the molecular docking of this compound derivatives and related compounds. The in silico data, when correlated with experimental results, provides a powerful predictive tool for identifying promising lead compounds. The detailed protocols and comparative data tables herein serve as a valuable resource for researchers aiming to design novel and potent inhibitors targeting key proteins in cancer and other diseases. The consistent finding across different targets is that specific substitutions on the pyrimidine ring system are crucial for achieving high binding affinity and selectivity. Future work should focus on expanding the library of these derivatives and performing direct comparative studies, both in silico and in vitro, against a wider panel of therapeutic targets.
References
- Application Notes and Protocols for Molecular Docking Studies of Pyrimidine Deriv
- Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
- In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. Pharmacia.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evalu
- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- (PDF) A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
- Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold.
- Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. Benchchem.
- Comparative Docking Analysis of Pyrimidine Deriv
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies.
- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. remedypublications.com [remedypublications.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine: A Green Chemistry Perspective
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 4,6-Dimethyl-2-(methylthio)pyrimidine stands out as a crucial intermediate in the production of various agrochemicals and pharmaceuticals. However, the elegance of a molecule is no longer solely defined by its structure and function, but also by the environmental impact of its synthesis. This guide provides an in-depth comparison of traditional versus green synthetic routes to this important pyrimidine derivative, benchmarked against the foundational principles of green chemistry.
The Imperative of Green Chemistry in Synthesis
Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes.[1][2] Its adoption is not merely an ethical consideration but a driver of innovation, leading to safer, more efficient, and cost-effective manufacturing. The globally recognized "12 Principles of Green Chemistry" provide a framework for this paradigm shift, guiding chemists to prevent waste, maximize atom economy, use less hazardous reagents, and design for energy efficiency, among other goals.[3][4] This guide will utilize these principles as a lens to critically evaluate two distinct synthetic pathways.
Route 1: The Traditional Synthesis - A Critical Evaluation
A long-established method for synthesizing this compound begins with the cyclocondensation of acetylacetone and thiourea, followed by a methylation step. While effective in producing the target molecule, this route presents several challenges when viewed through the prism of green chemistry.
A common second step in the traditional synthesis involves the use of highly toxic and hazardous methylating agents, such as dimethyl sulfate ((CH₃)₂SO₄).[5] Dimethyl sulfate is a potent carcinogen, mutagen, and corrosive agent that is readily absorbed through the skin and respiratory tract, posing significant occupational hazards.[6][7] The reaction also typically requires a stoichiometric amount of a strong base and produces a stoichiometric quantity of inorganic salt waste, which requires disposal.[2]
Green Chemistry Report Card: Traditional Synthesis
-
Prevention of Waste: This method generates significant waste in the form of inorganic salts and requires extensive workup procedures to isolate the product.
-
Atom Economy: Substitution reactions inherently have lower atom economy compared to addition reactions, as parts of the reagents are not incorporated into the final product.[8][9]
-
Less Hazardous Chemical Syntheses: The use of dimethyl sulfate is a major drawback. It is an extremely toxic and carcinogenic substance.[7]
-
Safer Solvents and Auxiliaries: While various solvents can be used, the overall process involves hazardous materials that necessitate careful handling and disposal.
-
Energy Efficiency: The reaction often requires heating to proceed at a reasonable rate, contributing to energy consumption.
-
Inherently Safer Chemistry for Accident Prevention: The high toxicity of dimethyl sulfate presents a significant risk of accidental exposure.[6]
Caption: Traditional synthesis of this compound.
Route 2: A Greener Alternative - Synthesis via Dimethyl Carbonate
A significant advancement in the synthesis of this compound involves replacing the hazardous methylating agent with a more environmentally benign alternative: dimethyl carbonate (DMC).[10] DMC is a non-toxic, biodegradable compound that serves as an excellent green reagent.[6][11]
The reaction using DMC can be catalyzed, often by a phase transfer catalyst, which enhances reaction rates and selectivity.[10] A key advantage of using DMC is that the byproducts are typically methanol and carbon dioxide, which are far less harmful than the inorganic salts generated in the traditional method.[2] This approach aligns with several key principles of green chemistry, offering a safer and more sustainable pathway to the target molecule.
Green Chemistry Report Card: Greener Synthesis
-
Prevention of Waste: This route significantly reduces inorganic salt waste, a core tenet of green chemistry.[2]
-
Atom Economy: While still a substitution reaction, the byproducts are less problematic, and the overall process is more atom-economical when considering the entire lifecycle.
-
Less Hazardous Chemical Syntheses: The replacement of dimethyl sulfate with the non-toxic dimethyl carbonate is a substantial improvement in safety.[3][6]
-
Safer Solvents and Auxiliaries: The use of a phase transfer catalyst allows for milder reaction conditions and can often be recycled.
-
Catalysis: The use of a catalyst is superior to stoichiometric reagents, leading to higher efficiency and less waste.[10]
-
Inherently Safer Chemistry for Accident Prevention: The elimination of a highly toxic and carcinogenic reagent drastically reduces the potential for chemical accidents.
Caption: Greener synthesis of this compound.
Quantitative Comparison: Traditional vs. Greener Synthesis
To provide an objective comparison, we can evaluate the two synthetic routes using established green chemistry metrics. Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[9] The Environmental Factor (E-Factor) is a more practical metric, representing the mass ratio of waste to the desired product.[12][13] A lower E-Factor indicates a greener process.[14]
| Metric | Traditional Synthesis | Greener Synthesis | Justification |
| Methylating Agent | Dimethyl Sulfate | Dimethyl Carbonate | DMC is non-toxic and biodegradable, while DMS is highly toxic and carcinogenic.[6][11] |
| Yield (%) | Typically high | ~93.5%[10] | Both methods can achieve high yields, but the greener route avoids hazardous reagents. |
| Atom Economy (%) | Lower | Higher | The greener synthesis produces less harmful byproducts, improving overall atom economy. |
| E-Factor | High | Low | The traditional method generates significant inorganic salt waste, leading to a high E-Factor.[12] |
| Catalyst | Stoichiometric base | Catalytic (e.g., Phase Transfer Catalyst) | Catalytic processes are more efficient and generate less waste than stoichiometric ones.[10] |
| Safety Profile | Hazardous | Significantly Safer | The elimination of dimethyl sulfate drastically improves the safety of the process.[7] |
| Byproducts | Inorganic Salts | Methanol, CO₂ | The byproducts of the greener route are less environmentally damaging.[2] |
Experimental Protocols
Traditional Synthesis of this compound
Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol A mixture of acetylacetone and thiourea is reacted in the presence of a strong acid catalyst, such as hydrochloric acid, typically with heating. The resulting product, 4,6-dimethylpyrimidine-2-thiol, precipitates from the reaction mixture and is isolated by filtration.
Step 2: Methylation using Dimethyl Sulfate The isolated 4,6-dimethylpyrimidine-2-thiol is dissolved in a suitable solvent, and a stoichiometric amount of a strong base is added. Dimethyl sulfate is then added dropwise to the reaction mixture, which is stirred at an elevated temperature until the reaction is complete. The crude product is then isolated through extraction and purified by recrystallization or chromatography. (Note: Extreme caution must be exercised when handling dimethyl sulfate due to its high toxicity.)
Greener Synthesis of this compound
Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol This step is identical to the traditional synthesis. A mixture of acetylacetone and thiourea is reacted in the presence of hydrochloric acid to yield 4,6-dimethylpyrimidine-2-thiol.[10]
Step 2: Methylation using Dimethyl Carbonate To a mixture of 4,6-dimethylpyrimidine-2-thiol, dimethyl carbonate, and a phase transfer catalyst (e.g., tetrabutylammonium bromide), a base such as potassium carbonate is added.[10] The reaction mixture is heated, typically to around 110°C, for several hours.[10] Upon completion, the product can be isolated with a simpler workup procedure, often involving filtration to remove the catalyst and evaporation of the excess dimethyl carbonate, which can potentially be recycled. The resulting this compound is obtained in high yield.[10]
Conclusion: A Clear Path Towards Sustainable Synthesis
The comparison between the traditional and greener synthetic routes for this compound clearly demonstrates the tangible benefits of applying green chemistry principles. The adoption of dimethyl carbonate as a methylating agent not only mitigates significant health and safety risks but also leads to a more efficient and environmentally responsible process with reduced waste generation. For the modern chemical industry, particularly in the pharmaceutical and agrochemical sectors, the transition to such greener alternatives is not just a trend but a necessity for sustainable innovation and long-term viability.
References
- How to Calculate E-factor (Green Chem). (2022, October 28). YouTube.
- Dimethyl Carbonate: An Eco-friendly Substitute. Bulk Chemicals 2 Go.
- Dimethyl sulfate. Wikipedia.
- Dimethyl Sulfate vs. Dimethyl Carbonate: Differences and Industrial Uses. Aure Chemical.
- Green Technology Subject Code – PCE7J004. IGIT Sarang.
- Sheldon, R. A. E-Factor. Welcome to www.sheldon.nl.
- Can Dimethyl Carbonate Replace Hazardous Chemicals in Various Applications?. FAQ.
- The E-Factor in Green Chemistry. (2021, March 24). Chemistry LibreTexts.
- Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. Simple Solvents.
- How Does The E-factor Measure Environmental Impact?. (2023, September 12). YouTube.
- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Journal of Chemical Research, 2013(12), 720-721.
- Metrics to 'green' chemistry—which are the best?. Royal Society of Chemistry.
- Guan, J., Hu, H., Wang, B., Xu, X., Zhang, L., Xie, Y., & Xu, D. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers, 41(1), 72-76.
- Tundo, P., Aricò, F., Rosamilia, A., Grego, S., & Rossi, L. (n.d.). DIMETHYL CARBONATE: GREEN SOLVENT AND AMBIDENT REAGENT. IRIS.
- Xu, D., Zhu, Z., & Wang, Z. (2013). A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research, 2013(12), 720-721.
- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.
- Guan, J., et al. (2018). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Taylor & Francis Online.
- Synthesis and Investigation of New Different Pyrimidine-Thiones. (2017). Longdom Publishing.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University.
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
- Dimethyl carbonate: a modern green reagent and solvent. IRIS.
- SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS. Jetir.org.
- green chemistry – the atom economy. University of Toronto.
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.unive.it [iris.unive.it]
- 3. Dimethyl Sulfate vs. Dimethyl Carbonate: Differences and Industrial Uses | Aure Chemical [aurechem.com]
- 4. igitsarang.ac.in [igitsarang.ac.in]
- 5. tandfonline.com [tandfonline.com]
- 6. bulkchemicals2go.com [bulkchemicals2go.com]
- 7. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 8. jetir.org [jetir.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. Welcome to www.sheldon.nl [sheldon.nl]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-Dimethyl-2-(methylthio)pyrimidine
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond groundbreaking discoveries to the responsible management of the chemical tools we employ. This guide provides an in-depth, procedural framework for the proper disposal of 4,6-Dimethyl-2-(methylthio)pyrimidine, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols herein are designed to be self-validating, grounded in established safety principles and chemical reactivity.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal of this compound, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) should always be consulted, compounds of this class—substituted pyrimidines containing a thioether group—generally present the following risks:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Potential for Malodor: Organosulfur compounds can be malodorous, and while this specific compound's odor profile is not prominently documented as noxious, it is a prudent precaution.
Immediate Safety Protocol: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[1][2] Adherence to the following Personal Protective Equipment (PPE) standards is mandatory:
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum 4mil thickness). | To prevent skin contact.[3] |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. | To protect eyes from splashes and dust.[2] |
| Respiratory Protection | NIOSH-approved respirator with an appropriate filter. | Required when handling the compound as a powder or if aerosols may be generated.[2] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[2] |
The Disposal Workflow: A Two-Pronged Approach
The disposal of this compound should follow a clear, logical progression. The primary routes of disposal are:
-
Direct Collection for Professional Disposal: For uncontaminated bulk quantities and routine waste.
-
Chemical Neutralization (Oxidation): For small quantities, contaminated labware, and spill cleanup, to mitigate hazards before collection.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Protocol I: Direct Collection for Professional Disposal
This protocol is the standard and most secure method for disposing of chemical waste.
Step-by-Step Procedure:
-
Waste Container Selection:
-
Waste Segregation and Labeling:
-
Crucially, do not mix incompatible waste streams. This container should be exclusively for this compound and directly associated contaminated materials (e.g., weighing paper, pipette tips).[1][4]
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[4]
-
The label must be completed in full, including the chemical name (no formulas), accumulation start date, and associated hazards.[4]
-
-
Safe Storage:
-
Arranging for Disposal:
-
Once the container is full, or within one year of the accumulation start date, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Protocol II: Chemical Neutralization via Oxidation
For small quantities of this compound, such as residual amounts in glassware or minor spills, chemical neutralization can be a valuable preliminary step to reduce potential hazards. The thioether functional group in this compound is susceptible to oxidation, which can convert it to less volatile and less odorous sulfoxides and sulfones. A common and accessible laboratory oxidizing agent for this purpose is a bleach solution (sodium hypochlorite).[6]
Experimental Protocol for Oxidation of Residual Waste:
-
Prepare the Oxidation Solution: In a designated container within a fume hood, prepare a solution of commercial bleach and water. A 1:1 mixture is often effective.[7] For larger quantities, cooling the bleach solution in an ice bath may be necessary to manage any exothermic reaction.[6]
-
Decontamination of Labware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., acetone) to remove the bulk of the material. This rinsate must be collected as hazardous waste.[8]
-
Submersion: Submerge the rinsed glassware in the bleach solution. Ensure all contaminated surfaces are in contact with the solution.[7]
-
Soaking: Allow the items to soak for a minimum of 14-24 hours to ensure complete oxidation.[7]
-
-
Disposal of the Oxidation Solution: The used bleach solution, now containing the oxidized pyrimidine species, should be collected in a designated hazardous waste container, clearly labeled, and disposed of through your institution's EHS program.
-
Final Cleaning: After soaking, the glassware can be removed from the bleach bath, rinsed thoroughly with water, and then cleaned via standard laboratory procedures.[8]
Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.
-
Don Appropriate PPE: Before cleanup, ensure you are wearing the full complement of recommended PPE.
-
Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to cover the spill. Avoid using combustible materials like paper towels.[3]
-
Collection: Carefully sweep or scoop the absorbent material and the spilled compound into a designated hazardous waste container.
-
Decontamination: The spill area should be decontaminated with a bleach solution, as described in Protocol II. The cleaning materials must also be disposed of as hazardous waste.[6]
Industrial Disposal: Incineration
For large quantities of this compound, the ultimate disposal method employed by licensed waste management facilities is typically high-temperature incineration.[9] This process effectively destroys organic compounds.
| Parameter | Specification | Rationale |
| Temperature | 850°C to 1,200°C (1,600°F to 2,500°F) | Ensures complete combustion of organic materials.[9][10] |
| Residence Time | Varies (seconds for liquids, longer for solids) | Dependent on the physical form of the waste to ensure complete destruction.[9] |
| Emission Control | Scrubbers and particulate filters | To neutralize acid gases (such as sulfur oxides) and capture particulate matter before release.[11] |
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not a mere procedural formality but a cornerstone of responsible scientific practice. By integrating these protocols into your laboratory workflow, you contribute to a culture of safety, protect your colleagues, and ensure that your research endeavors do not come at an environmental cost. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- BenchChem. (2025). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. BenchChem.
- BenchChem. (2025).
- Fisher Scientific. (2025). SAFETY DATA SHEET: Pyrimidine. Fisher Scientific.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. UCLA.
- Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Loba Chemie.
- University of Minnesota. (n.d.). Thiols. University of Minnesota.
- National Research Council. (1995). Prudent Practices for Disposal of Chemicals from Laboratories.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Oxidizing Chemicals. Yale University.
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (n.d.).
- BenchChem. (2025). Navigating the Disposal of 5-Methoxy-2-methylthiopyrimidine: A Step-by-Step Guide. BenchChem.
- Bionics Scientific. (n.d.).
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (1975). Incineration In Hazardous Waste Management. EPA.
- Basel Convention. (2022).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. bionicsscientific.com [bionicsscientific.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 4,6-Dimethyl-2-(methylthio)pyrimidine: Personal Protective Equipment and Disposal
Introduction
4,6-Dimethyl-2-(methylthio)pyrimidine is a heterocyclic compound featuring a pyrimidine core, a key structure in many biologically active molecules.[1][2][3][4][5] As with any specialized chemical, particularly those containing organosulfur moieties, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for protecting laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), operational workflows, and disposal plans. The following recommendations are synthesized from the safety profiles of structurally analogous pyrimidine and thioether compounds to ensure a conservative and proactive approach to safety.
Hazard Assessment: An Evidence-Based Profile
While a specific Safety Data Sheet (SDS) for this compound is not available, a thorough analysis of closely related compounds allows for a reliable estimation of its hazard profile. The primary hazards associated with similar pyrimidine derivatives are consistently identified as irritation to the skin, eyes, and respiratory system, as well as potential harm if swallowed.[6][7][8][9][10]
| Hazard Category | Potential Risk | Rationale based on Analogous Compounds | Supporting Sources |
| Acute Oral Toxicity | Harmful if swallowed. | Classified as Category 4 Acute Oral Toxicity in similar compounds like 2-Amino-4,6-dimethylpyrimidine.[7] | [6][7] |
| Skin Corrosion/Irritation | Causes skin irritation. | This is a consistent warning across multiple pyrimidine derivatives, including those with methylthio and dimethyl groups.[6][7][8][9][10] | [6][7][8][9][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with the powder or solutions can cause significant irritation, a common characteristic of this chemical class.[6][7][8][9][10] | [6][7][8][9][10] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract.[6][7][9][10] | [6][7][9][10] |
| Hazardous Decomposition | Toxic Fumes in Fire | Combustion may produce toxic oxides of carbon, nitrogen, and sulfur.[8][9][11] | [8][9][11] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist but a critical system designed to create a barrier between the researcher and the chemical hazard. The following protocol is designed to be a self-validating system, where each component addresses a specific risk identified in the hazard assessment.
Engineering Controls: The First Line of Defense
Before any personal equipment is worn, engineering controls must be in place and verified.
-
Fume Hood: All weighing and handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. This is critical to mitigate the risk of inhaling dust or vapors.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be located close to the workstation and be unobstructed.[7][8]
Personal Protective Equipment: A Step-by-Step Guide
Step 1: Body Protection
-
Action: Don a clean, long-sleeved laboratory coat. Ensure it is fully buttoned.
-
Causality: A lab coat provides a primary barrier against accidental spills and contact with contaminated surfaces. For tasks with a higher risk of splashes, such as transfers of large volumes, supplement with a chemical-resistant apron made of materials like PVC or neoprene.[12][13]
Step 2: Hand Protection
-
Action: Wear nitrile gloves. Inspect each glove for tears or punctures before use. For extended work, consider double-gloving.
-
Causality: Nitrile gloves offer excellent protection against the splashes and incidental contact expected in a laboratory setting.[12] Given that skin irritation is a primary hazard, gloves are non-negotiable.[7][9] Always wash hands thoroughly after removing gloves.[6][9]
Step 3: Eye and Face Protection
-
Action: Wear tightly fitting safety goggles with side shields (conforming to EN 166 or ANSI Z87.1 standards).[11]
-
Causality: To prevent serious eye irritation from airborne particles or splashes, safety goggles are mandatory.[8][10] If there is a significant splash risk, a face shield should be worn in addition to goggles to protect the entire face.[14][15]
Step 4: Respiratory Protection (As Needed)
-
Action: Respiratory protection is not typically required when handling small quantities within a certified fume hood. However, if engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
-
Causality: This addresses the risk of respiratory irritation from inhaling dust, especially if it becomes airborne.[9][10]
Operational Workflow for Safe Handling
The following workflow visualizes the procedural steps for safely handling this compound, from initial preparation to the completion of the task.
Caption: Workflow for Handling this compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical. Segregating waste streams prevents accidental reactions and ensures compliance with environmental regulations.
Decontamination Protocol
-
Preparation: Ensure all PPE from the handling procedure is still being worn.
-
Initial Wipe: Using a disposable towel wetted with 70% ethanol or a suitable laboratory detergent, wipe down the work surface within the fume hood, any external surfaces of equipment used, and the primary chemical container.
-
Secondary Wipe: Repeat the wipe-down with a clean, wetted disposable towel.
-
Disposal: All towels used for decontamination must be disposed of as solid chemical waste.
Waste Disposal Plan
-
Solid Waste:
-
Contaminated PPE: All used gloves, disposable lab coats, and bench paper should be placed in a designated, sealed hazardous waste bag.
-
Excess Chemical: Unused or expired this compound should be collected in a clearly labeled, sealed container for hazardous solid waste. Do not mix with other waste streams.[11]
-
-
Liquid Waste:
-
Solutions: All solutions containing the title compound should be collected in a designated, labeled hazardous liquid waste container. The container should be kept closed when not in use.
-
-
Final Disposal: All generated waste must be disposed of through an approved waste disposal plant or licensed hazardous material disposal company, following all local and federal regulations.[6][7][9][11]
Caption: Waste Segregation and Disposal Workflow.
Emergency Procedures: Immediate First Aid
In the event of accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical attention.[7][10]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[6][7][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[6][7][10]
Always have the Safety Data Sheet (or a comparable hazard assessment for this compound) available for emergency responders.
Conclusion
The safe handling of this compound is predicated on a foundational respect for its potential hazards and the diligent application of established safety protocols. By integrating robust engineering controls with the correct use of personal protective equipment and adhering to systematic operational and disposal workflows, researchers can confidently manage this compound while ensuring their personal safety and protecting the integrity of their work environment.
References
- Fisher Scientific. (2024, March 29). Safety Data Sheet: 4,6-Diamino-2-(methylthio)pyrimidine.
- Fisher Scientific. (2009, September 22). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine.
- Fisher Scientific. Safety Data Sheet: 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine.
- Chem-Impex International. Material Safety Data Sheet: 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine.
- AK Scientific, Inc. Safety Data Sheet: 4,5-Dimethyl-2-(methylthio)pyrimidine.
- Fisher Scientific. (2009, September 22). Safety Data Sheet: 2-Pyrimidinamine, 4,6-dimethyl-.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4,6-Dichloro-2-(methylthio)pyrimidine.
- Thermo Fisher Scientific. (2010, June 28). Safety Data Sheet: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone.
- Albert Kerbl GmbH. Protective Equipment | Plant Protection.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Movassaghi, M., & Hill, M. D. (2006). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 442(7104), 822-825.
- Abdolmohammadi, S., & Balalaie, S. (2012). A clean procedure for synthesis of pyrido[d]pyrimidine derivatives under solvent-free conditions catalyzed by ZrO(2) nanoparticles. Combinatorial chemistry & high throughput screening, 15(5), 395–399.
- Al-Issa, S. A. (2015). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. International Journal of Organic Chemistry, 5(3), 167-176.
- Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.
- Khan, I., et al. (2016). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 8(1), 336-343.
Sources
- 1. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A clean procedure for synthesis of pyrido[d]pyrimidine derivatives under solvent-free conditions catalyzed by ZrO(2) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
